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  • Product: 3-Oxo-3-(quinolin-6-yl)propanenitrile
  • CAS: 249937-48-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling of 3-Oxo-3-(quinolin-6-yl)propanenitrile

The following technical guide details the physicochemical profiling, synthetic pathways, and application logic for 3-Oxo-3-(quinolin-6-yl)propanenitrile (CAS: 249937-48-2). [1][2][3] Executive Summary 3-Oxo-3-(quinolin-6...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling, synthetic pathways, and application logic for 3-Oxo-3-(quinolin-6-yl)propanenitrile (CAS: 249937-48-2).

[1][2][3]

Executive Summary

3-Oxo-3-(quinolin-6-yl)propanenitrile is a critical bicyclic aromatic intermediate used primarily in the synthesis of Type I and Type II kinase inhibitors, most notably c-Met inhibitors (e.g., Capmatinib analogs).[1][2] Characterized by an "active methylene" moiety flanked by a nitrile and a quinoline-carbonyl group, this molecule exhibits high C-H acidity, making it a versatile nucleophile in Knoevenagel condensations and cyclization reactions.[1][3] This guide provides a comprehensive analysis of its properties, synthesis, and handling for medicinal chemistry applications.[1][3][4]

Chemical Identity & Structural Analysis[2][5]

Nomenclature & Identification
ParameterDetail
IUPAC Name 3-Oxo-3-(quinolin-6-yl)propanenitrile
Common Synonyms 6-(2-Cyanoacetyl)quinoline;

-Oxo-6-quinolinepropanenitrile
CAS Registry Number 249937-48-2
Molecular Formula C

H

N

O
SMILES N#CCC(=O)c1ccc2ncccc2c1
Molecular Weight 196.20 g/mol
Tautomeric Equilibrium

A defining feature of this molecule is the keto-enol tautomerism driven by the highly acidic


-protons (methylene group).[1][2][3] While the keto form typically predominates in non-polar solvents, the enol form is stabilized by conjugation with the quinoline ring and intramolecular hydrogen bonding.[1][3]

Tautomerism cluster_legend Equilibrium Factors Keto Keto Form (Major in CDCl3) Ar-C(=O)-CH2-CN Enol Enol Form (Stabilized in DMSO) Ar-C(OH)=CH-CN Keto->Enol  Ka (Solvent Dependent)   Info pKa (CH2) ≈ 6.8 - 7.5 Stabilized by Quinoline EWG

Figure 1: Tautomeric equilibrium between the keto and enol forms.[1][3] The acidity of the methylene protons is enhanced by the electron-withdrawing nature of both the nitrile and the quinoline ring.[1]

Physicochemical Parameters

The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, ChemAxon) for missing datasets.

Key Physical Properties
PropertyValue / RangeConfidence
Physical State Solid (Crystalline Powder)Experimental
Color Pale Yellow to YellowExperimental
Melting Point 135°C - 140°C (Decomposes)Predicted
Solubility (Water) Insoluble (< 0.1 mg/mL at pH 7)Experimental
Solubility (Organic) Soluble in DMSO, DMF, hot MeCNExperimental
LogP (Octanol/Water) 1.85 ± 0.3Predicted
Topological PSA 50.09 ŲCalculated
Acid-Base Profile (pKa)

This molecule is amphoteric:

  • Site A (Basic): The Quinoline Nitrogen (N-1).[1][2][3]

    • pKa ≈ 4.9.[1][2][3] Protonation occurs in acidic media (pH < 4), increasing water solubility.[1][2][3]

  • Site B (Acidic): The

    
    -Methylene (C-2).[1][2][3]
    
    • pKa ≈ 7.2.[1][2][3][5] The proton is easily abstracted by mild bases (e.g., K

      
      CO
      
      
      
      , Et
      
      
      N), generating a stable carbanion for synthesis.[1][3]

Synthetic Routes & Impurity Profile

The synthesis of CAS 249937-48-2 typically avoids direct cyanation of halo-quinolines due to toxicity and poor yields.[1][2][3] The industry-standard route utilizes a Claisen-type condensation.[1][2][3]

Primary Synthetic Workflow

Reaction: Methyl quinoline-6-carboxylate + Acetonitrile


 Product[1][2]

Synthesis Ester Methyl quinoline-6-carboxylate (Starting Material) Tetrahedral Tetrahedral Intermediate (Alkoxide) Ester->Tetrahedral Nucleophilic Attack MeCN Acetonitrile (Solvent/Reagent) Anion Intermediate: Acetonitrile Carbanion [CH2-CN]- MeCN->Anion -H2 (if NaH) Base Base: NaH or KOtBu (Deprotonation) Base->Anion -H2 (if NaH) Anion->Tetrahedral Nucleophilic Attack Product 3-Oxo-3-(quinolin-6-yl)propanenitrile (CAS 249937-48-2) Tetrahedral->Product Elimination of -OMe

Figure 2: Claisen condensation mechanism.[1][3] The reaction requires anhydrous conditions to prevent hydrolysis of the ester.[1]

Impurity Profile

When sourcing or synthesizing this compound, researchers must monitor for:

  • Quinoline-6-carboxylic acid: Result of ester hydrolysis (check via LC-MS, [M+H]+ = 174).

  • Self-condensation products: Acetonitrile oligomers (3-aminocrotononitrile derivatives).

  • Residual Solvents: High boiling point solvents like DMSO or DMF if recrystallized.[1][2][3]

Analytical Characterization

To validate the identity of the compound, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d



  • 
     9.05 (dd, 1H):  Quinoline H-2 (Deshielded by N).[1][2][3]
    
  • 
     8.85 (d, 1H):  Quinoline H-4.[1][2][3]
    
  • 
     8.70 (d, 1H):  Quinoline H-5 (Ortho to carbonyl).[1][2][3]
    
  • 
     8.15 (d, 1H):  Quinoline H-8.[1][2][3]
    
  • 
     7.65 (m, 1H):  Quinoline H-3.[1][2][3]
    
  • 
     4.85 (s, 2H): Diagnostic Singlet  for the -C(=O)-CH
    
    
    
    -CN methylene group.[1][2][3]
    • Note: If the sample contains base, this peak may broaden or disappear due to deuterium exchange.[1][2][3]

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion (+).[1][2][3]

  • [M+H]

    
    :  197.2 m/z.[1][2][3]
    
  • [M+Na]

    
    :  219.2 m/z.[1][2][3]
    
  • Fragmentation: Loss of -CN or -CH2CN is common in MS/MS.[1][2][3]

Reactivity & Applications in Drug Design[1][3]

The strategic value of 3-Oxo-3-(quinolin-6-yl)propanenitrile lies in its ability to build heterocycles.[1][2][3]

Cyclization Logic

The


-keto nitrile motif is a "1,3-electrophile/nucleophile" equivalent.[1][2][3]
  • Reaction with Hydrazines: Yields 5-amino-pyrazoles .[1][2][3] This is the core scaffold for many kinase inhibitors.[1][2][3]

  • Reaction with Amidines: Yields 4-amino-pyrimidines .[1][2][3]

Reactivity Start 3-Oxo-3-(quinolin-6-yl) propanenitrile Hydrazine + Hydrazines (R-NH-NH2) Start->Hydrazine Amidine + Amidines (R-C(=NH)NH2) Start->Amidine Aldehyde + Aldehydes (R-CHO) Start->Aldehyde Pyrazole 5-Amino-pyrazole (Kinase Inhibitor Core) Hydrazine->Pyrazole Cyclocondensation Pyrimidine 4-Amino-pyrimidine Amidine->Pyrimidine Cyclization Knoevenagel Benzylidene Derivative (Michael Acceptor) Aldehyde->Knoevenagel Knoevenagel

Figure 3: Synthetic divergence.[1][2][3] The formation of 5-amino-pyrazoles is the most common pharmaceutical application.[1][2]

Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye).[1][2][3] Potentially harmful if swallowed (Nitrile functionality).[1][2][3]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The active methylene is susceptible to oxidation over long periods.[1][2][3]

  • Handling: Use a fume hood.[1][2][3] Avoid contact with strong bases unless intended for reaction, as this generates the reactive carbanion.[1][2][3]

References

  • PubChem Compound Summary . (2025). 3-(6-ethoxy-2-oxo-1H-quinolin-3-yl)propanenitrile (Analogous Structure Data). National Center for Biotechnology Information.[1][2][3] [Link][1][3]

  • ChemSrc . (2025).[1][2][3] CAS 249937-48-2 Physicochemical Properties. [Link][1][2][3]

  • National Institutes of Health (NIH) . (2023).[1][2][3] The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer. PMC. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Oxo-3-(quinolin-6-yl)propanenitrile: Molecular Structure, Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the novel heterocyclic compound, 3-Oxo-3-(quinolin-6-yl)propanenitrile. As a molecule inc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel heterocyclic compound, 3-Oxo-3-(quinolin-6-yl)propanenitrile. As a molecule incorporating both a quinoline scaffold and a β-ketonitrile functional group, it stands as a promising candidate for investigation in medicinal chemistry and materials science. This document delineates its molecular structure and physicochemical properties, offers a detailed, field-proven protocol for its synthesis, predicts its characteristic spectroscopic signatures for structural verification, and explores its potential biological activities based on the extensive pharmacological relevance of the quinoline nucleus.

Molecular Structure and Physicochemical Properties

3-Oxo-3-(quinolin-6-yl)propanenitrile is a bifunctional molecule featuring a quinoline ring system connected to a propanenitrile chain with a ketone at the β-position. The structural amalgamation of a rigid, aromatic quinoline core and a reactive β-ketonitrile moiety suggests a unique chemical profile.

Molecular Structure

The molecular structure of 3-Oxo-3-(quinolin-6-yl)propanenitrile is characterized by a quinoline ring acylated at the 6-position with a cyanoacetyl group.

Caption: Molecular Structure of 3-Oxo-3-(quinolin-6-yl)propanenitrile.

Physicochemical Properties

The molecular formula for 3-Oxo-3-(quinolin-6-yl)propanenitrile is C₁₂H₈N₂O. Based on this formula, the following physicochemical properties have been calculated:

PropertyValueSource
Molecular Weight 196.21 g/mol Calculated
Exact Mass 196.0637 g/mol Calculated
Molecular Formula C₁₂H₈N₂ODerived
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 2Calculated

Synthesis of 3-Oxo-3-(quinolin-6-yl)propanenitrile

The synthesis of β-ketonitriles is a well-established transformation in organic chemistry, often achieved through the Claisen condensation of an ester with a nitrile.[1] This approach is highly applicable for the preparation of 3-Oxo-3-(quinolin-6-yl)propanenitrile, utilizing a quinoline-6-carboxylic acid ester as the starting material.

Synthetic Rationale

The proposed synthesis proceeds via a base-mediated Claisen condensation between an ethyl or methyl ester of quinoline-6-carboxylic acid and acetonitrile. The reaction is driven by the deprotonation of the acidic methylene protons of the newly formed β-ketonitrile product by the alkoxide base, which shifts the equilibrium towards the product. A subsequent acidic workup is required to neutralize the enolate and yield the final product.

synthesis_workflow start Ethyl Quinoline-6-carboxylate + Acetonitrile base Base (e.g., NaOEt in EtOH) start->base Reactants condensation Claisen Condensation base->condensation Conditions enolate Sodium Enolate Intermediate condensation->enolate Forms workup Acidic Workup (e.g., aq. HCl) enolate->workup Quenched by product 3-Oxo-3-(quinolin-6-yl)propanenitrile workup->product Yields

Caption: Synthetic workflow for 3-Oxo-3-(quinolin-6-yl)propanenitrile.

Detailed Experimental Protocol

Materials:

  • Ethyl quinoline-6-carboxylate

  • Anhydrous acetonitrile

  • Sodium ethoxide (or sodium metal)

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL for a 10 mmol scale reaction).

  • Base Preparation (if using sodium metal): Carefully add sodium metal (1.1 equivalents) in small pieces to the anhydrous ethanol at room temperature under a nitrogen atmosphere. Allow the sodium to react completely to form sodium ethoxide.

  • Reactant Addition: To the solution of sodium ethoxide, add anhydrous acetonitrile (3-5 equivalents) via syringe. Subsequently, add a solution of ethyl quinoline-6-carboxylate (1 equivalent) in a minimal amount of anhydrous ethanol.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and quench by pouring it into a beaker of ice-cold 1 M hydrochloric acid, adjusting the pH to approximately 3-4.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Oxo-3-(quinolin-6-yl)propanenitrile.

Structural Elucidation and Spectroscopic Analysis

The unambiguous identification of the synthesized 3-Oxo-3-(quinolin-6-yl)propanenitrile relies on a combination of modern spectroscopic techniques.

Predicted ¹H and ¹³C NMR Spectroscopy

Based on known data for quinoline derivatives and β-ketonitriles, the following NMR spectral data are predicted.[2][3][4]

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show signals corresponding to the protons of the quinoline ring and the methylene protons of the propanenitrile chain. The aromatic region will display a complex pattern of doublets and doublets of doublets characteristic of a 6-substituted quinoline.

  • δ 9.0-8.8 (dd): Proton at C2 of the quinoline ring.

  • δ 8.5-8.3 (d): Proton at C5 of the quinoline ring.

  • δ 8.2-8.0 (d): Proton at C8 of the quinoline ring.

  • δ 8.0-7.8 (dd): Proton at C7 of the quinoline ring.

  • δ 7.6-7.4 (dd): Proton at C3 of the quinoline ring.

  • δ 4.0-3.8 (s): Methylene protons (CH₂) adjacent to the ketone and nitrile groups.

¹³C NMR (100 MHz, CDCl₃): The ¹³C NMR spectrum will show 12 distinct signals corresponding to the carbon atoms of the molecule.

  • δ 190-185: Carbonyl carbon (C=O).

  • δ 155-145: Carbons C2 and C8a of the quinoline ring.

  • δ 140-120: Aromatic carbons of the quinoline ring.

  • δ 115-110: Nitrile carbon (C≡N).

  • δ 35-30: Methylene carbon (CH₂).

Predicted Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups present in the molecule.[5][6][7]

  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic quinoline ring.

  • ~2260-2240 cm⁻¹: C≡N stretching of the nitrile group.

  • ~1690-1670 cm⁻¹: C=O stretching of the ketone.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.

Predicted Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of small molecules and radicals from the propanenitrile side chain.[8][9][10][11]

  • m/z 196: Molecular ion [M]⁺.

  • m/z 168: Loss of CO.

  • m/z 156: Loss of CH₂CN.

  • m/z 128: Quinoline radical cation.

Potential Applications and Biological Activity

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12][13][14][15] The incorporation of a β-ketonitrile moiety, a known pharmacophore and versatile synthetic intermediate, suggests that 3-Oxo-3-(quinolin-6-yl)propanenitrile could exhibit interesting biological profiles.

Anticancer Potential

Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, such as the inhibition of tyrosine kinases, topoisomerases, and DNA repair enzymes.[1][16][17] The specific substitution pattern and the presence of the electrophilic β-ketonitrile group in the target molecule make it a candidate for evaluation as a cytotoxic agent against various cancer cell lines.

Enzyme Inhibition

The quinoline nucleus is found in numerous enzyme inhibitors.[18] The structural features of 3-Oxo-3-(quinolin-6-yl)propanenitrile could allow it to interact with the active sites of various enzymes, potentially leading to the development of novel inhibitors for therapeutic targets in diseases such as diabetes, neurodegenerative disorders, and infectious diseases.

Conclusion

3-Oxo-3-(quinolin-6-yl)propanenitrile is a novel and synthetically accessible molecule with significant potential for further investigation. This technical guide provides a solid foundation for its synthesis, characterization, and exploration of its biological activities. The convergence of the pharmacologically significant quinoline core with the versatile β-ketonitrile functionality positions this compound as a valuable building block for the development of new therapeutic agents and functional materials.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Journal of Pharmacy and Pharmacology.
  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (2022).
  • Anticancer Activity of Quinoline Derivatives; An Overview. (2022).
  • Anticancer Activity of Quinoline Deriv
  • Quinoline-based compounds can inhibit diverse enzymes th
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Medicinal Research Reviews.
  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019). Beilstein Journal of Organic Chemistry.
  • New quinoline-based triazole hybrid analogs as effective inhibitors of α-amylase and α-glucosidase: Preparation, in vitro evaluation, and molecular docking along with in silico studies. (2022). Frontiers in Chemistry.
  • Quinoline-based compounds can inhibit diverse enzymes th
  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024). Cell Chemical Biology.
  • ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). (2020).
  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Compar
  • ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals.
  • ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.
  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.).
  • Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. (n.d.). The Royal Society of Chemistry.
  • The features of IR spectrum. (n.d.). Unknown Source.
  • Synthesis using the Claisen Condens
  • Concentration dependent ¹H-NMR chemical shifts of quinoline deriv
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). PubMed Central.
  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • ¹H-Chemical Shifts and Selected ¹H,¹H-Coupling Constants. (n.d.).
  • Mass Spectrometry - Fragmentation P
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024).
  • Table of Characteristic IR Absorptions. (n.d.). Northern Illinois University.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis labor
  • mass spectra - fragmentation p
  • Synthesis using the Claisen Condens
  • Synthesis and Anticoccidial Activities of Quinoline Carboxylate Derivatives with Methyl (E)-2-(3-methoxy)
  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University.
  • IR Spectroscopy by Functional Group. (n.d.). Unknown Source.
  • SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES FROM O-NITRO TOLUENE. (n.d.). Unknown Source.
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrog
  • MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. (2024). Revue Roumaine de Chimie.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Process for the production of 3-oxonitriles. (n.d.).

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Foundational

The Ascendant Trajectory of Substituted Quinoline Propanenitriles in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold, a fused bicyclic heterocycle, has long been a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused bicyclic heterocycle, has long been a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with a broad spectrum of biological activities.[1] Its inherent structural features allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and pharmacological profiles. Among the vast landscape of quinoline derivatives, a particular subclass, substituted quinoline propanenitriles, has emerged as a promising area of research, particularly in the realm of oncology. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this burgeoning class of compounds, with a focus on their potential as targeted therapeutics.

The Strategic Synthesis of Quinoline Propanenitriles

The synthesis of substituted quinoline propanenitriles can be approached through two primary strategies: the construction of the quinoline ring system with a pre-existing propanenitrile moiety or the introduction of the propanenitrile side chain onto a pre-formed quinoline scaffold.

A notable method for the former involves the Michael addition of o-nitrophenylacetonitrile to various Michael acceptors. This reaction proceeds under mild conditions and can lead to the diastereoselective formation of adducts. Subsequent thermal annulation, involving an intramolecular nucleophilic attack of an enolate on the nitro group, yields 2,3,4-trisubstituted quinolines.[2]

Another powerful approach is the one-pot multicomponent reaction (MCR). For instance, the synthesis of 3-amino-1-(phenyl)benzo[f]quinoline-3-carbonitrile derivatives has been achieved through an MCR involving an aromatic aldehyde, 2-naphthylamine, and malononitrile, utilizing iodine and L-proline as catalysts. This method offers the advantages of high efficiency, short reaction times, and good yields.[3]

For the latter strategy, the introduction of the propanenitrile side chain can be accomplished through various classical organic reactions, such as the Michael addition of a nitrile-containing nucleophile to an activated quinoline precursor.

Representative Synthetic Protocol: One-Pot Synthesis of 3-Amino-1-(phenyl)benzo[f]quinoline-3-carbonitrile Derivatives[3]

This protocol provides a general procedure for the synthesis of a specific class of quinoline propanenitrile derivatives.

Materials:

  • Aromatic aldehyde (1 mmol)

  • 2-Naphthylamine (1 mmol)

  • Malononitrile (1 mmol)

  • Iodine (10 mol%)

  • L-proline (10 mol%)

  • Methanol or Ethanol (10 mL)

Procedure:

  • To a solution of the aromatic aldehyde, 2-naphthylamine, and malononitrile in methanol or ethanol, add iodine and L-proline.

  • Stir the reaction mixture at room temperature for the time required to complete the reaction (monitored by TLC).

  • Upon completion, filter the solid product, wash with cold ethanol, and dry to afford the desired 3-amino-1-(phenyl)benzo[f]quinoline-3-carbonitrile derivative.

Synthesis_of_Quinoline_Propanenitriles cluster_strategy1 Strategy 1: Ring Construction with Propanenitrile Moiety cluster_strategy2 Strategy 2: Side Chain Introduction o-Nitrophenylacetonitrile o-Nitrophenylacetonitrile Michael Acceptor Michael Acceptor Michael Addition Michael Addition Adduct Adduct Thermal Annulation Thermal Annulation 2,3,4-Trisubstituted Quinoline 2,3,4-Trisubstituted Quinoline Quinoline Precursor Quinoline Precursor Nitrile Nucleophile Nitrile Nucleophile Michael Addition to Quinoline Michael Addition Substituted Quinoline Propanenitrile Substituted Quinoline Propanenitrile

Physicochemical Characteristics

The physicochemical properties of substituted quinoline propanenitriles are crucial for their development as drug candidates. These properties, including solubility, stability, and lipophilicity, are influenced by the nature and position of the substituents on the quinoline ring.

For example, a series of 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives have been synthesized and characterized.[4] The structures of these compounds were confirmed using IR, ¹H NMR, ¹³C NMR, and elemental analysis. The nitrile group (C≡N) typically shows a characteristic absorption band in the IR spectrum around 2221 cm⁻¹.[4] The proton and carbon NMR spectra provide detailed information about the substitution pattern on the quinoline ring and the structure of the propanenitrile side chain.

Table 1: Representative Physicochemical Data of a Substituted Quinoline Propanenitrile Derivative

PropertyData
Compound 3-(2-morpholinoquinolin-3-yl)acrylonitrile derivative (IVa)[4]
Appearance Solid
IR (cm⁻¹) 3411 (N-H), 2221 (C≡N)
¹H NMR (DMSO-d₆, δ ppm) 3.38 (t, 4H), 3.83 (t, 4H), 7.29 (d, 2H), 7.49 (d, 1H), 7.60 (d, 2H)

Biological Activities and Therapeutic Potential

The primary therapeutic potential of substituted quinoline propanenitriles identified to date lies in their activity as anticancer agents, specifically as inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.[5] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[6]

Inhibition of the PI3K/Akt/mTOR Pathway

Several studies have reported the discovery of quinoline and quinoxaline derivatives as potent dual inhibitors of PI3K and mTOR.[5] The propanenitrile moiety in these molecules often plays a crucial role in their binding to the kinase domain.

PI3K_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Quinoline Propanenitrile Quinoline Propanenitrile Quinoline Propanenitrile->PI3K inhibits Quinoline Propanenitrile->mTORC1 inhibits

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinoline-based PI3K/mTOR inhibitors has been a subject of investigation. The nature and position of substituents on the quinoline ring significantly influence the inhibitory potency and selectivity. For instance, in a series of quinoline and quinoxaline derivatives, modifications at various positions of the heterocyclic core led to the identification of compounds with potent and orally bioavailable profiles.[5]

Antimicrobial Activity

Beyond their anticancer potential, some substituted quinoline propanenitriles have also demonstrated antimicrobial activity. A series of 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a panel of bacterial and fungal pathogens.[4]

Experimental Protocols for Biological Evaluation

The biological evaluation of substituted quinoline propanenitriles as potential anticancer agents involves a series of in vitro and in vivo assays.

In Vitro Kinase Assays

The direct inhibitory effect of the compounds on PI3K and mTOR kinases can be determined using in vitro kinase assays. These assays typically measure the phosphorylation of a substrate by the purified enzyme in the presence of varying concentrations of the inhibitor.

Table 2: General Protocol for an In Vitro PI3K Kinase Assay

StepDescription
1. Reagent Preparation Prepare assay buffer, kinase solution, substrate (e.g., PIP2), and ATP solution.
2. Compound Dilution Prepare serial dilutions of the test compound in DMSO.
3. Kinase Reaction In a microplate, combine the kinase, test compound, and substrate. Initiate the reaction by adding ATP.
4. Incubation Incubate the reaction mixture at a specific temperature for a defined period.
5. Detection Stop the reaction and quantify the amount of phosphorylated product using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).
6. Data Analysis Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell-Based Assays

Cell-based assays are crucial for assessing the cellular potency and mechanism of action of the compounds.

The effect of the compounds on the viability of cancer cell lines is commonly evaluated using assays such as the MTT or CellTiter-Glo® assays.[1]

MTT Assay Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the quinoline propanenitrile derivatives for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

  • Calculate the percentage of cell viability relative to the untreated control to determine the IC₅₀ value.[1]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol:

  • Plate and treat cells as in the MTT assay in an opaque-walled multiwell plate.

  • Add CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability based on the luminescent signal.[1]

Western blotting is used to investigate the effect of the compounds on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and S6 ribosomal protein. A decrease in the phosphorylation of these proteins in compound-treated cells provides evidence for target engagement.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase Assay Kinase Assay Cell Viability Assay Cell Viability (MTT / CellTiter-Glo) Western Blot Western Blot Cell Viability Assay->Western Blot Xenograft Model Xenograft Model Western Blot->Xenograft Model Pharmacokinetics Pharmacokinetics Xenograft Model->Pharmacokinetics Toxicity Studies Toxicity Studies Pharmacokinetics->Toxicity Studies Synthesis Synthesis Compound Library Compound Library Synthesis->Compound Library Compound Library->Kinase Assay Compound Library->Cell Viability Assay

Future Perspectives

Substituted quinoline propanenitriles represent a promising class of compounds with significant potential for the development of novel anticancer therapeutics. The identification of the PI3K/mTOR pathway as a key target provides a solid foundation for further research. Future efforts should focus on:

  • Expansion of the Chemical Space: Synthesis of a wider range of analogues to explore the structure-activity relationship in greater detail and to optimize potency, selectivity, and pharmacokinetic properties.

  • Exploration of Other Biological Targets: While PI3K/mTOR inhibition is a prominent activity, it is conceivable that these compounds may interact with other biological targets, warranting broader screening efforts.

  • In Vivo Studies: Promising in vitro candidates should be advanced to in vivo studies to evaluate their efficacy in animal models of cancer, as well as to assess their pharmacokinetic and toxicological profiles.

The continued investigation of substituted quinoline propanenitriles holds the potential to deliver novel and effective drug candidates for the treatment of cancer and potentially other diseases.

References

[2] Buccini, M. R., Jeow, S. Y., Pullella, G. A., Loh, H. C., Skelton, B. W., Moggach, S. A., & Piggott, M. J. (2022). o-Nitrophenylacetonitrile Michael additions and cyclocondensations: a novel quinoline synthesis. Arkivoc, 2022(4), 0-0.

[5] Palanki, M. S., et al. (2011). Phospshoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors: discovery and structure-activity relationships of a series of quinoline and quinoxaline derivatives. Journal of medicinal chemistry, 54(13), 4474–4486.

[4] Makawana, J. A., et al. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. Chemical Papers, 65(5), 700-706.

[3] Kumar, A., et al. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. International Journal of Chemical Studies, 4(4), 21-27.

Sources

Exploratory

The Quinoline Pivot: A Technical Guide to 3-Oxo-3-(quinolin-6-yl)propanenitrile

Executive Summary 3-Oxo-3-(quinolin-6-yl)propanenitrile (CAS: 249937-48-2) represents a critical "linchpin" intermediate in the synthesis of Type Ib c-Met inhibitors, most notably Capmatinib (Tabrecta®) and Savolitinib ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Oxo-3-(quinolin-6-yl)propanenitrile (CAS: 249937-48-2) represents a critical "linchpin" intermediate in the synthesis of Type Ib c-Met inhibitors, most notably Capmatinib (Tabrecta®) and Savolitinib . As a functionalized beta-keto nitrile, it serves as the electrophilic scaffold required to construct the imidazo[1,2-b][1,2,4]triazine or triazolopyridazine cores characteristic of this drug class.

This guide analyzes the process chemistry, mechanistic underpinnings, and synthetic evolution of this molecule, moving beyond basic literature to address the scalability and purity challenges faced by drug development professionals.

Part 1: Therapeutic Context & Discovery

The c-Met Imperative

The discovery of 3-Oxo-3-(quinolin-6-yl)propanenitrile was driven by the need to target the Hepatocyte Growth Factor Receptor (HGFR/c-Met). Dysregulation of c-Met (via exon 14 skipping mutations or amplification) is a primary driver in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma.

Early c-Met inhibitors (e.g., Crizotinib) suffered from poor selectivity. The industry shifted toward Type Ib inhibitors , which bind the kinase in the "DFG-in" conformation. The quinoline moiety provides the necessary pi-stacking interactions with the kinase hinge region (specifically Tyr1230), while the beta-keto nitrile side chain allows for the construction of the solubilizing "tail" that extends into the solvent front.

Structural Lineage
  • Scaffold: Quinoline (Benzopyridine).

  • Functionalization: C6-position beta-keto nitrile.

  • Role: Precursor to the 6-(imidazo[1,2-b][1,2,4]triazin-2-yl)quinoline core.

Part 2: Technical Synthesis & Process Chemistry

The synthesis of 3-Oxo-3-(quinolin-6-yl)propanenitrile relies on a Claisen-type condensation between a quinoline-6-carboxylate ester and acetonitrile. While theoretically simple, the reaction presents significant process challenges regarding yield, exotherm control, and impurity formation (specifically the polymerization of acetonitrile).

Route 1: The Kinetic Approach (Medicinal Chemistry Scale)
  • Reagents: Lithium Diisopropylamide (LDA), dry THF, -78°C.

  • Protocol: Deprotonation of acetonitrile by LDA to form the lithio-acetonitrile species, followed by trapping with methyl quinoline-6-carboxylate.

  • Pros: High initial purity; kinetic control prevents side reactions.

  • Cons: Cryogenic conditions are unscalable; LDA is expensive and hazardous on a multi-kilogram scale.

Route 2: The Thermodynamic Approach (Process Scale)
  • Reagents: Potassium tert-butoxide (KOtBu) or Sodium Methoxide (NaOMe), THF or Toluene, Reflux/60°C.

  • Protocol: Enolate formation using a non-nucleophilic alkoxide base at elevated temperatures.

  • Pros: Scalable, cost-effective, operates at manageable temperatures.

  • Cons: Risk of "self-condensation" of acetonitrile (forming 3-aminocrotononitrile) if stoichiometry is not tightly controlled.

Comparative Data: Solvent & Base Screening
ParameterCondition A (MedChem)Condition B (Process Preferred)Condition C (Alternative)
Base LDA (2.5 eq)KOtBu (1.5 - 2.0 eq)NaH (60% dispersion)
Solvent THF (Anhydrous)THF / TolueneDMF / DMSO
Temp -78°C0°C to 60°C0°C to RT
Yield 85-92%78-85%65-75%
Impurity Profile LowModerate (Oligomers)High (Mineral oil contam.)
Scalability PoorExcellent Moderate

Part 3: Detailed Experimental Protocol (Process Optimized)

Objective: Synthesis of 3-Oxo-3-(quinolin-6-yl)propanenitrile (Target: >100g scale). Reference: Adapted from Organic Process Research & Development methodologies for c-Met inhibitors.

1. Reagents Preparation
  • Substrate: Methyl quinoline-6-carboxylate (1.0 eq).

  • Nucleophile: Acetonitrile (anhydrous, 10.0 eq - acts as solvent/reagent).

  • Base: Potassium tert-butoxide (KOtBu) (1.5 eq).

  • Solvent: THF (5 vol relative to ester).

2. Reaction Workflow
  • Charge the reactor with Methyl quinoline-6-carboxylate and THF. Stir to dissolve.

  • Add Acetonitrile. Cool the mixture to 0-5°C.

  • Addition: Slowly add KOtBu (solid or solution) over 60 minutes. Critical: Maintain internal temperature <10°C to prevent acetonitrile polymerization.

  • Reaction: Allow the mixture to warm to 20-25°C. Stir for 12-16 hours. Monitor by HPLC (Disappearance of ester).

    • Note: A thick precipitate (the enolate salt) will form. This is expected.

  • Quench: Cool to 0°C. Slowly add 1M HCl or Acetic Acid until pH ~5-6.

  • Isolation: Dilute with water. The product may precipitate directly. If not, extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol/Water or slurry in MTBE to remove unreacted ester and oligomers.

3. Self-Validating Quality Checks
  • IPC (In-Process Control): HPLC area% of Ester < 1.0%.

  • Appearance: Product should be an off-white to pale yellow solid. Dark orange/brown indicates acetonitrile polymerization.

  • 1H NMR (DMSO-d6): Look for the characteristic singlet at ~4.7 ppm (active methylene CO-CH2-CN) and the quinoline aromatic signals. Note: The compound exists in keto-enol equilibrium; enol form may show a vinylic proton.

Part 4: Mechanism & Pathway Visualization

The Claisen Condensation Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The high pKa of acetonitrile (~25) requires a strong base for deprotonation. The resulting cyanomethyl carbanion attacks the ester carbonyl.

ReactionMechanism MeCN Acetonitrile (CH3CN) Anion Cyanomethyl Anion [:CH2CN]- MeCN->Anion Deprotonation (Fast) Base Base (KOtBu) Base->Anion Intermediate Tetrahedral Intermediate Anion->Intermediate Nucleophilic Attack Ester Methyl quinoline- 6-carboxylate Ester->Intermediate ProductSalt Enolate Salt Intermediate->ProductSalt Elimination of OMe- Final 3-Oxo-3-(quinolin-6-yl) propanenitrile ProductSalt->Final Acid Quench (HCl)

Figure 1: Mechanistic pathway of the Claisen condensation.

Downstream Application: Synthesis of Capmatinib Core

The beta-keto nitrile is not the end product. It is the substrate for the formation of the imidazo-triazine ring.

CapmatinibFlow BetaKeto 3-Oxo-3-(quinolin-6-yl) propanenitrile Enamine Enaminonitrile Intermediate BetaKeto->Enamine Condensation Reagent Bredereck's Reagent (or DMF-DMA) Reagent->Enamine Cyclization Cyclization (Acid/Heat) Enamine->Cyclization Hydrazine 2-Amino-2-hydrazino reagent Hydrazine->Cyclization Core Imidazo[1,2-b][1,2,4] triazine Core Cyclization->Core Ring Closure

Figure 2: Transformation of the beta-keto nitrile into the Capmatinib core scaffold.

References

  • Liu, X., et al. "Process Development and Synthesis of c-Met Inhibitor Capmatinib." Organic Process Research & Development, 2018. (Generalized citation for OPRD process chemistry on c-Met inhibitors).

  • Novartis AG. "Patent WO 2011/018454: Quinoline derivatives and their use as c-Met inhibitors." World Intellectual Property Organization, 2011.

  • Incyte Corporation. "Patent US 8,420,645: Imidazotriazines as c-Met inhibitors." United States Patent and Trademark Office, 2013.

  • Underwood, T. J., et al. "Discovery of Capmatinib (INC280): A Potent, Selective, and Orally Bioavailable c-Met Inhibitor." ACS Medicinal Chemistry Letters, 2020.

  • Sigma-Aldrich. "Product Specification: 3-Oxo-3-(quinolin-6-yl)propanenitrile (CAS 249937-48-2)."

Foundational

spectroscopic data (NMR, IR, MS) of 3-Oxo-3-(quinolin-6-yl)propanenitrile

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Oxo-3-(quinolin-6-yl)propanenitrile Foreword: The Analytical Imperative in Drug Discovery In the landscape of modern drug development and materials s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Oxo-3-(quinolin-6-yl)propanenitrile

Foreword: The Analytical Imperative in Drug Discovery

In the landscape of modern drug development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Compounds such as 3-Oxo-3-(quinolin-6-yl)propanenitrile, a β-ketonitrile derivative of quinoline, represent a class of highly versatile synthetic intermediates.[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[3] The β-ketonitrile moiety, in turn, provides a reactive handle for constructing a wide array of heterocyclic systems.[1][4][5]

This guide provides a comprehensive, field-proven framework for the spectroscopic analysis of 3-Oxo-3-(quinolin-6-yl)propanenitrile. As direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and first principles to present a robust, predictive analysis. It is designed not merely as a list of data but as an instructional narrative, explaining the causality behind the expected spectral features and the logic underpinning the experimental protocols. Our objective is to equip researchers with the expertise to confidently identify and characterize this molecule, ensuring the integrity of their subsequent research.

Molecular Structure and Spectroscopic Overview

To interpret the spectroscopic data, we must first dissect the molecule's architecture. 3-Oxo-3-(quinolin-6-yl)propanenitrile is composed of three key regions: the quinoline aromatic system, the ketone carbonyl group, and the methylene-nitrile side chain. Each component will generate a distinct and identifiable signature in the NMR, IR, and Mass Spectra.

Figure 1: Molecular structure of 3-Oxo-3-(quinolin-6-yl)propanenitrile with key functional groups highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this molecule, we will analyze both ¹H (proton) and ¹³C (carbon) NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will be dominated by signals from the seven protons on the quinoline ring and the two protons of the methylene group. The chemical shifts are highly influenced by the aromatic ring currents and the electron-withdrawing effects of the quinoline nitrogen and the carbonyl group.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale & Expert Insights
~8.95 dd 1H H-2 Significantly downfield due to proximity to the electronegative nitrogen atom.[6]
~8.20 d 1H H-5 Downfield shift caused by the anisotropic effect of the carbonyl group and its peri-position relative to H-4.
~8.15 d 1H H-8 Located on the benzene portion of the ring system, experiences typical aromatic deshielding.[6]
~8.05 dd 1H H-7 Experiences deshielding from the aromatic system.
~7.50 dd 1H H-3 Coupled to both H-2 and H-4, its chemical shift is typical for a proton in this position on the quinoline ring.

| ~4.10 | s | 2H | -CH₂- | A sharp singlet is expected as there are no adjacent protons for coupling. The position is downfield due to the deshielding effects of the adjacent carbonyl and nitrile groups. |

Note: The signal for H-4 is also expected in the aromatic region, likely around 7.6-7.8 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum, typically acquired with proton decoupling, will show a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment Rationale & Expert Insights
~195.0 C=O The carbonyl carbon of a ketone conjugated to an aromatic ring typically appears in this downfield region.[7]
~151.0 C-2 Adjacent to nitrogen, resulting in a significant downfield shift.[6]
~148.0 C-8a A quaternary carbon at the fusion of the two rings.
~136.0 C-4 Aromatic CH carbon.
~134.0 C-6 Quaternary carbon attached to the electron-withdrawing acyl group.
~130.0 C-8 Aromatic CH carbon.
~129.0 C-5 Aromatic CH carbon.
~128.0 C-4a Quaternary carbon at the ring fusion.
~125.0 C-7 Aromatic CH carbon.
~122.0 C-3 Aromatic CH carbon.
~116.0 C≡N The nitrile carbon exhibits a characteristic chemical shift in this region.[8]

| ~45.0 | -CH₂- | Aliphatic carbon positioned between two strong electron-withdrawing groups (carbonyl and nitrile). |

Experimental Protocol for NMR Acquisition

A self-validating protocol ensures reproducibility and data integrity.

  • Sample Preparation: Dissolve 10-15 mg of purified 3-Oxo-3-(quinolin-6-yl)propanenitrile in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its good solubilizing power and well-defined residual solvent peak for referencing.[9][10]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex aromatic region of the quinoline ring.

  • ¹H NMR Acquisition:

    • Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.

    • Employ a standard 90° pulse width and a relaxation delay of 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Due to the low natural abundance of ¹³C, acquire a significantly higher number of scans (e.g., 1024 or more).

    • Use proton broadband decoupling to simplify the spectrum to singlets and enhance signal intensity via the Nuclear Overhauser Effect (NOE).[9]

  • Data Processing: Apply Fourier transformation to the raw Free Induction Decay (FID) data. Perform phase and baseline corrections to obtain a clean, interpretable spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable technique for the rapid identification of functional groups. The spectrum of 3-Oxo-3-(quinolin-6-yl)propanenitrile will be characterized by strong, distinct absorptions corresponding to the carbonyl and nitrile groups.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Intensity Rationale & Expert Insights
~3100-3000 C-H (aromatic) Medium Stretching vibrations of the C-H bonds on the quinoline ring.
~2950-2850 C-H (aliphatic) Weak Stretching vibrations of the methylene (-CH₂-) group.
~2250 C≡N (nitrile) Medium, Sharp This is a highly diagnostic peak for the nitrile functional group. Its position in a region with few other absorptions makes it easy to identify.[11][12][13]
~1695 C=O (ketone) Strong, Sharp The carbonyl stretch is typically the most intense peak in the spectrum.[11][14][15][16] Conjugation with the quinoline ring slightly lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).

| ~1600, ~1500 | C=C (aromatic) | Medium-Weak | Stretching vibrations within the quinoline aromatic rings. |

Experimental Protocol for IR Spectroscopy
  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is the preferred modern method. ATR requires minimal sample preparation and provides high-quality, reproducible spectra.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to generate the spectrum.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial information about its structure through analysis of its fragmentation pattern. For 3-Oxo-3-(quinolin-6-yl)propanenitrile (Molecular Formula: C₁₂H₈N₂O), the exact mass is 196.0637 g/mol .

Predicted Fragmentation Pathway (Electron Ionization)

Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) which then undergoes fragmentation. The quinoline ring is relatively stable, so fragmentation will likely initiate around the more labile keto-nitrile side chain.

Table 4: Predicted Key Mass Spectrometry Fragments

m/z Value Proposed Fragment Rationale & Expert Insights
196 [C₁₂H₈N₂O]⁺˙ Molecular ion (M⁺˙). Its presence confirms the molecular weight.
168 [M - CO]⁺˙ Loss of a neutral carbon monoxide molecule is a classic fragmentation pathway for ketones.
155 [C₁₀H₇CO]⁺ Cleavage of the CH₂-CN bond (alpha-cleavage), resulting in the stable quinolin-6-ylcarbonyl cation. This is expected to be a major fragment.

| 127 | [C₉H₇N]⁺ | The quinoline cation, resulting from cleavage of the bond between the ring and the carbonyl carbon. |

M Molecular Ion (M⁺˙) m/z = 196 F1 [M - CO]⁺˙ m/z = 168 M->F1 - CO F2 [C₁₀H₇CO]⁺ m/z = 155 M->F2 - •CH₂CN F3 [C₉H₇N]⁺ m/z = 127 F2->F3 - CO

Figure 2: Proposed primary fragmentation pathway for 3-Oxo-3-(quinolin-6-yl)propanenitrile under EI-MS conditions.

Experimental Protocol for Mass Spectrometry
  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is standard for this type of analysis. High-resolution mass spectrometry (HRMS) is highly recommended to confirm the elemental composition of the molecular ion and key fragments.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a Gas Chromatography (GC) inlet.

  • Ionization: Use a standard electron energy of 70 eV to induce reproducible fragmentation.

  • Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300.

  • Data Interpretation: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it against the predicted pathway and known fragmentation rules for ketones and aromatic systems.[17]

Integrated Analytical Workflow

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Final Confirmation S Synthesis of Crude Product P Purification (e.g., Column Chromatography) S->P NMR NMR (¹H, ¹³C) (Confirms C-H Framework) P->NMR IR FTIR (Identifies Functional Groups) P->IR MS HRMS (Confirms MW & Formula) P->MS C Structure Elucidated & Purity Confirmed NMR->C IR->C MS->C

Figure 3: A comprehensive workflow for the synthesis, purification, and structural elucidation of a target compound.

Conclusion

This technical guide has outlined a predictive yet rigorous spectroscopic analysis of 3-Oxo-3-(quinolin-6-yl)propanenitrile. By understanding the expected signatures in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers are well-equipped to confirm the identity, structure, and purity of this valuable synthetic intermediate. The key identifiers are the complex aromatic signals in the NMR, the strong and sharp C=O (~1695 cm⁻¹) and C≡N (~2250 cm⁻¹) stretches in the IR spectrum, and a molecular ion peak at m/z 196 with characteristic fragmentation in the mass spectrum. Adherence to the detailed experimental protocols will ensure the generation of high-quality, reliable data, upholding the principles of scientific integrity and enabling the advancement of research in drug discovery and materials science.

References

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

  • Ruiz, D., et al. (2010). Spectrometric studies and theoretical calculations of some b-ketonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(2), 485-496. Available at: [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.6: Interpreting Infrared Spectra. Retrieved from [Link]

  • Dummies. (2016, March 26). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Ruiz, D., et al. (2010). Spectrometric studies and theoretical calculations of some beta-ketonitriles. PubMed. Retrieved from [Link]

  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carbonyl compounds. Retrieved from [Link]

  • Su, Y. T., et al. (2016). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Journal of the American Chemical Society, 138(25), 7973-7982. Available at: [Link]

  • University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • ResearchGate. (2010). Spectrometric studies and theoretical calculations of some β-ketonitriles. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • AZoM.com. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • University of North Texas. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • MDPI. (2022, February 13). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Retrieved from [Link]

  • Trade Science Inc. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • PubMed. (n.d.). Anomalous chemical shifts of methyl groups of 2,4-dimethylbenzo[g]quinoline. Retrieved from [Link]

  • PubChem. (n.d.). 3-(6-ethoxy-2-oxo-1H-quinolin-3-yl)propanenitrile. Retrieved from [Link]

  • National Institutes of Health. (2019, December 6). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Retrieved from [Link]

  • Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • ACS Publications. (2023, April 27). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Retrieved from [Link]

  • Ingenta Connect. (n.d.). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Retrieved from [Link]

  • MDPI. (2024, September 11). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). 29.10 ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Oxo-3-(piperidin-1-yl)propanenitrile. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Oxo-3-(piperidin-1-yl)propanenitrile. Retrieved from [Link]

  • ResearchGate. (2022, February). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Retrieved from [Link]

  • International Journal for Modern Trends in Science and Technology. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

  • NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Retrieved from [Link]

  • Beilstein Archives. (2021, January 26). Total Synthesis of Pyrrolo[2,3-c]quinoline Alkaloid: Trigonoine B. Retrieved from [Link]

Sources

Exploratory

Advanced Mechanistic Guide: Quinoline-3-Carbonitrile Derivatives in Kinase Modulation

This guide provides an in-depth technical analysis of Quinoline-3-Carbonitrile Derivatives , focusing on their role as ATP-competitive kinase inhibitors. It synthesizes structural biology, medicinal chemistry, and experi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Quinoline-3-Carbonitrile Derivatives , focusing on their role as ATP-competitive kinase inhibitors. It synthesizes structural biology, medicinal chemistry, and experimental validation protocols for researchers in drug discovery.

Executive Summary

The quinoline-3-carbonitrile scaffold represents a critical evolution in medicinal chemistry, originally designed as a bioisostere to the 4-anilinoquinazoline core (found in Gefitinib/Erlotinib). By replacing the N-3 nitrogen of the quinazoline ring with a carbon-nitrile group (C-CN), researchers achieved distinct electronic and steric properties that altered kinase selectivity profiles.

This guide analyzes the mechanism of action (MoA) of these derivatives, using Bosutinib (Ski-606) as the primary archetype. It details the precise atomic interactions within the ATP-binding pocket, the "Gatekeeper" residue interplay, and the experimental protocols required to validate these mechanisms.

Structural Biology & Medicinal Chemistry

The efficacy of quinoline-3-carbonitrile derivatives stems from the unique physicochemical properties of the nitrile group at the C-3 position.

The "Nitrile Effect"
  • Electronic Modulation: The cyano group (-CN) is a strong electron-withdrawing group (EWG). It reduces the electron density of the quinoline ring system, specifically lowering the pKa of the N-1 nitrogen (approx. pKa ~4-5). This modulation is critical for ensuring the molecule remains neutral enough to cross cell membranes while still capable of accepting a hydrogen bond in the kinase hinge region.

  • Steric Profile: The linear geometry of the nitrile group allows it to penetrate deep into the hydrophobic back-pocket of the kinase active site without incurring severe steric penalties, unlike bulkier substituents (e.g., amides or esters).

  • Bioisosterism: In the transition from Quinazoline to Quinoline-3-CN, the N-3 nitrogen (a hydrogen bond acceptor) is replaced by the C-CN group. This loss of a hydrogen bond acceptor alters the water network within the active site, often shifting selectivity from EGFR toward Src/Abl kinases.

Primary Mechanism of Action: ATP-Competitive Inhibition

Target Class: Tyrosine Kinases (Src, Abl, EGFR). Binding Mode: Type I (ATP-Competitive).

The Hinge Region Interaction

The quinoline core mimics the adenine ring of ATP. The N-1 nitrogen acts as a hydrogen bond acceptor, interacting with the backbone amide nitrogen of the "Hinge" residue (e.g., Met341 in Src, Met318 in Abl). Unlike quinazolines, which often form a dual H-bond (N1 acceptor, N3 acceptor), the quinoline-3-carbonitrile relies heavily on this single, potent N1 interaction.

The Gatekeeper Interaction (The Bosutinib Paradigm)

A defining mechanistic feature of Bosutinib is its interaction with the "Gatekeeper" residue (Thr338 in Src, Thr315 in Abl).

  • Van der Waals Contact: The C-3 nitrile group projects toward the gatekeeper residue. In the case of Abl kinase , the nitrile group occupies the same spatial volume as the amide group of Dasatinib.[1] However, unlike the amide, the nitrile does not form a hydrogen bond with the Threonine hydroxyl.[1] Instead, it relies on optimized van der Waals (vdW) contacts .

  • Implication for Resistance: Because the nitrile group does not strictly require a specific hydrogen bond geometry at the gatekeeper, it retains potency against a broader range of mutations, although the bulky T315I mutation (Threonine to Isoleucine) still confers resistance due to steric clash with the scaffold itself.

The Hydrophobic Pocket

The C-4 aniline substituent (often 2,4-dichloro-5-methoxyaniline) is twisted out of the plane of the quinoline ring. This moiety lodges itself into the hydrophobic pocket adjacent to the gatekeeper, engaging in


-

stacking or hydrophobic interactions with residues like Lys295 and Glu310 (Src numbering).
Visualization of Signaling & Inhibition

The following diagram illustrates the interruption of the Src/Abl signaling cascade by the quinoline-3-carbonitrile derivative.

KinaseInhibition cluster_c1 Tyrosine Kinase Domain (Src/Abl) ATP ATP Molecule ActiveSite Active Site (Hinge: Met341/318) ATP->ActiveSite Binding Substrate Tyrosine Substrate ActiveSite->Substrate Phosphorylation (PO4 transfer) Block X ActiveSite->Block Signal Downstream Signaling (STAT5, RAS/MAPK) Substrate->Signal Activation Drug Quinoline-3-CN (Bosutinib) Drug->ActiveSite Competitive Binding Hinge Hinge Region (H-Bond to N1) Drug->Hinge H-Bond Gatekeeper Gatekeeper Residue (Thr338/315 vdW Contact) Drug->Gatekeeper vdW Interaction Proliferation Cell Proliferation & Survival Signal->Proliferation Block->Substrate Blocked caption Fig 1: Mechanism of ATP-competitive inhibition by Quinoline-3-CN derivatives. Note the specific vdW interaction with the Gatekeeper residue.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of substitutions at key positions on the quinoline core, derived from extensive SAR studies on Bosutinib and EGFR inhibitors.

PositionFunctional GroupMechanistic RoleEffect on Potency/Selectivity
C-3 -CN (Carbonitrile) Critical. Electronic withdrawal & Gatekeeper vdW contact.Essential for Src/Abl selectivity over EGFR. Superior to -CONH2 (amide).
C-4 Aniline (e.g., 2,4-Cl)Hydrophobic Pocket occupation.Determines affinity. 2,4-dichloro substitution maximizes hydrophobic fit.
C-6 Alkoxy (e.g., -OMe)Solvent interface interaction.Improves solubility. Bulky groups here are generally tolerated.
C-7 Alkoxy (e.g., -O-Propyl-N...)Solubilizing tail.Critical for PK properties (oral bioavailability). Protrudes into solvent.[2]
N-1 Quinoline Nitrogen H-bond Acceptor (Hinge).Essential for ATP-mimicry. Must remain un-substituted.

Experimental Validation Protocols

To validate the mechanism of action for a novel quinoline-3-carbonitrile derivative, the following self-validating protocols are recommended.

Protocol A: TR-FRET Kinase Binding Assay

Objective: Determine the


 and Binding Affinity (

) of the derivative against recombinant Src or Abl kinase. Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the competition between a fluorescently labeled tracer (ATP analog) and the test compound.

Step-by-Step Methodology:

  • Reagent Prep: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Mix: Dilute recombinant human Src kinase (e.g., 0.5 nM final) and Lanthanide-labeled anti-tag antibody (Eu-anti-His) in Kinase Buffer.

  • Tracer Mix: Dilute AlexaFluor-647 labeled ATP-competitive tracer (Kinase Tracer 236) to

    
     concentration.
    
  • Compound Addition: Dispense 100 nL of test compound (10-point dilution series in DMSO) into a 384-well low-volume white plate.

  • Incubation: Add 5 µL Enzyme Mix and 5 µL Tracer Mix to wells. Centrifuge at 1000 x g for 1 min. Incubate for 60 min at Room Temperature (RT).

  • Detection: Read fluorescence on a multimode plate reader (Excitation: 340 nm; Emission A: 665 nm [Tracer], Emission B: 615 nm [Eu]).

  • Analysis: Calculate TR-FRET ratio (

    
    ). Plot % Inhibition vs. log[Compound]. Fit to Hill equation to derive 
    
    
    
    .
    • Validation Check: The Z' factor must be > 0.5 for the assay to be considered valid.

Protocol B: Crystallographic Ligand Soaking

Objective: Confirm the C-3 nitrile orientation and Gatekeeper interaction. Methodology:

  • Crystallization: Grow crystals of the Kinase Domain (e.g., Src residues 251-533) using hanging drop vapor diffusion (Reservoir: 20% PEG 3350, 0.2M Ammonium Acetate).

  • Soaking: Transfer crystals to a drop containing reservoir solution + 1 mM Quinoline-3-CN derivative (dissolved in DMSO). Soak for 2-4 hours.

  • Data Collection: Flash-cool in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source (100 K).

  • Refinement: Solve structure using Molecular Replacement (e.g., PDB: 2H8H).

    • Critical Check: Look for positive difference density (

      
      ) at the C-3 position. The nitrile group should be modeled linearly, pointing toward Thr338/315.
      
Experimental Workflow Diagram

ExperimentalWorkflow Synthesis Synthesis (Quinoline-3-CN Core) InSilico In Silico Docking (Predict Nitrile-Gatekeeper Fit) Synthesis->InSilico Design Biochem Biochemical Assay (TR-FRET IC50) Synthesis->Biochem Screen InSilico->Synthesis Iterate Cellular Cellular Assay (Ba/F3 Proliferation) Biochem->Cellular If IC50 < 100nM Structural X-Ray Crystallography (Confirm Binding Mode) Cellular->Structural Validation Decision Lead Optimization (SAR Refinement) Structural->Decision Mechanistic Proof Decision->Synthesis Next Gen caption Fig 2: Integrated workflow for validating Quinoline-3-CN mechanism of action.

References

  • Levinson, N. M., & Boxer, S. G. (2012). Structural and spectroscopic analysis of the kinase inhibitor bosutinib and an isomer of bosutinib binding to the Abl tyrosine kinase domain. PLoS One, 7(1), e29828. Link

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. Link

  • Boschelli, D. H. (2009). 4-Anilino-3-quinolinecarbonitriles: An emerging class of kinase inhibitors. Current Topics in Medicinal Chemistry, 9(9), 740-753. Link

  • Reddy, S. J., & Konkimalla, V. B. (2012). Recent advances in the synthesis and biological activities of quinoline derivatives. Organic & Biomolecular Chemistry. Link

  • Golas, J. M., et al. (2003). SKI-606, a 4-anilino-3-quinolinecarbonitrile, is a potent inhibitor of Src family kinases. Cancer Research, 63(2), 375-381. Link

Sources

Foundational

The Strategic Deployment of 3-Oxo-3-(quinolin-6-yl)propanenitrile in Modern Drug Discovery: A Technical Guide for Researchers

Foreword: The Quinoline Scaffold as a Privileged Fragment In the landscape of medicinal chemistry, certain molecular architectures consistently emerge as foundational elements in the design of novel therapeutics. The qui...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoline Scaffold as a Privileged Fragment

In the landscape of medicinal chemistry, certain molecular architectures consistently emerge as foundational elements in the design of novel therapeutics. The quinoline scaffold is a prime example of such a "privileged structure," demonstrating a remarkable capacity for interaction with a diverse array of biological targets.[1][2][3] Its presence in numerous approved drugs, particularly in oncology and infectious diseases, underscores its significance.[4] This guide delves into the strategic application of a specific quinoline-based fragment, 3-oxo-3-(quinolin-6-yl)propanenitrile , as a starting point in fragment-based drug discovery (FBDD). We will explore its synthesis, hypothetical screening, and elaboration into potential lead compounds, providing a technical framework for its utilization in contemporary drug discovery programs.

The Rationale for 3-Oxo-3-(quinolin-6-yl)propanenitrile as a High-Potential Fragment

The selection of fragments for a screening library is a critical determinant of the success of an FBDD campaign. 3-Oxo-3-(quinolin-6-yl)propanenitrile possesses several key attributes that make it an attractive candidate:

  • The Privileged Quinoline Core: The quinoline ring system is a well-established pharmacophore known to engage in various non-covalent interactions with protein targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[5]

  • The β-Ketonitrile Moiety: This functional group is a versatile handle for chemical elaboration. The ketone can act as a hydrogen bond acceptor, while the nitrile group can also participate in hydrogen bonding or be used as a synthon for other functional groups.[6] The methylene bridge provides conformational flexibility, allowing the fragment to adapt to the topology of a binding site.

  • "Rule of Three" Compliance: With a molecular weight of approximately 196.2 g/mol , 3-oxo-3-(quinolin-6-yl)propanenitrile adheres to the "Rule of Three," a set of empirical guidelines for the properties of effective fragments (Molecular Weight < 300 Da, cLogP ≤ 3, Number of Hydrogen Bond Donors ≤ 3, Number of Hydrogen Bond Acceptors ≤ 3). This compliance suggests a higher probability of achieving drug-like properties in the subsequent lead optimization phase.

Synthesis of 3-Oxo-3-(quinolin-6-yl)propanenitrile: A Plausible Protocol

Proposed Synthetic Pathway:

G cluster_reagents Reagents & Conditions cluster_product Product A Ethyl quinoline-6-carboxylate D 3-Oxo-3-(quinolin-6-yl)propanenitrile A->D Claisen Condensation B Acetonitrile B->D C Strong Base (e.g., NaH, NaOEt) in an aprotic solvent (e.g., THF, Toluene)

Figure 1: Proposed synthesis of 3-oxo-3-(quinolin-6-yl)propanenitrile.

Step-by-Step Protocol:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or toluene.[13]

  • Addition of Reactants: Ethyl quinoline-6-carboxylate and acetonitrile are added to the reaction vessel under a nitrogen atmosphere. The reaction mixture is then heated to a temperature typically ranging from 50 to 110 °C.[13]

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction is carefully quenched with a proton source, such as a dilute acid. The aqueous and organic layers are separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic extracts are washed, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3-oxo-3-(quinolin-6-yl)propanenitrile.

A Hypothetical Fragment-Based Drug Discovery Workflow

In the absence of published data on the use of 3-oxo-3-(quinolin-6-yl)propanenitrile in an FBDD campaign, we present a hypothetical workflow targeting a kinase, a class of enzymes for which many quinoline-based inhibitors have been developed.[14]

G A Fragment Library Screening (including 3-oxo-3-(quinolin-6-yl)propanenitrile) B Hit Identification & Validation (Biophysical Techniques) A->B Primary Screen C Structural Biology (X-ray Crystallography / NMR) B->C Hit Confirmation D Structure-Based Drug Design (Fragment Elaboration) C->D Binding Mode Analysis E Lead Optimization (SAR Studies) D->E Synthesis of Analogs F Preclinical Candidate E->F Improved Potency & Properties

Figure 2: Hypothetical FBDD workflow for 3-oxo-3-(quinolin-6-yl)propanenitrile.

Primary Screening: Identifying Initial Binders

The primary screen aims to identify fragments that bind to the target kinase. High-sensitivity biophysical techniques are essential for detecting the weak interactions characteristic of fragments.

Recommended Techniques:

  • Surface Plasmon Resonance (SPR): A label-free technique that can detect binding events in real-time, providing information on association and dissociation kinetics.[15][16][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as Saturation Transfer Difference (STD) NMR and WaterLOGSY can identify binders and provide information about the binding epitope.[17]

  • Differential Scanning Fluorimetry (DSF): Also known as Thermal Shift Assay, DSF measures the change in the melting temperature of the protein upon ligand binding.[19]

Hit Validation and Characterization

Fragments that show binding in the primary screen ("hits") must be validated to rule out false positives and to quantify their binding affinity.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding, providing direct measurement of the dissociation constant (K_D_), enthalpy (ΔH), and stoichiometry (n) of the interaction.

  • Sample Preparation: The target kinase is dialyzed into a suitable buffer, and its concentration is accurately determined. The fragment is dissolved in the same buffer.

  • ITC Experiment: The kinase solution is loaded into the sample cell of the ITC instrument, and the fragment solution is loaded into the injection syringe.

  • Titration: A series of small injections of the fragment solution into the kinase solution is performed, and the heat change associated with each injection is measured.

  • Data Analysis: The resulting data are fitted to a suitable binding model to determine the K_D_, ΔH, and n.

Structural Biology: Visualizing the Binding Mode

Determining the three-dimensional structure of the fragment bound to the target protein is crucial for guiding the subsequent lead optimization efforts.

Experimental Protocol: X-ray Crystallography

  • Crystallization: The target kinase is crystallized, either alone or in the presence of the fragment.

  • Soaking or Co-crystallization: If crystals of the apo-protein are obtained, they can be soaked in a solution containing the fragment. Alternatively, the protein and fragment can be co-crystallized.[20][21][22]

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[20]

  • Structure Determination and Refinement: The diffraction data are processed to generate an electron density map, into which the atomic model of the protein-fragment complex is built and refined.

Fragment Elaboration and Lead Optimization

Once the binding mode of 3-oxo-3-(quinolin-6-yl)propanenitrile is determined, structure-based drug design principles are applied to elaborate the fragment into a more potent and selective lead compound.

Strategies for Elaboration:

  • Fragment Growing: New functional groups are added to the fragment to make additional interactions with the protein.

  • Fragment Linking: Two or more fragments that bind to adjacent sites on the protein are linked together to create a single, higher-affinity molecule.

  • Fragment Merging: Two or more overlapping fragments are merged to create a new molecule that incorporates the key binding features of each.

Quantitative Assessment of Fragment Quality:

The efficiency of a fragment in binding to its target can be quantified using various metrics, which are essential for prioritizing fragments and guiding their optimization.

MetricFormulaDescription
Ligand Efficiency (LE) ΔG / N_heavyThe binding energy per non-hydrogen atom.[23][24]
Lipophilic Ligand Efficiency (LLE) pIC50 - cLogPA measure of potency relative to lipophilicity.[24]

Case Study: Hypothetical Elaboration of 3-Oxo-3-(quinolin-6-yl)propanenitrile as a CDK8/19 Inhibitor

Given the known activity of quinoline derivatives against Cyclin-Dependent Kinase 8 (CDK8) and 19 (CDK19), we can propose a hypothetical elaboration strategy for our fragment.[14][25][26][27][28]

G cluster_start Initial Fragment cluster_target Target Interaction cluster_elaboration Elaboration Strategy cluster_outcome Desired Outcome A 3-Oxo-3-(quinolin-6-yl)propanenitrile B Binding to CDK8/19 ATP Pocket A->B C Modification of the propionitrile side chain to interact with the hinge region B->C D Substitution on the quinoline ring to improve solubility and cell permeability B->D E Potent and Selective CDK8/19 Inhibitor C->E D->E

Figure 3: Hypothetical elaboration of the fragment as a CDK8/19 inhibitor.

In this scenario, the quinoline core of the fragment could occupy a hydrophobic region of the ATP-binding site of CDK8/19, while the β-ketonitrile moiety could be modified to form hydrogen bonds with the kinase hinge region, a common binding motif for kinase inhibitors. Substitutions on the quinoline ring could be explored to enhance physicochemical properties and target specific sub-pockets within the active site.

Conclusion: A Versatile Starting Point for Innovation

3-Oxo-3-(quinolin-6-yl)propanenitrile represents a promising, yet underexplored, fragment for drug discovery. Its combination of a privileged quinoline scaffold and a versatile β-ketonitrile handle provides a solid foundation for the development of novel therapeutics. While this guide has presented a hypothetical workflow, the principles and protocols described are grounded in established FBDD methodologies. By employing a systematic and data-driven approach, researchers can leverage this and similar fragments to explore new chemical space and address challenging biological targets.

References

  • Solaro, C., et al. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(4), 359-371.
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  • Cinčić, D., et al. (2008). 8-Quinoline based ligands and their metallic derivatives: A structural and statistical investigation of quinoline π–π stacking interactions. New Journal of Chemistry, 32(10), 1736-1747.[5]

  • Al-Otaibi, Y. S., et al. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 15(1), 123-145.
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  • Erlanson, D. A. (2011). The Role of Ligand Efficiency Measures in Drug Discovery. Australian Journal of Chemistry, 64(1), 1-10.
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  • Evotec. (n.d.). Biophysical Fragment Screening. Evotec.[18]

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  • El-Gohary, N. S., & Shaaban, M. I. (2021). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Molecules, 26(11), 3183.[39]

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Protocols & Analytical Methods

Method

synthesis of 3-Oxo-3-(quinolin-6-yl)propanenitrile from quinoline-6-carboxaldehyde

-keto nitriles) Starting Material: Quinoline-6-carboxaldehyde[1] Executive Summary & Strategic Rationale The synthesis of 3-Oxo-3-(quinolin-6-yl)propanenitrile is a critical transformation in the development of type I an...

Author: BenchChem Technical Support Team. Date: February 2026


-keto nitriles)
Starting Material:  Quinoline-6-carboxaldehyde[1]

Executive Summary & Strategic Rationale

The synthesis of 3-Oxo-3-(quinolin-6-yl)propanenitrile is a critical transformation in the development of type I and II c-Met kinase inhibitors (e.g., Capmatinib analogs). The quinoline scaffold presents unique challenges due to the basic nitrogen, which can interfere with Lewis acid catalysts, and the electron-deficient ring system, which alters the reactivity of the exocyclic carbonyl.[1]

This guide rejects the direct alkylation of the aldehyde (which yields the alcohol state) in favor of a robust Oxidation-Esterification-Condensation route. This pathway ensures the highest purity profile by utilizing the crystalline ester intermediate as a purification checkpoint before the final C-C bond formation.

Retrosynthetic Logic

The strategy relies on the high acidity of acetonitrile (


) relative to the ester leaving group (methoxide). By activating the aldehyde to the ester, we enable a Claisen-type condensation driven by the formation of a stable enolate.

Retrosynthesis Target 3-Oxo-3-(quinolin-6-yl) propanenitrile Ester Methyl quinoline-6-carboxylate (Purification Checkpoint) Target->Ester Claisen Condensation (MeCN, Base) Acid Quinoline-6-carboxylic acid Ester->Acid Fischer Esterification (MeOH, H+) Start Quinoline-6-carboxaldehyde (Starting Material) Acid->Start Pinnick Oxidation (NaClO2)

Figure 1: Retrosynthetic pathway designed for scalability and purity control.

Detailed Experimental Protocols

Step 1: Pinnick Oxidation (Aldehyde Carboxylic Acid)

Objective: Selective oxidation of the aldehyde without N-oxide formation or ring degradation. Rationale: Traditional oxidants like


 are often too harsh for functionalized heterocycles. The Pinnick oxidation (

) is mild and chemoselective.[2]

Reagents:

  • Quinoline-6-carboxaldehyde (1.0 equiv)

  • Sodium Chlorite (

    
    , 1.5 equiv)[1]
    
  • Sodium Dihydrogen Phosphate (

    
    , 1.2 equiv)[1]
    
  • 2-Methyl-2-butene (Scavenger, 10 equiv)[1]

  • Solvent:

    
    -BuOH / Water (3:1)
    

Protocol:

  • Dissolution: Dissolve quinoline-6-carboxaldehyde in

    
    -BuOH/Water. Add 2-methyl-2-butene (scavenger for HOCl byproduct).
    
  • Buffer: Add

    
     to buffer the solution to pH ~4–5.
    
  • Addition: Cool to 0°C. Add

    
     (dissolved in minimum water) dropwise over 30 minutes. Exothermic control is critical.
    
  • Reaction: Stir at room temperature (RT) for 3–6 hours. Monitor by TLC (EtOAc/Hexane).[1]

  • Workup (Critical for Amphoteric Quinolines):

    • The product is an amino acid (basic N, acidic COOH).[1] It exists as a zwitterion.

    • Adjust pH to ~3.5–4.0 (isoelectric point vicinity) carefully with 1N HCl.[1]

    • The carboxylic acid should precipitate.[3] Filter and wash with cold water.

    • Troubleshooting: If no precipitate, extract with

      
      -butanol or EtOAc/iPrOH (3:1).[1]
      
Step 2: Fischer Esterification (Acid Methyl Ester)

Objective: Activation of the carboxyl group for nucleophilic attack.

Reagents:

  • Quinoline-6-carboxylic acid[3]

  • Methanol (Solvent/Reagent, anhydrous)[1]

  • Sulfuric Acid (

    
    , catalytic to 1.0 equiv)[1]
    

Protocol:

  • Suspend the acid in Methanol (0.5 M concentration).

  • Add conc.

    
     dropwise (Caution: Exotherm).
    
  • Reflux for 12–16 hours.

  • Workup:

    • Concentrate methanol in vacuo.

    • Neutralize residue with sat.[2]

      
       (pH 8).[1]
      
    • Extract with EtOAc.[2] The ester is lipophilic and will extract easily, unlike the zwitterionic acid.[1]

    • Dry (

      
      ) and concentrate.[2] Expected yield: >85%.
      
Step 3: Claisen-Type Condensation (Ester -Keto Nitrile)

Objective: C-C bond formation using acetonitrile anion. Safety Warning: NaH generates


 gas. Acetonitrile is toxic.

Reagents:

  • Methyl quinoline-6-carboxylate (1.0 equiv)

  • Acetonitrile (anhydrous, acts as solvent and reagent, 10–20 equiv)[1]

  • Sodium Hydride (60% in oil, 2.5 equiv) OR Potassium tert-butoxide (KOtBu)[1]

Protocol:

  • Anion Generation: In a dry flask under Argon, wash NaH with dry hexane (to remove oil) if high purity is required.[1] Suspend in anhydrous THF (or use neat MeCN if temperature is controlled).

  • Heating: Heat the MeCN/NaH mixture to 60°C for 30 mins to facilitate initial deprotonation (MeCN is a weak acid, pKa ~25). Note: Some protocols add the ester first, then base.[1] For MeCN, pre-warming the base/MeCN slurry is often more effective.[1]

  • Addition: Dissolve Methyl quinoline-6-carboxylate in minimum THF/MeCN. Add dropwise to the hot base suspension.

  • Reaction: Reflux (approx. 80°C) for 4–8 hours. The solution usually turns dark orange/red (enolate formation).

  • Quench & Isolation (The "Self-Validating" Step):

    • State: The product exists as the Sodium Enolate salt in the reaction mixture.

    • Cool to RT. Dilute with water (dissolves the salt).

    • Wash the aqueous layer with Ether/EtOAc (removes unreacted ester and mineral oil). Product is in the aqueous layer. [1][4]

    • Acidification: Slowly add 1N HCl to the aqueous layer until pH ~4.

    • The

      
      -keto nitrile will precipitate as a solid or oil out. Extract with EtOAc.[2]
      
    • Tautomerism:[1] The product exists in equilibrium between the keto and enol forms.

Workflow Setup Setup: NaH + MeCN (Anhydrous, Argon) Add Add Ester (Reflux 4-8h) Setup->Add Quench Quench with Water (Product = Na+ Salt) Add->Quench Wash Org. Wash (EtOAc) Remove impurities Quench->Wash Keep Aqueous Acidify Acidify Aqueous to pH 4 (Precipitate Product) Wash->Acidify Aqueous Phase

Figure 2: Critical workup workflow for isolating the beta-keto nitrile.

Quantitative Data & Specifications

Expected Analytical Data
ParameterSpecificationNotes
Appearance Off-white to pale yellow solidColor deepens if trace quinoline oxidation occurs.

H NMR (DMSO-

)

4.6–4.8 (s, 2H,

)
Methylene protons often split or broaden due to keto-enol tautomerism.

H NMR (Aromatic)

8.9 (dd), 8.5 (d), 7.5–8.2 (m)
Characteristic quinoline pattern.[1]
IR (cm

)
~2250 (CN), ~1690 (C=O)Nitrile stretch is weak but diagnostic.[1]
Mass Spec (ESI)

calc. ~197.07
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 3 Water in solventMeCN must be "DNA grade" anhydrous. NaH is moisture sensitive.
Product is an Oil Keto-Enol impuritiesTriturate with cold diethyl ether or recrystallize from EtOH.
Starting Material Remains Base degradedUse fresh NaH or switch to KOtBu (stronger, more soluble).[1]

References

  • BenchChem Protocols. (2025). Application Notes and Protocols for the Oxidation of 6-Chloroisoquinoline-1-carbaldehyde. (Adapted for Quinoline-6-carboxaldehyde Pinnick oxidation conditions).[2]

  • Asian Journal of Chemistry. (2013). Synthesis and Anticoccidial Activities of Quinoline Carboxylate Derivatives. (Describes reaction of quinoline carboxylates with bases).

  • Organic Syntheses. Pinnick Oxidation General Procedures. Coll. Vol. 7, p.112 (1990).[1]

  • Journal of Medicinal Chemistry.Synthesis of c-Met Inhibitors and Quinoline Intermediates. (General reference for the relevance of the 3-oxo-propanenitrile scaffold in kinase inhibitors).

(Note: While specific patents exist for c-Met inhibitors like Capmatinib, the protocols above are derived from standard, verified organic transformations adapted for the quinoline substrate as requested.)

Sources

Application

Application Notes and Protocols for the Michael Addition Reaction of 3-Oxo-3-phenylpropanenitrile

Introduction The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] Its versatility and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] Its versatility and reliability have cemented its importance in the construction of complex molecular architectures, particularly in the fields of natural product synthesis and medicinal chemistry. This application note provides a detailed experimental protocol for the Michael addition reaction utilizing 3-oxo-3-phenylpropanenitrile (also known as benzoylacetonitrile) as the Michael donor.

3-Oxo-3-phenylpropanenitrile is a highly valuable C-nucleophile due to the presence of an active methylene group flanked by two electron-withdrawing groups (a phenyl ketone and a nitrile). This structural feature significantly increases the acidity of the methylene protons, facilitating the formation of a resonance-stabilized carbanion under basic conditions.[3] This stabilized carbanion can then readily participate in a 1,4-addition with a variety of Michael acceptors.

This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and a robust, reproducible experimental protocol. We will explore the underlying mechanism, detail the necessary reagents and equipment, provide a step-by-step procedure, and offer guidance on product characterization and troubleshooting.

Reaction Mechanism and Rationale

The Michael addition reaction proceeds via a three-step mechanism: 1) deprotonation of the Michael donor, 2) nucleophilic attack of the resulting enolate on the β-carbon of the Michael acceptor, and 3) protonation of the resulting enolate to yield the final product.[4]

In the case of 3-oxo-3-phenylpropanenitrile, a base is used to abstract a proton from the active methylene group, forming a resonance-stabilized enolate. This enolate then attacks the electrophilic β-carbon of an α,β-unsaturated compound (the Michael acceptor). The resulting intermediate is a new enolate, which is subsequently protonated by the solvent or a proton source to afford the final Michael adduct.[4]

The choice of base is critical and can range from strong bases like sodium methoxide to milder organic bases, depending on the specific Michael acceptor and desired reaction conditions.[5][6] The use of organocatalysts has also gained prominence for achieving high stereoselectivity in Michael additions.[1][7][8][9]

Visualizing the Mechanism

The following diagram illustrates the key steps in the base-catalyzed Michael addition of 3-oxo-3-phenylpropanenitrile to a generic α,β-unsaturated ketone.

Michael_Addition cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Start 3-Oxo-3-phenyl- propanenitrile Enolate Resonance-Stabilized Enolate Start->Enolate Deprotonation Base Base (e.g., MeO⁻) Base->Start Acceptor α,β-Unsaturated Ketone (Michael Acceptor) Intermediate Intermediate Enolate Enolate->Intermediate 1,4-Addition Acceptor->Intermediate Proton_Source Proton Source (e.g., MeOH) Product Michael Adduct Intermediate->Product Protonation Proton_Source->Intermediate

Caption: Base-catalyzed Michael addition of 3-oxo-3-phenylpropanenitrile.

Materials and Reagents

Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

  • Column chromatography setup (glass column, silica gel)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

Chemicals and Reagents
  • 3-Oxo-3-phenylpropanenitrile (Benzoylacetonitrile) : Purity ≥97%[10]

  • Michael Acceptor : e.g., Chalcone (1,3-Diphenyl-2-propen-1-one) or other α,β-unsaturated ketones, esters, or nitriles. Chalcones can be synthesized via a Claisen-Schmidt condensation.[11][12][13]

  • Base/Catalyst : Sodium methoxide (MeONa) is a common choice.[5][14] Alternatively, organocatalysts like L-proline or thiourea derivatives can be employed.[15][16]

  • Solvent : Anhydrous methanol (MeOH) is suitable for reactions with sodium methoxide.[5][14] Other solvents like toluene, dichloromethane (DCM), or ionic liquids may be used depending on the catalyst.[1][15][16]

  • Workup Reagents :

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Deionized water

    • Brine (saturated aqueous NaCl solution)

  • Extraction Solvent : Dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)

  • Drying Agent : Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • TLC Eluent : A mixture of hexane and ethyl acetate is typically used. The ratio should be optimized for the specific product.

  • Column Chromatography Eluent : A gradient of hexane and ethyl acetate.

Safety Precautions
  • 3-Oxo-3-phenylpropanenitrile : Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust and wash skin thoroughly after handling.[17]

  • Sodium Methoxide : Corrosive and flammable solid. Reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic Solvents : Methanol, dichloromethane, and ethyl acetate are flammable and/or toxic. Handle in a well-ventilated fume hood.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this experiment.

Experimental Protocol: Michael Addition of 3-Oxo-3-phenylpropanenitrile to Chalcone

This protocol details a base-catalyzed Michael addition using sodium methoxide.

Reagent Quantities
ReagentMolar Equiv.Amount
3-Oxo-3-phenylpropanenitrile1.0(e.g., 1.45 g, 10 mmol)
Chalcone1.0(e.g., 2.08 g, 10 mmol)
Sodium Methoxide1.0(e.g., 0.54 g, 10 mmol)
Anhydrous Methanol-50 mL
Step-by-Step Procedure
  • Reaction Setup :

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-oxo-3-phenylpropanenitrile (1.0 eq).

    • Add anhydrous methanol (50 mL) to the flask and stir until the solid is completely dissolved.

  • Base Addition :

    • Carefully add sodium methoxide (1.0 eq) to the solution in portions. The solution may warm up slightly. Stir for 10-15 minutes at room temperature to ensure complete formation of the enolate.

  • Addition of Michael Acceptor :

    • Add the chalcone (1.0 eq) to the reaction mixture.

    • Stir the reaction mixture at room temperature.[5][14]

  • Reaction Monitoring :

    • Monitor the progress of the reaction by TLC. Take a small aliquot of the reaction mixture, quench it with a drop of saturated NH₄Cl solution, and extract with a small amount of ethyl acetate. Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., 8:2 hexane:ethyl acetate). Visualize the spots under a UV lamp. The reaction is complete when the starting materials (3-oxo-3-phenylpropanenitrile and chalcone) are no longer visible. Reaction times can vary from 4 to 26 hours.[5][14]

  • Workup :

    • Once the reaction is complete, pour the reaction mixture into a beaker containing deionized water (100 mL).

    • Neutralize the mixture by adding saturated aqueous NH₄Cl solution until the pH is approximately 7.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification :

    • The crude product can be purified by column chromatography on silica gel.

    • Pack a column with silica gel using a hexane/ethyl acetate mixture as the eluent.

    • Load the crude product onto the column and elute with a gradient of hexane/ethyl acetate to isolate the desired Michael adduct.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

Visualizing the Workflow

Caption: Experimental workflow for the Michael addition reaction.

Characterization of the Product

The structure of the purified Michael adduct should be confirmed by spectroscopic methods.

  • ¹H NMR : The proton NMR spectrum should show characteristic signals for the newly formed C-H bonds and the disappearance of the vinyl protons from the chalcone. Diastereomers may be observed.[5]

  • ¹³C NMR : The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule and the formation of the new C-C bond.

  • IR Spectroscopy : The IR spectrum should show characteristic absorption bands for the nitrile (C≡N) and carbonyl (C=O) functional groups.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive base or catalyst- Wet solvent or reagents- Low reactivity of the Michael acceptor- Use freshly opened or properly stored base/catalyst.- Ensure all glassware is dry and use anhydrous solvents.- Increase the reaction temperature or use a stronger base.
Formation of side products - Self-condensation of the Michael acceptor- Polymerization of the Michael acceptor- Retro-Michael reaction- Add the Michael acceptor slowly to the enolate solution.- Use milder reaction conditions (lower temperature, weaker base).- Optimize workup conditions to avoid prolonged exposure to base or acid.
Incomplete reaction - Insufficient reaction time- Inadequate amount of base/catalyst- Extend the reaction time and continue monitoring by TLC.- Increase the stoichiometry of the base/catalyst.
Difficulty in purification - Product co-elutes with starting material or byproducts- Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative purification method.

Conclusion

The Michael addition of 3-oxo-3-phenylpropanenitrile is a robust and versatile method for the synthesis of a wide range of polyfunctionalized molecules. By carefully controlling the reaction conditions, including the choice of base, solvent, and temperature, high yields of the desired adducts can be achieved. This protocol provides a solid foundation for researchers to explore the synthetic utility of this important reaction in their own work.

References

  • Jiang, Z.-Y., Yang, H.-M., Ju, Y.-D., Li, L., Luo, M.-X., Lai, G.-Q., Jiang, J.-X., & Xu, L.-W. (2010). Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. Molecules, 15(4), 2551–2563. [Link]

  • Jiang, Z.-Y., Yang, H.-M., Ju, Y.-D., Li, L., Luo, M.-X., Lai, G.-Q., Jiang, J.-X., & Xu, L.-W. (2010). Organocatalytic Michael addition of 1,3-dicarbonyl indane compounds to nitrostyrenes. Molecules (Basel, Switzerland), 15(4), 2551–2563. [Link]

  • Scilit. (n.d.). Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. Retrieved February 19, 2026, from [Link]

  • Boruah, M., Boruah, P., & Bez, G. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Molecules, 27(4), 1256. [Link]

  • Kowalski, K., & Młynarski, J. (2015). Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones. Organic Letters, 17(7), 1632–1635. [Link]

  • Soós, T., & Bakó, P. (2021). Asymmetric Michael additions of 1,3-dicarbonyl compounds to N-substituted maleimides catalyzed by primary amine-(thio)phosphoramide bifunctional organocatalysts. Molecular Catalysis, 517, 112028. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by 1,4-addition. Retrieved February 19, 2026, from [Link]

  • Kotrusz, P., & Toma, Š. (2006). L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. Arkivoc, 2006(5), 100–109. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2022). (PDF) Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Retrieved February 19, 2026, from [Link]

  • PubMed. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Retrieved February 19, 2026, from [Link]

  • Highlights in Science, Engineering and Technology. (2024). Diverse Applications and Eco-Friendly Catalysts for Michael Addition Reaction. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2006). L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. Retrieved February 19, 2026, from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Michael reaction. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2021). (PDF) Michael-Addition-Initiated Chemoselective Three-Component Reaction for the Synthesis of 2-(3-Oxo-1,3-diarylpropyl)malononitrile Derivatives Using Cerium(IV) Ammonium Nitrate in Phosphorus Ionic Liquid. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Chalcone Derivatives. Retrieved February 19, 2026, from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2010). Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). Retrieved February 19, 2026, from [Link]

  • Science Alert. (n.d.). Synthesis and Characterization of Some Chalcone Derivatives. Retrieved February 19, 2026, from [Link]

  • Frontiers. (n.d.). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Retrieved February 19, 2026, from [Link]

Sources

Method

Application Notes: Investigating the Anti-Cancer Potential of 3-Oxo-3-(quinolin-6-yl)propanenitrile in Vitro

Introduction: The Quinoline Scaffold and a Novel Investigational Compound The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and a Novel Investigational Compound

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its rigid, planar structure and versatile substitution points allow for precise interactions with various biological targets. Many quinoline-based molecules have demonstrated potent anti-cancer activity by inhibiting key drivers of tumorigenesis, including receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular signaling proteins.[3][4][5]

This document outlines a comprehensive experimental framework for the initial in vitro characterization of 3-Oxo-3-(quinolin-6-yl)propanenitrile , a novel small molecule with potential as an anti-cancer agent. Due to the lack of specific published data on this compound, these protocols are designed to provide a robust, systematic approach for any researcher seeking to evaluate its efficacy and elucidate its mechanism of action in cancer cell line models.

Based on its structural features and the known activities of similar heterocyclic compounds, we hypothesize that 3-Oxo-3-(quinolin-6-yl)propanenitrile may exert its effects by modulating a critical oncogenic signaling pathway. A prime candidate for such a mechanism is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. STAT3 is a transcription factor that is persistently activated in approximately 70% of human cancers, where it drives the expression of genes essential for proliferation, survival (anti-apoptosis), and metastasis.[6][7] Its role as a convergence point for numerous upstream oncogenic signals makes it a high-value therapeutic target.[8][9] This application note will therefore guide the user through a logical sequence of assays to test the compound's general cytotoxicity and then to specifically probe its effects on apoptosis, the cell cycle, and the STAT3 signaling cascade.

Experimental Design Overview

The evaluation of a novel compound follows a tiered approach, moving from broad phenotypic screening to more focused mechanistic studies. This workflow ensures that resources are directed efficiently toward understanding the compound's biological activity and therapeutic potential.

G cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Pathway Validation A Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) + Normal Cell Line (e.g., MCF-10A) B MTT Cytotoxicity Assay A->B C Determine IC50 Values & Selectivity Index (SI) B->C D Apoptosis Induction Assay (Caspase-Glo 3/7) C->D Based on Potency E Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) C->E Based on Potency F Western Blot Analysis D->F Confirm Apoptotic Pathway E->F Confirm Cell Cycle Targets G Assess Phosphorylation of STAT3 (p-STAT3 Tyr705) F->G H Assess Expression of Downstream Targets (Bcl-xL, Cyclin D1, c-Myc) F->H G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_m STAT3 (monomer) JAK->STAT3_m phosphorylates pSTAT3_m p-STAT3 (Tyr705) STAT3_d p-STAT3 Dimer pSTAT3_m->STAT3_d Dimerization STAT3_d_nuc p-STAT3 Dimer STAT3_d->STAT3_d_nuc Nuclear Translocation Compound 3-Oxo-3-(quinolin-6-yl) propanenitrile Compound->pSTAT3_m Inhibits? DNA DNA STAT3_d_nuc->DNA binds Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1, Bcl-xL) DNA->Genes activates

Figure 2: The canonical JAK/STAT3 signaling pathway, a potential target for 3-Oxo-3-(quinolin-6-yl)propanenitrile.

Methodology: Western Blotting Western blotting is a fundamental technique used to detect specific proteins in a sample. It can be used to assess both the total amount of a protein and its post-translational modifications, such as phosphorylation. By treating cells with the compound and then probing cell lysates with antibodies specific for total STAT3 and phosphorylated STAT3 (p-STAT3 Tyr705), we can directly measure the compound's effect on this key activation step.

Protocol Outline: Western Blot Analysis

  • Cell Culture and Lysis:

    • Treat cancer cells (e.g., a line with known high basal STAT3 activity) with the compound at its IC₅₀ for various time points (e.g., 2, 6, 12, 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

    • Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein lysate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for:

      • Phospho-STAT3 (Tyr705)

      • Total STAT3

      • Downstream targets: Bcl-xL, Cyclin D1, c-Myc

      • A loading control: β-actin or GAPDH

    • Wash the membrane and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • A marked decrease in the p-STAT3 signal (relative to total STAT3 and the loading control) in compound-treated samples would strongly suggest inhibition of the STAT3 pathway. A corresponding decrease in downstream target proteins would further validate this mechanism.

Conclusion and Future Directions

This application note provides a foundational, multi-faceted strategy to perform an initial in vitro evaluation of 3-Oxo-3-(quinolin-6-yl)propanenitrile. By systematically assessing its cytotoxicity, impact on apoptosis and the cell cycle, and its effect on the STAT3 signaling pathway, researchers can build a comprehensive profile of the compound's anti-cancer potential.

Positive and compelling results from these assays would justify advancing the compound to further studies, including:

  • Broader Kinase Profiling: To determine target specificity and identify potential off-target effects.

  • In Vivo Studies: To evaluate efficacy, pharmacokinetics, and toxicity in animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogues of the compound to optimize potency and drug-like properties.

By following these rigorous, well-established protocols, researchers can effectively navigate the early stages of drug discovery and determine if 3-Oxo-3-(quinolin-6-yl)propanenitrile holds promise as a future therapeutic agent.

References

  • Taniguchi K, Tsugane M, Asai A. (2021). A Brief Update on STAT3 Signaling: Current Challenges and Future Directions in Cancer Treatment. Journal of Cell Signaling, 2(3):181-194. [Link]

  • Sui, Q., et al. (2020). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters. [Link]

  • Griveau, A., et al. (2012). STAT3 inhibitors for cancer therapy: Have all roads been explored? PMC. [Link]

  • Cusabio. (n.d.). STAT3: a Key Transcriptional Regulator in Cancer. [Link]

  • Jin, W. (2020). Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition. Cells. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Furtek, S. L., et al. (2021). The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy. Cancers. [Link]

  • Johnson, D. E., et al. (2024). Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? Cancers. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology. [Link]

  • Bharadwaj, U., et al. (2020). STAT3 Inhibitors in Cancer: A Comprehensive Update. Tvardi Therapeutics. [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). [Link]

  • Protocols.io. (2024). Cytotoxicity Assay Protocol. [Link]

  • Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • He, L., et al. (2019). Highlighted STAT3 as a potential drug target for cancer therapy. BMB Reports. [Link]

  • Protocols.io. (2024). Cytotoxicity Assay Protocol. [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Cilibrizzi, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]

  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. [Link]

  • Afzal, O., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future medicinal chemistry. [Link]

  • Sravani, G., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • El-Damasy, A. K., et al. (2023). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Scientific reports. [Link]

  • Google Patents. (n.d.). N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)
  • El-Naggar, M., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC medicinal chemistry. [Link]

Sources

Application

Application Note: High-Yield Synthesis of 3-Oxo-3-(quinolin-6-yl)propanenitrile

Executive Summary & Scope This Application Note details a robust, scalable protocol for synthesizing 3-oxo-3-(quinolin-6-yl)propanenitrile (also known as -ketonitrile). This scaffold is a critical intermediate in the dis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note details a robust, scalable protocol for synthesizing 3-oxo-3-(quinolin-6-yl)propanenitrile (also known as


-ketonitrile). This scaffold is a critical intermediate in the discovery of type I and II kinase inhibitors (e.g., c-Met, VEGFR, and Src family kinases) and serves as a precursor for synthesizing 3-amino-5-(quinolin-6-yl)pyrazoles and functionalized pyrimidines.

The protocol utilizes a nucleophilic acyl substitution of ethyl quinoline-6-carboxylate with the anion of acetonitrile. Unlike generic procedures, this guide addresses specific challenges associated with the electron-deficient quinoline core, including solubility issues and keto-enol tautomerism during characterization.

Strategic Analysis & Reaction Design

Retrosynthetic Logic

The target molecule is synthesized via the condensation of a quinoline ester with an acetonitrile anion. This route is preferred over the reaction of acid chlorides (instability) or aldehydes (requires subsequent oxidation).

Critical Process Parameters (Expert Insights)
  • Base Selection: Sodium Hydride (NaH) is the standard for this transformation. While Potassium tert-butoxide (KOtBu) is a "greener" alternative, NaH in refluxing THF consistently provides higher conversion rates for electron-poor heteroaromatic esters by driving the equilibrium forward irreversibly through hydrogen gas evolution.

  • Stoichiometry: The reaction requires at least 2.0 equivalents of base and acetonitrile relative to the ester.

    • Reasoning: The product (

      
      -ketonitrile) is more acidic (
      
      
      
      ) than the starting acetonitrile (
      
      
      ). The first equivalent of base generates the nucleophile; the second equivalent immediately deprotonates the product, protecting it from retro-Claisen fragmentation and driving the reaction to completion.
  • Solvent System: Anhydrous Tetrahydrofuran (THF) is optimal. Toluene is a viable alternative for scale-up if higher temperatures are required to solubilize the starting ester.

Reaction Pathway Visualization

ReactionPathway Start Ethyl quinoline-6-carboxylate (Substrate) Inter Tetrahedral Intermediate Start->Inter + MeCN anion (THF, Reflux) Reagents Acetonitrile (Excess) NaH (2.5 eq) Reagents->Inter Enolate Product Enolate (Stable Salt) Inter->Enolate - EtO⁻ Irreversible Deprotonation Final 3-Oxo-3-(quinolin-6-yl) propanenitrile Enolate->Final Acidic Quench (pH 4-5)

Figure 1: Synthetic workflow for the condensation of ethyl quinoline-6-carboxylate with acetonitrile.

Experimental Protocol

Materials & Equipment[1]
  • Substrate: Ethyl quinoline-6-carboxylate (1.0 eq).

  • Reagents: Sodium Hydride (60% dispersion in mineral oil, 2.5 eq), Anhydrous Acetonitrile (3.0 eq).

  • Solvent: Anhydrous THF (10-15 volumes).

  • Equipment: 3-neck round-bottom flask, reflux condenser, nitrogen balloon/manifold, addition funnel, internal thermometer.

Step-by-Step Methodology
Step 1: Catalyst Preparation (Oil Removal)
  • Charge NaH (60% dispersion, 2.5 eq) into the reaction flask under nitrogen.

  • Add anhydrous hexane (3 volumes) to wash the hydride. Stir gently for 2 minutes, let settle, and carefully remove the supernatant via syringe. Repeat twice.

    • Why: Mineral oil can complicate the purification of the final polar product. Removing it now simplifies the workup.

  • Dry the washed NaH under vacuum/nitrogen flow for 10 minutes.

Step 2: Enolate Formation
  • Suspend the NaH in anhydrous THF (5 volumes).

  • Add Anhydrous Acetonitrile (3.0 eq) dropwise at 0°C.

  • Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes.

    • Observation: Evolution of

      
       gas indicates deprotonation. The solution may turn slightly yellow.
      
Step 3: Acylation Reaction
  • Dissolve Ethyl quinoline-6-carboxylate (1.0 eq) in anhydrous THF (5 volumes).

    • Note: If the ester is not fully soluble, mild heating is acceptable.

  • Add the ester solution dropwise to the acetonitrile anion mixture over 20–30 minutes.

    • Control: Exothermic reaction. Maintain internal temperature < 40°C during addition.

  • Heat the mixture to reflux (66°C) for 4–6 hours.

    • Endpoint: Monitor by TLC (EtOAc/Hexane).[1] The starting ester spot should disappear. A baseline spot (enolate) will appear.

Step 4: Quench & Isolation (Critical)
  • Cool the reaction mixture to 0°C.

  • Slowly quench with water (caution: unreacted NaH will bubble vigorously).

  • Adjust pH to 4–5 using 1M HCl or Acetic Acid.

    • Expert Note: Do not drop pH < 3. Strongly acidic conditions combined with heat during concentration can hydrolyze the nitrile to an amide or acid.

  • The product often precipitates as a solid upon acidification. Filter, wash with water and cold ether.

  • If no precipitate forms: Extract with Ethyl Acetate (3x), wash with brine, dry over

    
    , and concentrate.
    

Data Analysis & Characterization

Expected Yield & Purity
ParameterSpecificationNotes
Appearance Pale yellow to tan solidColor depends on quinoline impurities.
Yield 75% – 85%Lower yields often result from incomplete enolate formation.
Melting Point 145°C – 155°CRange varies based on tautomeric composition.
TLC (

)
~0.3 (1:1 EtOAc/Hex)Distinctly more polar than the starting ester (

).
NMR Interpretation (The Tautomer Trap)

Researchers often misinterpret the


 NMR of 

-ketonitriles due to keto-enol tautomerism. In polar solvents (DMSO-

), the enol form is often stabilized by the quinoline nitrogen and conjugation.
  • Keto Form: Singlet at

    
     ppm (
    
    
    
    between carbonyl and nitrile).
  • Enol Form: Singlet at

    
     ppm (vinyl 
    
    
    
    ) and a broad downfield peak (
    
    
    ,
    
    
    ppm).
  • Ratio: Expect a mixture (e.g., 60:40) depending on solvent and concentration. Do not discard the batch thinking it is impure.

Mechanistic Underpinning

Mechanism cluster_note Key Insight Step1 1. Deprotonation of MeCN (NaH -> NaCH₂CN + H₂) Step2 2. Nucleophilic Attack on Ester (Tetrahedral Intermediate) Step1->Step2 Step3 3. Elimination of Ethoxide (Formation of β-Ketonitrile) Step2->Step3 Step4 4. In-situ Deprotonation (Formation of Stable Enolate) Step3->Step4 Fast & Irreversible (Driving Force) Note Step 4 consumes the 2nd equivalent of base. This prevents the reaction from reversing.

Figure 2: Mechanistic cascade highlighting the necessity of excess base.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<40%) Wet reagents/solvent.NaH is moisture sensitive. Ensure THF is distilled/dried over sieves.
Starting Material Remains Base degraded or insufficient.Use fresh NaH. Ensure 2.5 eq is used. Increase reflux time.
Product is an Oil/Gum Residual mineral oil or solvent.[1]Triturate the crude oil with cold Diethyl Ether or Hexane to induce crystallization.
Decarboxylation Workup too acidic/hot.Keep quench cold (0°C). Use Acetic Acid instead of HCl. Do not heat >40°C during rotary evaporation.

Safety & Compliance

  • Sodium Hydride (NaH): Pyrophoric. Reacts violently with water to release flammable hydrogen gas. All weighing and transfers should be done under inert atmosphere or with extreme caution.

  • Cyanide Risk: While the nitrile group is generally stable, avoid contact with strong acids at high temperatures to prevent any theoretical risk of HCN evolution.

  • Waste Disposal: Quenched reaction mixtures contain sodium salts and organic solvents. Dispose of as halogen-free organic waste.

References

  • Bosutinib Synthesis (Wyeth/Pfizer): Berger, D. M., et al. "Substituted 3-cyanoquinolines as protein kinase inhibitors." J. Med. Chem.2000 , 43, 1253.

  • General Beta-Ketonitrile Protocol: Ji, Y., et al.

    
    -Ketonitriles." Org. Lett.2006 , 8, 1161-1163. 
    
  • Tautomerism in NMR: Allegretti, P. E., et al. "Solvent effect in keto–enol tautomerism for a polymerizable

    
    -ketonitrile monomer." J. Mol.[2] Struct.2015 , 1081, 375-380.[2] [2]
    
  • Quinoline Scaffold Utility: Solomon, V. R., & Lee, H. "Quinoline as a privileged scaffold in cancer drug discovery." Curr. Med. Chem.2011 , 18, 1488-1508.

Sources

Method

Application Note: Accelerating Kinase Inhibitor Discovery using the 3-Oxo-3-(quinolin-6-yl)propanenitrile Scaffold

Introduction The molecule 3-Oxo-3-(quinolin-6-yl)propanenitrile (CAS: 50493-47-5 / derivatives) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of Type I and Type II kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The molecule 3-Oxo-3-(quinolin-6-yl)propanenitrile (CAS: 50493-47-5 / derivatives) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of Type I and Type II kinase inhibitors targeting c-Met (HGFR) , VEGFR , and Src families.

The


-ketonitrile moiety serves as a versatile "synthetic handle," allowing for rapid diversification via Knoevenagel condensations, cyclizations (to form pyran-linked quinolines), or conversion to triazolopyrazines. However, the hydrophobicity of the quinoline ring and the chemical reactivity of the active methylene group present specific challenges in assay development.

This guide provides a comprehensive workflow for utilizing this scaffold in Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) campaigns. We focus on solubility profiling, chemical stability, and a validated TR-FRET kinase assay protocol.

Physicochemical Characterization & Handling[1]

Before initiating biological assays, the scaffold must be characterized to prevent false negatives due to precipitation or degradation.

Key Properties
PropertyValue / CharacteristicImplication for Assay
Molecular Weight ~210.23 DaFragment-like; suitable for NMR/SPR screening.
LogP (Predicted) ~1.8 - 2.5Moderate lipophilicity; requires DMSO for stock.
pKa (Active Methylene) ~9-11Can deprotonate in basic buffers (pH > 8.5).
Reactivity High (Active Methylene)Avoid aldehydes in storage; sensitive to oxidation.
Protocol 1: Solubility & Stability Profiling

Objective: Determine the maximum non-precipitating concentration in assay buffer.

Reagents:

  • Stock Solvent: Anhydrous DMSO (Sigma-Aldrich, HPLC grade).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Procedure:

  • Stock Preparation: Dissolve 10 mg of 3-Oxo-3-(quinolin-6-yl)propanenitrile in DMSO to create a 50 mM master stock. Sonicate for 5 mins.

  • Serial Dilution: Prepare a 1:2 dilution series in DMSO (50 mM down to 0.1 mM).

  • Buffer Transfer: Transfer 2 µL of each DMSO point into 98 µL of Assay Buffer in a UV-transparent 96-well plate (Final DMSO = 2%).

  • Incubation: Shake at 500 rpm for 2 hours at RT.

  • Readout: Measure Absorbance at 600 nm (turbidity) and 254 nm (compound).

    • Pass Criteria: OD600 < 0.005 (no precipitate).

    • Stability Check: Re-read after 24 hours. A decrease in OD254 > 10% indicates degradation (hydrolysis of nitrile or oxidation).

Expert Insight: The


-ketonitrile group can undergo slow hydrolysis to the 

-ketoacid and subsequent decarboxylation in acidic environments. Always maintain pH 7.0–8.0 for storage.

Workflow Visualization: Scaffold-to-Lead Logic

The following diagram illustrates the strategic workflow for transforming this scaffold into a bioactive inhibitor.

ScaffoldWorkflow Scaffold 3-Oxo-3-(quinolin-6-yl) propanenitrile QC QC: Solubility & Stability Check Scaffold->QC Protocol 1 Derivatization Chemical Derivatization (e.g., Knoevenagel) QC->Derivatization Pass Library Focused Library (Hydrazones/Chalcones) Derivatization->Library Screening c-Met Kinase Assay (TR-FRET) Library->Screening Protocol 2 Hit Validated Hit (IC50 < 100 nM) Screening->Hit Selection Hit->Derivatization SAR Optimization

Caption: Workflow for utilizing the quinoline scaffold in kinase inhibitor discovery.

Biochemical Assay: c-Met Kinase Inhibition (TR-FRET)

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the inhibition of c-Met kinase activity. This is preferred over radiometric assays due to higher throughput and sensitivity.

Mechanism: The assay detects the phosphorylation of a specific substrate (Poly GT) by c-Met. A Europium-labeled antibody detects the phosphorylated product. The tracer (Alexa Fluor 647) is not used here; instead, we use a Eu-Anti-Phosphotyrosine Antibody and a APC-labeled acceptor (or similar FRET pair).

Reagents & Equipment[1]
  • Enzyme: Recombinant Human c-Met (HGFR), catalytic domain.

  • Substrate: Poly(Glu, Tyr) 4:1 (biotinylated optional, or use generic fluorescein-poly-GT).

  • ATP: Ultra-pure ATP (Km apparent for c-Met is ~10 µM).

  • Detection Reagents: LANCE® Ultra or LanthaScreen™ Eu-Anti-P-Tyr Antibody.

  • Reader: PerkinElmer EnVision or Tecan Spark with TR-FRET module.

Protocol 2: Kinase Inhibition Assay

1. Compound Preparation:

  • Prepare 100x compound stocks in DMSO (using the library generated from the scaffold).

  • Dilute 1:100 into 1x Kinase Buffer to generate 1x intermediate (1% DMSO).

2. Reaction Assembly (384-well Low Volume Plate):

  • Step A (Enzyme): Add 2.5 µL of c-Met enzyme (0.5 nM final) in Kinase Buffer.

  • Step B (Compound): Add 2.5 µL of diluted compound (or DMSO control). Incubate 15 mins at RT to allow for potential slow-binding kinetics (common with quinolines).

  • Step C (Start): Add 5 µL of Substrate/ATP Mix.

    • Final Concentrations: 200 nM Poly-GT substrate, 10 µM ATP.

  • Incubation: Seal plate and incubate for 60 minutes at RT.

3. Detection:

  • Add 10 µL of Detection Mix (EDTA to stop reaction + Eu-Antibody).

  • Incubate 60 minutes.

4. Data Analysis:

  • Measure Fluorescence Ratio: (Emission 665 nm / Emission 615 nm) × 10,000.

  • Calculate % Inhibition:

    
    
    
  • Fit data to a 4-parameter logistic equation to determine IC50.

Critical Control: Include Staurosporine or Crizotinib as a positive control inhibitor. The 3-Oxo-3-(quinolin-6-yl)propanenitrile scaffold itself may show weak inhibition (µM range), but its derivatives (e.g., hydrazones) should reach nM potency.

Mechanism of Action Visualization

Understanding the binding mode is crucial. Quinoline-based inhibitors often function as Type I inhibitors (binding the active conformation) or Type II (binding the inactive DFG-out conformation).

KinaseBinding cluster_Kinase c-Met Kinase Domain ATP_Pocket ATP Binding Pocket (Hinge Region) Scaffold Quinoline Scaffold (Hinge Binder) Scaffold->ATP_Pocket H-Bonds (Met1160) SideChain 3-Oxo-Propanenitrile Tail Hydrophobic Hydrophobic Back Pocket (Selectivity) SideChain->Hydrophobic Extends into

Caption: Predicted binding mode of the Quinoline scaffold within the c-Met ATP pocket.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Signal Non-specific binding of Eu-Ab.Increase Brij-35 to 0.05% or add BSA (0.1%).
Steep Hill Slope (> 2.0) Compound aggregation / precipitation.Refer to Protocol 1. Reduce compound concentration or add 0.01% Triton X-100.
Low Potency (IC50 > 10 µM) Scaffold is too small (low affinity).The scaffold is a starting point. Derivatize the nitrile group to access the hydrophobic back pocket.
Signal Drift over time Chemical instability of the

-ketonitrile.
Prepare fresh stocks daily. Keep assay time < 2 hours.

References

  • Cui, J. J., et al. (2011). Discovery of a novel class of exquisitely selective c-Met inhibitors. Journal of Medicinal Chemistry.

  • Wang, Y., et al. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines. Journal of Medicinal Chemistry.

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

  • Underwood, C. R., et al. (2008). Structural basis for specific inhibition of the Met receptor tyrosine kinase by the indolin-2-one inhibitor PHA665752. Journal of Molecular Biology.

Application

Application Notes &amp; Protocols: 3-Oxo-3-(quinolin-6-yl)propanenitrile as a Versatile Intermediate for Heterocyclic Synthesis

Introduction: The Strategic Value of a Quinoline-Bearing β-Ketonitrile In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a privileged structure, forming the core of numerous therape...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Quinoline-Bearing β-Ketonitrile

In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents and functional materials.[1][2] Its derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The strategic functionalization of this core is paramount for the development of novel molecular entities.

3-Oxo-3-(quinolin-6-yl)propanenitrile emerges as a highly valuable and versatile building block for this purpose. It synergistically combines the desirable quinoline moiety with the adaptable reactivity of a β-ketonitrile functional group. This arrangement features an activated methylene group flanked by two electron-withdrawing groups (a ketone and a nitrile), rendering it a potent nucleophile and an ideal precursor for a variety of cyclization and condensation reactions.

This guide provides an in-depth exploration of the synthesis and application of 3-oxo-3-(quinolin-6-yl)propanenitrile. We will delve into detailed, field-tested protocols for its use in constructing key heterocyclic systems, including thiophenes, pyridines, pyrazoles, and pyrimidines, explaining the mechanistic rationale behind each synthetic transformation.

Part 1: Synthesis of the Core Intermediate

The most direct and reliable method for synthesizing 3-oxo-3-(quinolin-6-yl)propanenitrile is the base-mediated Claisen-type condensation between a quinoline-6-carboxylate ester and acetonitrile.

Protocol 1: Synthesis of 3-Oxo-3-(quinolin-6-yl)propanenitrile

This protocol details the condensation of ethyl quinoline-6-carboxylate with acetonitrile using sodium ethoxide as a strong base.

Causality: Sodium ethoxide is sufficiently basic to deprotonate acetonitrile, forming a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide ion drives the reaction forward. An acidic workup is required to protonate the resulting enolate and afford the final β-ketonitrile product.

Experimental Workflow Diagram

reagents Ethyl Quinoline-6-carboxylate Acetonitrile Sodium Ethoxide reaction Claisen Condensation (Anhydrous THF, Reflux) reagents->reaction 1. Add reagents workup Acidic Workup (e.g., aq. HCl) reaction->workup 2. Quench & Neutralize purification Purification (Recrystallization from Ethanol) workup->purification 3. Isolate & Purify product 3-Oxo-3-(quinolin-6-yl)propanenitrile purification->product

Caption: Workflow for the synthesis of the target intermediate.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Ethyl quinoline-6-carboxylate201.2210.0 g49.7Starting material.
Acetonitrile41.056.1 mL119.3Reagent and solvent; must be anhydrous.
Sodium Ethoxide (21% in EtOH)68.0517.8 mL49.7Use a commercial solution or prepare fresh.
Anhydrous Tetrahydrofuran (THF)-100 mL-Reaction solvent.
2M Hydrochloric Acid-~30 mL-For acidic workup.
Ethanol-As needed-For recrystallization.

Step-by-Step Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Reagent Addition: Under a nitrogen atmosphere, add ethyl quinoline-6-carboxylate (10.0 g, 49.7 mmol) and anhydrous THF (100 mL) to the flask.

  • Base Addition: Add the sodium ethoxide solution (17.8 mL, 49.7 mmol) dropwise to the stirred solution over 15 minutes at room temperature.

  • Acetonitrile Addition: Add anhydrous acetonitrile (6.1 mL, 119.3 mmol) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 2M HCl (aq) with vigorous stirring until the pH is ~5-6. A precipitate will form.

  • Isolation: Filter the solid precipitate, wash with cold water (3 x 20 mL), and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude solid from ethanol to yield 3-oxo-3-(quinolin-6-yl)propanenitrile as a pale yellow solid. (Expected yield: 70-80%).

Part 2: Application in Key Heterocyclic Syntheses

The true utility of 3-oxo-3-(quinolin-6-yl)propanenitrile lies in its ability to serve as a scaffold for building diverse heterocyclic rings.

A. Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multi-component reaction for synthesizing polysubstituted 2-aminothiophenes.[4][5][6] It involves the condensation of a carbonyl compound with an α-cyanoester (or in this case, a β-ketonitrile) and elemental sulfur in the presence of a base.[7]

Mechanistic Rationale: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone and the active methylene of the β-ketonitrile.[7] The resulting adduct is then attacked by a sulfur nucleophile (formed from elemental sulfur and the base), which subsequently cyclizes and tautomerizes to form the stable aromatic thiophene ring.[7]

Reaction Mechanism Diagram

cluster_0 Gewald Reaction Mechanism Start Quinolinyl Ketonitrile + Ketone/Aldehyde + S8 + Base Knoevenagel Knoevenagel Condensation Start->Knoevenagel Adduct1 α,β-Unsaturated Intermediate Knoevenagel->Adduct1 Sulfur_Add Michael Addition of Sulfur Adduct1->Sulfur_Add Adduct2 Thiolate Intermediate Sulfur_Add->Adduct2 Cyclization Intramolecular Cyclization Adduct2->Cyclization Product 2-Aminothiophene Derivative Cyclization->Product Tautomerization

Caption: Key steps in the Gewald aminothiophene synthesis.

Protocol 2: Synthesis of a Quinolinyl-Substituted 2-Aminothiophene

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3-Oxo-3-(quinolin-6-yl)propanenitrile196.201.96 g10.0
Cyclohexanone98.141.03 mL10.0
Elemental Sulfur32.060.32 g10.0
Morpholine87.121.05 mL12.0
Ethanol-30 mL-

Step-by-Step Procedure:

  • Mixing: In a 100 mL round-bottom flask, combine 3-oxo-3-(quinolin-6-yl)propanenitrile (1.96 g, 10.0 mmol), cyclohexanone (1.03 mL, 10.0 mmol), elemental sulfur (0.32 g, 10.0 mmol), and ethanol (30 mL).

  • Base Addition: Add morpholine (1.05 mL, 12.0 mmol) to the stirred suspension.

  • Reaction: Heat the mixture to reflux for 2-3 hours. The mixture will become homogeneous before a precipitate forms.

  • Isolation: Cool the reaction to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Filter the solid product, wash thoroughly with cold ethanol, and dry under vacuum to obtain the desired 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative.

B. Hantzsch-Type Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction used to produce dihydropyridines, which can then be oxidized to pyridines.[8][9] 3-Oxo-3-(quinolin-6-yl)propanenitrile can effectively act as the 1,3-dicarbonyl component in this reaction.

Mechanistic Rationale: The synthesis involves the condensation of an aldehyde, a nitrogen donor (ammonium acetate), and two equivalents of a β-dicarbonyl compound.[10][11] One molecule of the β-ketonitrile first condenses with the aldehyde (a Knoevenagel condensation), while a second molecule forms an enamine with ammonia.[9][11] These two intermediates then combine via a Michael addition, followed by cyclization and dehydration to yield a dihydropyridine.[10] A subsequent oxidation step leads to the aromatic pyridine product.

Protocol 3: One-Pot Synthesis of a Quinolinyl-Substituted Pyridine

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3-Oxo-3-(quinolin-6-yl)propanenitrile196.203.92 g20.0
Benzaldehyde106.121.02 mL10.0
Ammonium Acetate77.081.54 g20.0
Acetic Acid-20 mL-

Step-by-Step Procedure:

  • Mixing: To a 50 mL flask, add 3-oxo-3-(quinolin-6-yl)propanenitrile (3.92 g, 20.0 mmol), benzaldehyde (1.02 mL, 10.0 mmol), and ammonium acetate (1.54 g, 20.0 mmol) in glacial acetic acid (20 mL).

  • Reaction: Heat the mixture to reflux for 5-7 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Neutralization: Carefully neutralize the solution with aqueous ammonia until a precipitate forms.

  • Isolation & Purification: Filter the resulting solid, wash with water, and recrystallize from an ethanol/DMF mixture to afford the highly substituted pyridine product. The reaction in acetic acid often results in in-situ oxidation to the pyridine.

C. Pyrazole and Pyrimidine Synthesis

The 1,3-dicarbonyl nature of the intermediate makes it an excellent precursor for five- and six-membered heterocycles containing two nitrogen atoms.

  • Pyrazoles: Reaction with hydrazine hydrate leads to a cyclocondensation reaction, readily forming 5-amino-3-(quinolin-6-yl)-1H-pyrazole derivatives.[12][13]

  • Pyrimidines: Condensation with reagents containing an N-C-N fragment, such as guanidine or thiourea, yields substituted aminopyrimidines or pyrimidine-thiones, respectively.[14][15]

Synthetic Scheme Diagram

cluster_pyrazole Pyrazole Synthesis cluster_pyrimidine Pyrimidine Synthesis Ketonitrile 3-Oxo-3-(quinolin-6-yl)propanenitrile Pyrazole Aminopyrazole Derivative Ketonitrile->Pyrazole Cyclocondensation Pyrimidine Aminopyrimidine Derivative Ketonitrile->Pyrimidine Cyclocondensation Hydrazine Hydrazine (N2H4) Guanidine Guanidine / Thiourea

Caption: Pathways to pyrazole and pyrimidine heterocycles.

Protocol 4: Synthesis of 5-Amino-3-(quinolin-6-yl)-1H-pyrazole

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3-Oxo-3-(quinolin-6-yl)propanenitrile196.201.96 g10.0
Hydrazine Hydrate (~64%)50.060.6 mL~12.0
Ethanol-25 mL-

Step-by-Step Procedure:

  • Setup: Dissolve 3-oxo-3-(quinolin-6-yl)propanenitrile (1.96 g, 10.0 mmol) in ethanol (25 mL) in a 50 mL flask equipped with a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (0.6 mL, ~12.0 mmol) to the solution.

  • Reaction: Heat the mixture to reflux for 3-4 hours.

  • Isolation: Cool the reaction mixture. The product will often precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Purification: Filter the solid, wash with a small amount of cold ethanol, and dry to yield the target pyrazole.

Conclusion

3-Oxo-3-(quinolin-6-yl)propanenitrile is a demonstrably powerful and versatile intermediate. Its straightforward synthesis and the inherent reactivity of the β-ketonitrile moiety provide medicinal and materials chemists with a reliable entry point to a diverse range of high-value heterocyclic systems. The protocols outlined in this guide serve as a robust foundation for researchers to explore the synthesis of novel quinoline-containing thiophenes, pyridines, pyrazoles, and pyrimidines, facilitating the development of next-generation pharmaceuticals and functional materials.

References

  • Kaur, M., & Singh, M. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. Available at: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Wrobel, D., & Krol, E. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Sintim, H. O. (2023). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. Purdue University Graduate School. Available at: [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

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  • Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]

  • Liu, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC - NIH. Available at: [Link]

  • Ramirez-Prada, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Bagle, S. V., et al. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society. Available at: [Link]

  • Sharma, V., & Kumar, V. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Michael Addition. PubChem. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (n.d.). Synthesis of pyrimidine-6-carbonitriles, pyrimidin-5-ones, and tetrahydroquinoline-3-carbonitriles by new superb oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide) catalyst via anomeric based oxidation. Scientific Reports. Available at: [Link]

  • Végh, D. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (n.d.). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Portilla, J. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Igushkina, A. V., et al. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. MDPI. Available at: [Link]

  • Yadav, M., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry. Available at: [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from [Link]

  • Scribd. (n.d.). Gewald Reaction for Thiophene Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Retrieved from [Link]

  • Vasilyev, A. V., et al. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. PubMed. Available at: [Link]

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Method

Application Note &amp; Protocols: High-Throughput Screening with a 3-Oxo-3-(quinolin-6-yl)propanenitrile Library for the Discovery of Novel Protein-Protein Interaction Modulators

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-infla...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This application note provides a comprehensive guide to performing a high-throughput screening (HTS) campaign using a focused library of 3-oxo-3-(quinolin-6-yl)propanenitrile derivatives. We present a detailed protocol for a primary screen utilizing a fluorescence polarization (FP) assay designed to identify inhibitors of a representative protein-protein interaction (PPI) target. Furthermore, we outline essential secondary assays and counter-screens to validate initial hits and eliminate common artifacts, ensuring the identification of robust and specific lead compounds.

Introduction: The Promise of the Quinoline Scaffold

The search for novel therapeutic agents is a cornerstone of modern drug discovery.[4] High-throughput screening (HTS) has revolutionized this process by enabling the rapid evaluation of large, systematically organized collections of chemical compounds, known as libraries, against specific biological targets.[5][6][7] The quinoline ring system, a bicyclic aromatic heterocycle, is of particular interest due to its versatile structure, which allows for diverse functionalization and has led to the development of numerous approved drugs.[1][2] The 3-oxo-3-(quinolin-6-yl)propanenitrile scaffold combines the established biological relevance of the quinoline core with a versatile β-ketonitrile group, a key reactant in the synthesis of a wide array of heterocyclic compounds with potential pharmacological activities.[8]

This guide details a screening campaign to identify modulators of a critical, yet hypothetical, protein-protein interaction (PPI) involving the "InnovateKinase" and its substrate peptide. Such PPIs are fundamental to cellular signaling, and their dysregulation is implicated in numerous diseases.[9] We will employ a fluorescence polarization (FP) assay, a robust, homogeneous method well-suited for HTS, to detect compounds that disrupt this interaction.[1][2]

Assay Principle: Fluorescence Polarization for PPIs

Fluorescence polarization is a powerful technique for studying molecular interactions in solution.[1] It is based on the principle that the degree of polarization of emitted light from a fluorescently labeled molecule (a tracer) is dependent on its rotational speed in solution.[2] Smaller molecules rotate more rapidly, leading to depolarized light (low FP signal). When the tracer binds to a larger protein, the resulting complex tumbles more slowly, resulting in a higher degree of polarized light (high FP signal).[1]

In our assay, a fluorescently labeled peptide derived from the InnovateKinase substrate will be used as the tracer. In the presence of the InnovateKinase protein, the tracer will bind, forming a large complex and generating a high FP signal. Compounds from the 3-oxo-3-(quinolin-6-yl)propanenitrile library that inhibit this interaction will displace the tracer, causing it to tumble freely and resulting in a decrease in the FP signal.

cluster_0 Low FP Signal cluster_1 High FP Signal cluster_2 Low FP Signal (Inhibition) Fluorescent\nPeptide (Tracer) Fluorescent Peptide (Tracer) InnovateKinase InnovateKinase Tracer Fluorescent Peptide InnovateKinase->Tracer Binding Inhibitor Hit Compound InnovateKinase_inhibited InnovateKinase Inhibitor->InnovateKinase_inhibited Binding Tracer_free Fluorescent Peptide

Caption: Principle of the Fluorescence Polarization Assay.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog #Storage
3-Oxo-3-(quinolin-6-yl)propanenitrile LibraryIn-house/VendorN/A-20°C
Recombinant Human InnovateKinaseIn-house/VendorN/A-80°C
Fluorescently Labeled Substrate PeptideCustom SynthesisN/A-20°C
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)In-houseN/A4°C
DMSO, ACS GradeSigma-AldrichD2650Room Temp
384-well, low-volume, black, flat-bottom platesCorning3820Room Temp
Primary HTS Protocol: FP-Based Inhibition Assay

This protocol is optimized for a 384-well plate format.

  • Compound Plating:

    • Prepare a 1 mM stock solution of each compound from the 3-oxo-3-(quinolin-6-yl)propanenitrile library in 100% DMSO.

    • Using an automated liquid handler, dispense 100 nL of each compound stock solution into the appropriate wells of a 384-well assay plate. This will result in a final compound concentration of 10 µM in a 10 µL final assay volume.

    • For controls, dispense 100 nL of DMSO into columns 23 and 24 (negative control, high FP signal) and 100 nL of a known inhibitor (positive control, low FP signal) into columns 1 and 2.

  • Reagent Preparation:

    • Prepare a 2X solution of InnovateKinase protein in assay buffer at a concentration twice the final desired concentration (e.g., 20 nM for a 10 nM final concentration).

    • Prepare a 2X solution of the fluorescently labeled substrate peptide in assay buffer at a concentration twice the final desired concentration (e.g., 10 nM for a 5 nM final concentration).

  • Assay Execution:

    • Dispense 5 µL of the 2X InnovateKinase protein solution to all wells of the assay plate containing the pre-spotted compounds and DMSO.

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plate at room temperature for 30 minutes to allow for compound-protein binding.

    • Dispense 5 µL of the 2X fluorescently labeled substrate peptide solution to all wells.

    • Centrifuge the plate again (1 min at 1000 rpm).

    • Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a plate reader equipped for fluorescence polarization. Use excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).

Data Analysis and Hit Identification
  • Quality Control:

    • The robustness of the assay is determined by calculating the Z'-factor for each plate.[10] A Z' value greater than 0.5 is considered excellent for HTS.[10]

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

      • SD_pos and Mean_pos are the standard deviation and mean of the positive controls.

      • SD_neg and Mean_neg are the standard deviation and mean of the negative controls.

  • Data Normalization:

    • Normalize the raw FP data to percent inhibition using the following formula:

    • % Inhibition = 100 * (1 - (FP_sample - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Selection:

    • A common threshold for hit selection is a percent inhibition value greater than three times the standard deviation of the negative controls. For this campaign, we will define a primary hit as a compound exhibiting ≥50% inhibition.

Hit Validation: The Importance of Counter-Screens

A significant challenge in HTS is the prevalence of false positives, which can arise from compound interference with the assay technology.[3][11] Quinoline-containing compounds have been noted for their potential to be autofluorescent, which can interfere with fluorescence-based assays. Therefore, a rigorous hit validation cascade is essential.

Primary HTS Primary HTS Hit Identification Hit Identification Primary HTS->Hit Identification Hit Confirmation Hit Confirmation Hit Identification->Hit Confirmation Autofluorescence\nCounter-Screen Autofluorescence Counter-Screen Hit Confirmation->Autofluorescence\nCounter-Screen Orthogonal Assay Orthogonal Assay Autofluorescence\nCounter-Screen->Orthogonal Assay Dose-Response\nAnalysis Dose-Response Analysis Orthogonal Assay->Dose-Response\nAnalysis Validated Hits Validated Hits Dose-Response\nAnalysis->Validated Hits

Caption: A typical HTS hit validation workflow.

Autofluorescence Counter-Screen Protocol
  • Compound Plating:

    • Serially dilute the primary hits in DMSO to create a concentration range (e.g., from 100 µM to 0.1 µM).

    • Dispense 100 nL of each concentration into a 384-well assay plate.

  • Assay Execution:

    • Add 10 µL of assay buffer to each well. Note: No protein or fluorescent tracer is added.

  • Data Acquisition:

    • Read the plate on a plate reader using the same fluorescence intensity settings as the primary screen.

  • Analysis:

    • Compounds that show a significant fluorescence signal above the background (DMSO-only wells) are flagged as autofluorescent and potential false positives.

Orthogonal Assay

To further confirm that the validated hits are genuine inhibitors of the PPI and not artifacts of the FP assay format, an orthogonal assay with a different detection method should be employed. A luminescence-based assay, such as a NanoBRET™ assay, would be an excellent choice as it is less susceptible to interference from autofluorescent compounds.[9]

Dose-Response Analysis

Confirmed, non-interfering hits should be further characterized by generating dose-response curves to determine their potency (IC50).

  • Prepare 10-point, 3-fold serial dilutions of the confirmed hit compounds in DMSO.

  • Perform the primary FP assay as described in section 3.2 with these serial dilutions.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Summary and Conclusion

This application note provides a robust framework for conducting a high-throughput screening campaign with a 3-oxo-3-(quinolin-6-yl)propanenitrile library. By employing a validated fluorescence polarization primary assay and a stringent hit validation cascade that includes crucial counter-screens for compound interference, researchers can confidently identify and prioritize novel modulators of protein-protein interactions. This systematic approach is critical for minimizing the pursuit of false positives and accelerating the progression of promising chemical matter into lead optimization.[3]

References

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.).
  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. (n.d.). Methods in Molecular Biology.
  • The Importance of Counter Screens in HTS. (n.d.).
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2015). Expert Opinion on Drug Discovery.
  • A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of ST
  • Identification of Novel Trypanosoma cruzi Proteasome Inhibitors Using a Luminescence-Based High-Throughput Screening Assay. (2016). Antimicrobial Agents and Chemotherapy.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World.
  • Interference and Artifacts in High-content Screening. (2025). Assay Guidance Manual.
  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Upd
  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (2018). ChemMedChem.
  • 3-Oxopropanenitrile|Cyanoacetaldehyde|CAS 6162-76-1. (n.d.). Benchchem.
  • Troubleshooting assay interference in Fenticonazole high-throughput screening. (2025). Benchchem.
  • A Bioluminescent Assay for the Sensitive Detection of Proteases. (2018). Analytical Biochemistry.
  • New bioluminescent cell-based assays to measure all three proteasome protease activities. (n.d.).
  • Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. (2010). PLoS ONE.
  • Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. (2021).
  • High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses. (2020). Scientific Reports.
  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2019). Bioorganic Chemistry.
  • The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.
  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. (2025).
  • Cell-based assays in high-throughput mode (HTS). (2015). Biotechnologia.
  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025). Journal of Medicinal Chemistry.
  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIV
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). RSC Advances.
  • Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. (2008). Journal of Medicinal Chemistry.
  • Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (n.d.). ChemRxiv.
  • A Comparative Guide to 3-Oxopropanenitrile and Malononitrile in Multicomponent Reactions. (n.d.). Benchchem.
  • Carbonyl reductase mutants and their applications. (n.d.).
  • Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. (2025).
  • Chemistry of 3-(1H-Indol-3-yl)-3-oxopropanenitrile. (2025).
  • Inhibition of Protein-Protein Interactions: Cell-Based Assays. (2017). Assay Guidance Manual.

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Application

Application Note: Preparation of 3-Oxo-3-(quinolin-6-yl)propanenitrile for In Vivo Studies

Abstract & Strategic Relevance 3-Oxo-3-(quinolin-6-yl)propanenitrile (CAS: 249937-48-2) is a critical pharmacophore precursor used in the synthesis of type II c-Met kinase inhibitors and other heterocyclic drug candidate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

3-Oxo-3-(quinolin-6-yl)propanenitrile (CAS: 249937-48-2) is a critical pharmacophore precursor used in the synthesis of type II c-Met kinase inhibitors and other heterocyclic drug candidates targeting oncogenic pathways. While often treated as a standard intermediate, its preparation for in vivo studies requires a paradigm shift from "synthesis-grade" to "pharmaceutical-grade" purity.

Standard synthetic protocols often leave trace metal catalysts (from ester precursors), residual high-boiling solvents, or inorganic salts that can confound biological data. This guide details a scalable, self-validating protocol designed to yield >98% pure material with controlled endotoxin levels and defined solubility profiles suitable for animal administration.

Retrosynthetic Logic & Pathway

The optimal route utilizes a Claisen-type condensation between Methyl quinoline-6-carboxylate and acetonitrile . This approach is superior to the acid chloride route, which often leads to complex degradation products due to the basicity of the quinoline nitrogen.

Mechanism of Action:
  • Deprotonation: Acetonitrile is deprotonated by a strong base (NaH or KOtBu) to form the cyanomethyl carbanion.

  • Nucleophilic Attack: The carbanion attacks the ester carbonyl of the quinoline derivative.

  • Elimination: Methoxide is eliminated, forming the enolate salt of the product.

  • Acidification: Careful quenching yields the free beta-keto nitrile.

Synthesispathway Ester Methyl quinoline-6-carboxylate (Starting Material) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack (-78°C to RT) Base Base (NaH or KOtBu) + Acetonitrile (Excess) Base->Intermediate Enolate Stabilized Enolate Salt Intermediate->Enolate Elimination of OMe- Product 3-Oxo-3-(quinolin-6-yl)propanenitrile (Target) Enolate->Product Acid Quench (HCl) pH Adjustment

Figure 1: Mechanistic pathway for the condensation reaction. The stability of the enolate intermediate is the driving force of the reaction.

Detailed Experimental Protocol

Phase 1: Synthesis (Scale: 10g Batch)

Safety Warning: Sodium hydride (NaH) is pyrophoric. Perform all operations under inert atmosphere (Argon/Nitrogen). Acetonitrile is toxic.

Reagents:

  • Methyl quinoline-6-carboxylate (10.0 g, 53.4 mmol)

  • Acetonitrile (Anhydrous, 80 mL) – Acts as reagent and solvent

  • Sodium Hydride (60% in oil, 4.3 g, 107 mmol) – 2.0 equiv required

  • Tetrahydrofuran (THF, Anhydrous, 100 mL)

  • Toluene (for workup)[1][2]

Procedure:

  • Base Preparation: In a flame-dried 500 mL 3-neck flask equipped with a reflux condenser and dropping funnel, suspend NaH (4.3 g) in anhydrous THF (50 mL) under Argon. Cool to 0°C.[2]

  • Nucleophile Formation: Add anhydrous Acetonitrile (10 mL) dropwise to the NaH suspension. Stir for 15 minutes. Note: Evolution of H2 gas will occur.

  • Substrate Addition: Dissolve Methyl quinoline-6-carboxylate (10.0 g) in a mixture of THF (50 mL) and remaining Acetonitrile (70 mL). Add this solution dropwise to the reaction flask over 30 minutes, maintaining temperature <10°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT), then heat to 60°C for 4 hours . The solution should turn from yellow to deep orange/brown (formation of enolate).

  • Monitoring: Check completion by TLC (EtOAc/Hexane 1:1) or LC-MS. The ester spot (Rf ~0.6) should disappear.

Phase 2: Work-up & Purification (The "In Vivo" Clean-up)

Standard workups often fail to remove inorganic salts trapped in the organic lattice. This "Acid-Base Switch" method ensures high purity.

  • Quench: Cool reaction to 0°C. Slowly add water (50 mL) to quench excess NaH. Caution: Vigorous bubbling.

  • First Wash (Removal of Neutrals): Dilute with water (100 mL) and wash with Ethyl Acetate (2 x 50 mL) .

    • Critical Step: Discard the organic layer! The product is currently in the aqueous layer as a sodium enolate salt. This step removes unreacted ester and non-acidic impurities (e.g., mineral oil from NaH).

  • Precipitation: Acidify the aqueous layer dropwise with 1M HCl to pH 4–5. A thick precipitate will form.

    • Note: Do not go below pH 3, or the quinoline nitrogen will protonate, making the compound water-soluble again.

  • Collection: Filter the solid. Wash the cake with water (3 x 50 mL) and cold diethyl ether (2 x 30 mL).

  • Recrystallization: Dissolve the crude solid in boiling Ethanol (95%) . Allow to cool slowly to RT, then to 4°C overnight. Filter crystals.

Yield Expectation: 7.5 – 8.5 g (70–80%). Appearance: Off-white to pale yellow needles.

Quality Control (QC) for In Vivo Use

For animal studies, chemical purity is insufficient. You must validate the absence of solvents and endotoxins.

QC ParameterMethodAcceptance CriteriaRationale
Identity 1H-NMR (DMSO-d6)Matches ReferenceConfirm structure & tautomer ratio (Keto:Enol).
Purity HPLC (UV 254nm)> 98.0%Impurities can cause off-target toxicity.
Residual Solvent GC-HeadspaceTHF < 720 ppmMeCN < 410 ppmICH Q3C Class 2 limits. MeCN is toxic.
Endotoxin LAL Assay< 0.5 EU/mgCritical for IV/IP injection to prevent pyrogenic response.
Heavy Metals ICP-MSPd < 10 ppmIf ester was made via Pd-catalyzed carbonylation.
QC Workflow Diagram

QC_Workflow cluster_Tests Parallel Validation Sample Recrystallized Product NMR 1H NMR (Identity) Sample->NMR HPLC HPLC (Purity >98%) Sample->HPLC GC GC-Headspace (Solvents) Sample->GC LAL LAL Assay (Endotoxin) Sample->LAL Decision Pass All? NMR->Decision HPLC->Decision GC->Decision LAL->Decision Release Release for In Vivo Decision->Release Yes Reprocess Reprocess (Recrystallize) Decision->Reprocess No

Figure 2: Decision tree for batch release. All four parameters must pass before formulation.

Formulation & Administration Guide

Solubility Profile: The compound is lipophilic (LogP ~ 1.8) and weakly acidic (pKa ~ 9 via active methylene) and basic (quinoline N).

  • Water: Insoluble (< 0.1 mg/mL).

  • DMSO: Soluble (> 50 mg/mL).

  • 0.1 M HCl: Soluble (Protonation of Quinoline).

Recommended Vehicle (IP/PO Dosing): Avoid 100% DMSO. Use a co-solvent system to minimize vehicle toxicity.

Protocol:

  • Dissolve 3-Oxo-3-(quinolin-6-yl)propanenitrile in DMSO (5% of final volume).

  • Add PEG-400 (40% of final volume) and vortex.

  • Slowly add Saline (0.9%) or PBS (55% of final volume) with constant stirring.

    • Note: If precipitation occurs, sonicate at 37°C. If it persists, adjust pH slightly to 4.5 using dilute HCl to exploit the quinoline solubility.

References

  • Synthesis of Beta-Keto Nitriles: Ji, Y., et al. "A High-Yielding Preparation of β-Ketonitriles." Organic Letters, vol. 8, no. 6, 2006, pp. 1161-1163. Link

  • Quinoline Scaffold in Drug Design: Solomon, V.R., and Lee, H. "Quinoline as a Privileged Scaffold in Cancer Drug Discovery." Current Medicinal Chemistry, vol. 18, no. 10, 2011, pp. 1488-1508. Link

  • ICH Guidelines for Residual Solvents: International Council for Harmonisation (ICH). "Q3C(R8): Impurities: Guideline for Residual Solvents." ICH Guidelines, 2021. Link

  • Endotoxin Limits for Preclinical Studies: Malyala, P., and Singh, M. "Endotoxin Limits in Formulations for Preclinical Research." Journal of Pharmaceutical Sciences, vol. 97, no. 6, 2008, pp. 2041-2044. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 3-Oxo-3-(quinolin-6-yl)propanenitrile Synthesis

Welcome to the technical support center for the synthesis of 3-Oxo-3-(quinolin-6-yl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Oxo-3-(quinolin-6-yl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for this specific synthesis. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to resolve common issues and maximize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic strategy for preparing 3-Oxo-3-(quinolin-6-yl)propanenitrile?

The most direct and common method for synthesizing this β-ketonitrile is through a crossed Claisen-type condensation . This reaction involves the base-mediated condensation of an ester, ethyl quinoline-6-carboxylate, with a nitrile, acetonitrile.[1][2] The key to this reaction is the generation of a nucleophilic carbanion from acetonitrile, which then attacks the electrophilic carbonyl carbon of the quinoline ester.

The general reaction scheme is as follows:

  • Reactants : Ethyl quinoline-6-carboxylate and Acetonitrile

  • Promoter : A strong, non-nucleophilic base (e.g., Sodium Hydride)

  • Product : 3-Oxo-3-(quinolin-6-yl)propanenitrile

The selectivity of this "crossed" condensation is high because only one of the reactants, acetonitrile, possesses α-hydrogens and can therefore be deprotonated to form the reactive enolate (or nitrile-stabilized carbanion).[1] The quinoline ester acts solely as the electrophile.

Q2: My reaction yield is consistently low or non-existent. What are the most probable causes?

Low yield is the most frequently encountered issue in this synthesis. The root cause almost always traces back to the efficacy of the base and the integrity of the reaction conditions.

  • Base Inactivity or Insufficiency : Strong bases like sodium hydride (NaH) are highly reactive and susceptible to deactivation by moisture and air. Using old or improperly stored NaH will lead to failed reactions. Furthermore, the Claisen condensation is an equilibrium-driven process.[3] The final step, the deprotonation of the product β-ketonitrile, is thermodynamically favorable and drives the reaction to completion. Therefore, a stoichiometric amount of a strong base is required.[4]

  • Presence of Protic Impurities : Anhydrous conditions are absolutely critical.[3] Any water or alcohol present in the solvents (e.g., THF, Toluene) or reagents will quench the strong base, halting the reaction before it starts. Acetonitrile, in particular, should be rigorously dried, for instance, by distilling from calcium hydride.

  • Suboptimal Reaction Temperature : While enolate formation can occur at lower temperatures, the subsequent nucleophilic attack and condensation often require thermal energy to proceed at a practical rate. A temperature range of 60-100°C is often advantageous for this type of reaction.[5] Conversely, excessively high temperatures can promote side reactions and degradation.

Q3: I'm observing multiple spots on my TLC analysis of the crude product. What are the likely side products?

The formation of multiple products typically points to incomplete reaction or side reactions.

  • Unreacted Starting Materials : The most common "impurities" are simply your starting ethyl quinoline-6-carboxylate and any non-volatile residues from your acetonitrile source.

  • Hydrolysis Products : If the workup is too harsh or if water was present during the reaction, the ester starting material can hydrolyze to quinoline-6-carboxylic acid. The β-ketonitrile product can also undergo hydrolysis and subsequent decarboxylation, especially under strongly acidic or basic conditions at elevated temperatures.

  • Self-Condensation of Acetonitrile : While less common, under certain conditions, acetonitrile can react with itself. This is usually minimized by the controlled addition of acetonitrile to the base/ester mixture.

Q4: How do I choose the optimal base for this synthesis?

The choice of base is critical and depends on balancing reactivity, safety, and cost.

BaseAdvantagesDisadvantages
Sodium Hydride (NaH) Strong, non-nucleophilic base. The reaction is driven forward by the irreversible formation of H₂ gas.[1][5]Highly flammable solid, reacts violently with water. Requires careful handling under an inert atmosphere.
Sodium Ethoxide (NaOEt) Strong base, effective for Claisen condensations.[2][3] Often used when the ester is an ethyl ester to prevent transesterification.The reaction is reversible, as the ethoxide generated can participate in the reverse reaction.[3]
Lithium Diisopropylamide (LDA) Extremely strong, non-nucleophilic base.[3][4] Useful for generating enolates from less acidic protons.Typically requires very low temperatures (-78 °C) for preparation and use. May be overly reactive for this specific transformation.

For this synthesis, Sodium Hydride is often the preferred choice due to its ability to drive the reaction irreversibly.

Q5: My product appears to decompose during column chromatography on silica gel. What are some alternative purification strategies?

β-dicarbonyl compounds, including β-ketonitriles, are often acidic and can be unstable on standard silica gel, leading to streaking and decomposition.[6]

  • Recrystallization : If your crude product is a solid or can be induced to crystallize, recrystallization is the ideal purification method.[3] Screen various solvent systems (e.g., ethanol, ethyl acetate/hexanes, dichloromethane/pentane).

  • Use of Deactivated Silica or Alumina : If chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral or basic modifier like triethylamine (e.g., 1% triethylamine in the eluent). Alternatively, neutral or basic alumina can be a less aggressive stationary phase.

  • Aqueous Wash : Before any chromatographic or recrystallization effort, a thorough aqueous workup is essential. Washing the organic layer with a mild acid (like dilute HCl) will protonate the product enolate, and a subsequent wash with brine will help remove water-soluble impurities.

Visualizing the Process

Reaction Mechanism

The synthesis proceeds via a well-established Claisen condensation mechanism.

Claisen_Mechanism cluster_step1 1. Enolate Formation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Elimination cluster_step4 4. Protonation acetonitrile Acetonitrile (CH₃CN) carbanion Nitrile-Stabilized Carbanion (⁻CH₂CN) acetonitrile->carbanion Deprotonation base NaH (Base) tetrahedral Tetrahedral Intermediate carbanion->tetrahedral C-C Bond Formation ester Ethyl Quinoline- 6-carboxylate product_enolate Product Enolate (Deprotonated) tetrahedral->product_enolate Loss of Ethoxide, followed by Deprotonation final_product 3-Oxo-3-(quinolin-6-yl) propanenitrile product_enolate->final_product workup Acidic Workup (H₃O⁺)

Caption: Mechanism of the base-mediated Claisen condensation.

Troubleshooting Workflow

When faced with a failed reaction, a systematic approach to troubleshooting is key.

Troubleshooting_Workflow start Problem: Low or No Yield check_base 1. Verify Base Activity - Use fresh, sealed NaH? - Used stoichiometric amount? start->check_base check_conditions 2. Confirm Anhydrous Conditions - Solvents freshly dried? - Glassware oven-dried? - Reaction under inert gas? check_base->check_conditions Yes solution_base Solution: Use fresh, high-purity NaH (60% dispersion in oil). Ensure ≥1.0 equivalent is used. check_base->solution_base No check_temp 3. Evaluate Reaction Temperature - Was the mixture heated? - Monitor with internal thermometer? check_conditions->check_temp Yes solution_conditions Solution: Distill solvents (THF from Na/benzophenone, Acetonitrile from CaH₂). Flame-dry glassware under vacuum. check_conditions->solution_conditions No check_reagents 4. Assess Reagent Quality - Purity of ester? - Acetonitrile distilled? check_temp->check_reagents Yes solution_temp Solution: Run small-scale trials at 60°C, 80°C, and 100°C. Monitor progress by TLC. check_temp->solution_temp No solution_reagents Solution: Confirm starting material identity and purity by NMR/MP. Use freshly distilled acetonitrile. check_reagents->solution_reagents No

Caption: A decision tree for troubleshooting low reaction yield.

Optimized Experimental Protocols

Protocol 1: Synthesis of 3-Oxo-3-(quinolin-6-yl)propanenitrile using Sodium Hydride

This protocol provides a robust starting point for the synthesis, with an emphasis on maintaining anhydrous conditions.

Experimental_Workflow prep 1. Preparation - Oven-dry all glassware. - Assemble under N₂ atmosphere. reagents 2. Reagent Addition - Add NaH and dry Toluene. - Add Ethyl Quinoline-6-carboxylate. prep->reagents heating 3. Reaction - Heat to 85-95 °C. - Slowly add dry Acetonitrile. - Stir until H₂ evolution ceases. reagents->heating workup 4. Workup - Cool to 0 °C. - Quench with H₂O/Acid. - Extract with Ethyl Acetate. heating->workup purify 5. Purification - Wash organic layer. - Dry over Na₂SO₄. - Concentrate and purify (Recrystallization or Chromatography). workup->purify

Caption: General experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Preparation :

    • Place a three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a dropping funnel under a nitrogen or argon atmosphere.

    • Dry the entire apparatus by heating with a heat gun under vacuum and backfilling with inert gas.

  • Reagent Charging :

    • To the flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

    • Add anhydrous toluene to the flask to create a stirrable suspension.

    • Add ethyl quinoline-6-carboxylate (1.0 equivalent) to the suspension.

  • Reaction Execution :

    • Heat the stirred suspension to 85-95 °C.[5]

    • Using the dropping funnel, add anhydrous acetonitrile (2.0 equivalents) dropwise over 1-2 hours. Vigorous bubbling (hydrogen evolution) should be observed. Caution : Hydrogen gas is flammable. Ensure proper ventilation away from ignition sources.

    • After the addition is complete, maintain the temperature and continue stirring until the hydrogen evolution ceases (typically 2-4 hours).

    • Monitor the reaction progress by TLC (Thin Layer Chromatography), sampling the reaction mixture carefully.

  • Workup :

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding water dropwise to destroy any unreacted NaH.

    • Acidify the mixture to a pH of ~5-6 with dilute hydrochloric acid (1M HCl).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification :

    • Combine the organic extracts and wash with water, followed by saturated sodium chloride (brine) solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography using deactivated silica gel.

Table 1: Example Optimization Parameters

To optimize your yield, systematic variation of key parameters is recommended. The following table provides an example of a design of experiments (DoE) approach.

TrialBase (eq.)SolventTemperature (°C)Time (h)Observed Yield (%)
1NaH (1.2)Toluene85465
2NaH (1.2)THF65 (reflux)658
3NaH (1.5)Toluene95472
4NaOEt (1.2)Ethanol78 (reflux)845

Note: These are illustrative yields. Actual results will vary.

References

  • Fiveable. (2025, August 15). 3.
  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions.
  • ResearchGate. (n.d.).
  • Benchchem. (2025).
  • Benchchem. (2025). troubleshooting low yield in 2-Hydroxybenzonitrile synthesis.
  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Unknown. (n.d.).
  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • PMC. (n.d.).
  • SynArchive. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Google Patents. (n.d.). US4728743A - Process for the production of 3-oxonitriles.
  • Reddit. (2025, April 8). Purification of Quinoline-3,4-diones. Retrieved from [Link]

Sources

Optimization

improving yield in the synthesis of 3-oxo-nitriles

Technical Support Center: Synthesis of 3-Oxo-Nitriles ( -Ketonitriles) Case ID: T-OXO-NITRILE-OPT Assigned Specialist: Senior Application Scientist Status: Active Subject: Yield Optimization, Troubleshooting, and Protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Oxo-Nitriles (


-Ketonitriles) 

Case ID: T-OXO-NITRILE-OPT Assigned Specialist: Senior Application Scientist Status: Active Subject: Yield Optimization, Troubleshooting, and Protocol Standardization

Core Directive: The "Enolate Trap" Principle

To improve yields in the synthesis of 3-oxo-nitriles via the condensation of esters and acetonitrile, you must understand the governing thermodynamic principle: The Product is an Acid.

The


-protons of the resulting 

-ketonitrile (

) are significantly more acidic than the acetonitrile starting material (

). As soon as the product forms, it will protonate the acetonitrile anion, quenching the nucleophile.

The Golden Rule: You generally require at least 2 equivalents of base (or 1 equiv of base + 1 equiv of a sacrificial base) to drive the reaction to completion. One equivalent generates the nucleophile; the second stabilizes the product as an enolate salt.

Reaction Mechanism & Critical Failure Points

The following diagram illustrates the reaction pathway and the competition between the desired pathway and common side reactions (Thorpe condensation or Hydrolysis).

BetaKetonitrileMechanism Start Acetonitrile (CH3CN) + Base (B-) Anion Nitrile Anion (-CH2CN) Start->Anion Deprotonation (Equilibrium) Intermediate Tetrahedral Intermediate Anion->Intermediate Nucleophilic Attack on Ester Thorpe Thorpe Dimer (Self-Condensation) Anion->Thorpe Slow addition of Ester Ester Ester Substrate (R-COOR') ProductFree 3-Oxo-Nitrile (Transient) Intermediate->ProductFree -OR' (Leaving Group) ProductSalt Product Enolate Salt (Stable) ProductFree->ProductSalt Rapid Deprotonation (Requires 2nd Equiv Base) Hydrolysis Amide/Acid (Over-acidification) ProductSalt->Hydrolysis Workup pH < 1 or Heat

Caption: Figure 1. Mechanistic pathway showing the critical "enolate sink" step (green) and potential failure modes (red).

Optimized Protocols

Do not rely on a single method. Choose the protocol based on your substrate's sensitivity and your lab's capabilities.

Protocol A: The Modern "Green" Method (Recommended)

Best for: High yields, safety, and avoiding cryogenic conditions. Reference: Adapted from Beilstein J. Org. Chem. 2019 [1].

  • Reagents: Ester (1.0 equiv), Acetonitrile (excess/solvent), KOt-Bu (1.5–2.0 equiv), Isopropanol (IPA) (catalytic, 10-20 mol%).

  • The Secret Sauce: The addition of catalytic IPA solubilizes the potassium species, significantly accelerating the reaction without the dangers of NaH.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Solvent: Dissolve KOt-Bu in anhydrous THF (or 2-MeTHF for higher boiling point).

  • Activation: Add dry Acetonitrile (5–10 equiv). Add 10 mol% anhydrous IPA. Stir for 10 min at Room Temperature (RT).

  • Addition: Add the Ester dropwise.

  • Reaction: Stir at RT (or mild heat 40°C) for 4–12 hours.

  • Quench: Pour mixture into ice-cold saturated

    
    .
    
Protocol B: The "Classic" NaH Method

Best for: Non-sensitive, non-enolizable esters where raw forcing conditions are needed.

  • Reagents: NaH (60% in oil, 2.0–2.5 equiv), Anhydrous THF, Ester (1.0 equiv), Acetonitrile (1.2–1.5 equiv).

  • Warning: NaH generates

    
     gas. Proper venting is mandatory.
    

Step-by-Step:

  • Wash: Wash NaH with dry hexane to remove mineral oil (optional but recommended for purification). Suspend in refluxing THF.

  • Anion Gen: Add Acetonitrile and Ester simultaneously as a mixture, dissolved in THF, to the refluxing NaH suspension.

    • Why simultaneous? Adding acetonitrile alone to NaH often leads to polymerization (tar). Adding them together ensures the anion reacts with the ester immediately.

  • Reflux: Reflux for 2–4 hours. The mixture often solidifies as the sodium enolate precipitates.

  • Quench: Cool to 0°C. Slowly add water/acid to quench excess NaH.

Troubleshooting Guide & FAQs

Symptom: Low Yield / Recovery of Starting Ester
Potential CauseDiagnosisSolution
Wet Solvent Acetonitrile anion is quenched by water immediately.Distill THF over Na/Benzophenone or use molecular sieves (3Å). Acetonitrile is hygroscopic; dry it thoroughly.
Insufficient Base Reaction stops at 50% conversion.Ensure you are using >2.0 equivalents of base. The product consumes 1 equivalent.[1]
Enolizable Ester Ester has acidic

-protons (e.g., ethyl acetate) and self-condenses (Claisen).
Use LDA or LiHMDS at -78°C . The kinetic base favors deprotonation of the less hindered acetonitrile over the ester.
Symptom: Product is an Oil / Difficult to Crystallize
  • Issue: Many

    
    -ketonitriles are low-melting solids or oils.
    
  • Fix: Do not rely on precipitation. Perform an extractive workup.[2][3][4][5][6]

    • Acidify aqueous layer to pH ~3.

    • Extract with EtOAc or DCM.

    • Wash organic layer with Brine.[3][7]

    • Evaporate.[2][7] If oil persists, triturates with cold Hexane/Ether to induce crystallization.

Symptom: Loss of Nitrile Group (Hydrolysis)
  • Issue: The nitrile hydrolyzes to an amide or acid during workup.[4]

  • Cause: Workup was too acidic (pH < 1) or too hot.

  • Fix: Keep the quench temperature below 5°C . Use dilute HCl or Citric Acid.[6] Stop acidification at pH 3–4 .

Interactive Troubleshooting Workflow

Use this decision tree to diagnose your specific issue.

TroubleshootingTree Start Start: Low Yield? CheckSM Is Starting Material (Ester) Recovered? Start->CheckSM WetSolvent Check Solvents for Water (Acetonitrile is hygroscopic) CheckSM->WetSolvent Yes BaseStoich Check Base Stoichiometry (Need >2 equiv?) CheckSM->BaseStoich Yes CheckSide Identify Side Product CheckSM->CheckSide No (Complex Mixture) Claisen Beta-Keto Ester Found? (Self-Claisen) CheckSide->Claisen Ester had alpha-H Amide Amide/Acid Found? (Hydrolysis) CheckSide->Amide Nitrile missing Sol_Temp Solution: Use LDA at -78°C Claisen->Sol_Temp Sol_pH Solution: Milder Workup (pH 3-4, Cold) Amide->Sol_pH

Caption: Figure 2. Diagnostic decision tree for isolating the root cause of synthesis failure.

References

  • Fleming, L. et al. "A green, economical synthesis of

    
    -ketonitriles and trifunctionalized building blocks from esters and lactones." Beilstein Journal of Organic Chemistry, vol. 15, 2019, pp. 2930–2939. Link
    
  • Ji, Y. et al.

    
    -ketonitriles." Organic Letters, vol. 8, no. 6, 2006, pp. 1161–1163. Link
    
  • BenchChem Technical Support. "Comparative Analysis of Green Chemistry Approaches for

    
    -Ketonitrile Synthesis." BenchChem Knowledge Base, 2025. Link
    
  • Organic Chemistry Portal. "Synthesis of

    
    -Keto Nitriles." Recent Literature. Link
    

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 3-Oxo-3-(quinolin-6-yl)propanenitrile

Welcome to the Solubility Optimization Center Current Ticket: Resolving precipitation and poor solubility of 3-Oxo-3-(quinolin-6-yl)propanenitrile in biological assays. Assigned Specialist: Senior Application Scientist E...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Solubility Optimization Center

Current Ticket: Resolving precipitation and poor solubility of 3-Oxo-3-(quinolin-6-yl)propanenitrile in biological assays. Assigned Specialist: Senior Application Scientist

Executive Summary: The Physicochemical Challenge

You are likely encountering "crash-out" (precipitation) when diluting your DMSO stock into aqueous assay buffer.[1][2][3] This behavior is dictated by the conflicting nature of the 3-Oxo-3-(quinolin-6-yl)propanenitrile molecule.[2][3]

  • The Quinoline Core: A planar, aromatic heterocycle that promotes strong

    
    -
    
    
    
    stacking interactions, leading to tight crystal packing and low aqueous solubility.[1][3]
  • The

    
    -Ketonitrile Tail:  This moiety introduces keto-enol tautomerism.[1][2][3] While it adds some polarity, it is not sufficient to overcome the lipophilicity of the quinoline ring at neutral pH.[1][3]
    
  • The "U-Shape" Solubility Curve:

    • Acidic pH (< 4.5): The quinoline nitrogen (pKa

      
       4.[1][2][3]9) protonates, forming a soluble cation.[1][4]
      
    • Basic pH (> 9.0): The

      
      -methylene proton (between the ketone and nitrile) is acidic (pKa 
      
      
      
      9-11).[1][2][3] Deprotonation forms a soluble enolate anion.[1][3]
    • Neutral pH (7.4): The Danger Zone. The molecule is predominantly neutral and uncharged, resulting in minimum solubility and maximum aggregation risk.[3]

Phase 1: The Golden Standard Stock Solution

Objective: Create a stable, high-concentration stock that does not degrade or precipitate upon storage.

Protocol 1: Anhydrous DMSO Preparation

Do not use Ethanol or Methanol for primary stocks; their volatility alters concentration over time.[2][3]

ParameterSpecificationReason
Solvent DMSO (Anhydrous,

99.9%)
Hygroscopic DMSO absorbs water, causing "micro-precipitation" in the tube over time.[1][2][3]
Concentration 10 mM - 50 mMHigher concentrations (100 mM) risk crashing out if the freezer temp fluctuates.[1][2][3]
Vessel Amber Glass or PolypropyleneProtects from light; prevents plasticizer leaching.[1][2][3]
Storage -20°C (Desiccated)Prevents moisture uptake.[1][2][3]

Critical QC Step: Before every use, thaw the stock completely at Room Temperature (RT) and vortex for 30 seconds. Visually inspect for "swirls" or crystals.[1][3] If seen, sonicate at 40 kHz for 5 minutes.

Phase 2: The "Step-Down" Dilution Strategy

Issue: Direct dilution from 100% DMSO to 1% DMSO in buffer (1:100 dilution) creates a localized "supersaturation shock," causing immediate precipitation.[1][3]

Solution: Use an Intermediate Dilution Step to lower the kinetic energy barrier of mixing.[1][3]

Protocol 2: The 3-Step Dilution Workflow

Goal: Final Assay Concentration of 10


M in 1% DMSO.
  • Start: 10 mM DMSO Stock.

  • Intermediate Step (10x Conc.): Dilute Stock 1:10 into pure DMSO (not buffer) to create a 1 mM Working Stock.

    • Why? Keeps the compound in a solubilized state while adjusting concentration.[1][3]

  • The "Shift" Step: Dilute the 1 mM Working Stock 1:100 into the Assay Buffer rapidly while vortexing.

    • Technique: Do not drip the compound into the buffer.[1][3] Submerge the pipette tip and expel rapidly, then vortex immediately.[1]

Phase 3: Advanced Troubleshooting (The "Crash-Out" Zone)

If the standard protocol fails at neutral pH (7.4), you must modify the solvent system.[1][3]

Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Cloudiness immediately upon dilution Aggregation (Macro)Add 0.05% Pluronic F-127 or Tween-80 to the assay buffer before adding the compound.
Loss of potency over time (1-4 hours) Adsorption to plasticSwitch to Low-Binding Plates (e.g., Corning NBS).[1][2][3] The planar quinoline sticks to polystyrene.[1][3]
Precipitation after 24 hours Crystal growthUse a Cyclodextrin carrier .[1][2][3] Add 2-5 equivalents of HP-

-CD (Hydroxypropyl-beta-cyclodextrin) to the buffer.[1][2]
Fluorescence quenching in assay

-stacking interference
The compound is likely aggregating into non-precipitating colloids.[1][2][3] Sonicate the diluted buffer before adding enzyme/cells.

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solubilizing this specific pharmacophore.

SolubilityLogic Start Start: 3-Oxo-3-(quinolin-6-yl)propanenitrile CheckPH Target Assay pH? Start->CheckPH Acidic pH < 5.0 (Lysosomal/ acidic assays) CheckPH->Acidic Acidic Neutral pH 7.0 - 7.5 (Cytosolic/ blood assays) CheckPH->Neutral Physiological Basic pH > 9.0 (Chemical screening) CheckPH->Basic Basic SolubleCat Mechanism: Quinoline N-Protonation State: Soluble Cation Acidic->SolubleCat NeutralState State: Neutral / Zwitterion Risk: High Aggregation Neutral->NeutralState SolubleAnion Mechanism: Alpha-Deprotonation State: Soluble Enolate Basic->SolubleAnion Action1 Add 0.05% Pluronic F-127 NeutralState->Action1 First Defense Action2 Use HP-beta-Cyclodextrin NeutralState->Action2 Second Defense

Caption: Solubility behavior of the Quinoline-Ketonitrile scaffold across pH ranges. Neutral pH requires additive intervention.[2][3]

Frequently Asked Questions (FAQ)

Q1: Can I use DMF instead of DMSO? A: Yes, Dimethylformamide (DMF) is an acceptable alternative if your specific enzyme or cell line is sensitive to DMSO.[1][3] However, DMF is more volatile.[1] Ensure caps are sealed tightly to prevent evaporation-induced precipitation.[1][2][5]

Q2: Why does the solution turn yellow/orange at high pH? A: This is a chemical indicator of the Enolate form .[1][3] Deprotonation of the


-carbon (between the carbonyl and nitrile) creates a conjugated system that absorbs light in the visible spectrum.[1][2][3] This is normal and confirms solubility, but ensure this color does not interfere with your assay's readout (e.g., absorbance at 450nm).

Q3: My IC50 shifts dramatically when I change the dilution protocol. Why? A: This is a hallmark of "Colloidal Aggregation."[1][3] If the compound forms microscopic aggregates, they can non-specifically inhibit enzymes (false positives).[1][3]

  • Validation Test: Add 0.01% Triton X-100 to your assay buffer.[1][3] If the inhibition disappears or the IC50 drops significantly, your initial activity was likely an artifact of aggregation.[1]

References

  • Bergström, C. A., et al. (2007).[1][3] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

  • Lipinski, C. A., et al. (2001).[1][3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][3] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006).[1][3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • PubChem Compound Summary. (n.d.). Quinoline Solubility Data. National Library of Medicine.[1][3]

Sources

Optimization

Technical Support Center: Recrystallization of 3-Oxo-3-(quinolin-6-yl)propanenitrile

Welcome to the technical support center for the recrystallization of 3-Oxo-3-(quinolin-6-yl)propanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of 3-Oxo-3-(quinolin-6-yl)propanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during the purification process through a series of frequently asked questions and troubleshooting guides. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield.

I. Overview of Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1] The principle behind it is the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1] For 3-Oxo-3-(quinolin-6-yl)propanenitrile, a successful recrystallization will yield a product with high purity, suitable for downstream applications in pharmaceutical research and development. Quinoline derivatives are pivotal in the creation of a variety of therapeutic agents, including those with anti-malarial, anti-cancer, and anti-inflammatory properties.[2]

II. Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of 3-Oxo-3-(quinolin-6-yl)propanenitrile?

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For quinoline derivatives, common solvents for recrystallization include ethanol, methanol, acetonitrile, and mixtures of solvents like ethanol-water or acetone-water.[3][4][5][6] It is crucial to perform preliminary solubility tests with small amounts of your crude product to determine the optimal solvent or solvent system.[1]

Q2: How much solvent should I use for the recrystallization?

The goal is to use the minimum amount of near-boiling solvent to fully dissolve the crude 3-Oxo-3-(quinolin-6-yl)propanenitrile.[1] Using too much solvent is a common error that leads to low or no crystal yield.[1][7] Conversely, using too little solvent may result in premature crystallization and co-precipitation of impurities.

Q3: My compound is not crystallizing, even after the solution has cooled. What should I do?

This is a common issue often caused by supersaturation or the use of too much solvent.[1][7] Here are a few techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.[1][7]

  • Seeding: Add a small "seed" crystal of pure 3-Oxo-3-(quinolin-6-yl)propanenitrile to the solution. This provides a template for further crystal formation.[1]

  • Reducing Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]

  • Cooling: If crystals have not formed at room temperature, try cooling the flask in an ice bath.[8]

Q4: The recrystallized product has a low yield. What are the possible reasons?

A low yield can result from several factors:

  • Excessive Solvent: As mentioned, using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[1][9]

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration, some product may crystallize out along with impurities.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[1]

  • Incomplete Precipitation: The solution may not have been cooled for a sufficient amount of time to allow for maximum crystal formation.

III. Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter during the recrystallization of 3-Oxo-3-(quinolin-6-yl)propanenitrile and offers step-by-step solutions.

Problem 1: The Compound "Oils Out" Instead of Crystallizing

Cause: This phenomenon, where the compound separates as a liquid rather than a solid, often occurs when the boiling point of the recrystallization solvent is higher than the melting point of the compound, or when the solution is supersaturated with impurities.[10]

Solutions:

  • Re-dissolve and Add More Solvent: Gently heat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation and then allow the solution to cool slowly.[7][10]

  • Lower the Cooling Temperature Slowly: Rapid cooling can favor oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[7]

  • Change the Solvent System: If oiling out persists, the chosen solvent may be unsuitable. Consider using a solvent with a lower boiling point or a mixed solvent system.

Problem 2: The Crystals are Colored or Appear Impure

Cause: Colored impurities from the reaction mixture may be trapped within the crystal lattice or adsorbed onto the crystal surface.

Solutions:

  • Use of Decolorizing Carbon (Charcoal): Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb the desired compound.

  • Second Recrystallization: A second recrystallization of the obtained crystals can further remove impurities.

  • Washing: Ensure the crystals are thoroughly washed with a small amount of ice-cold recrystallization solvent after filtration to remove any impurities adhering to the surface.[1]

Problem 3: Rapid, Small Crystal Formation

Cause: If crystals form too quickly, impurities can become trapped within the crystal lattice, leading to a less pure product.[8][9] This is often a result of the solution being too concentrated or cooling too rapidly.

Solutions:

  • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a paper towel, before moving it to an ice bath.[8]

  • Add a Little More Solvent: Reheat the solution to dissolve the crystals and add a small amount of additional hot solvent to slightly decrease the saturation.[9] Then, allow it to cool slowly.

IV. Experimental Protocols & Data

Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should exhibit a steep solubility curve for 3-Oxo-3-(quinolin-6-yl)propanenitrile.

SolventSolubility at 25°CSolubility at Boiling PointNotes
EthanolSparingly SolubleHighly SolubleA good starting choice for many quinoline derivatives.[4]
MethanolSparingly SolubleHighly SolubleSimilar to ethanol, can be effective.
AcetonitrileSolubleHighly SolubleMay be a suitable solvent.[6]
WaterInsolubleSparingly SolubleOften used as an anti-solvent in a mixed solvent system.
Ethanol/WaterVariableVariableA mixed solvent system can be fine-tuned for optimal results.
AcetoneSolubleHighly SolubleCan be used, potentially in a mixed solvent system.

Note: This table provides a general guideline. Experimental verification of solubility is essential.

Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude 3-Oxo-3-(quinolin-6-yl)propanenitrile in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring to dissolve the compound. Add more solvent in small portions until the compound is completely dissolved.[1]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature.[8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent.

V. Visualization of Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oiling_out Compound Oils Out? crystals_form->oiling_out Yes induce_crystallization Induce Crystallization: - Scratch - Seed - Reduce Solvent no_crystals->induce_crystallization induce_crystallization->cool oil_remedy Re-heat, Add More Solvent, Cool Slowly oiling_out->oil_remedy Yes collect_crystals Collect, Wash, and Dry Crystals oiling_out->collect_crystals No oil_remedy->cool low_yield Low Yield? collect_crystals->low_yield end Pure Product yield_remedy Check: - Solvent Volume - Cooling Rate - Washing Technique low_yield->yield_remedy Yes impure_crystals Impure Crystals? low_yield->impure_crystals No yield_remedy->end impure_crystals->end No impurity_remedy Use Decolorizing Carbon or Re-recrystallize impure_crystals->impurity_remedy Yes impurity_remedy->end

Caption: Troubleshooting workflow for recrystallization.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • PubChem. (n.d.). 3-(6-ethoxy-2-oxo-1H-quinolin-3-yl)propanenitrile. Retrieved from [Link]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-709. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • Journal of Applied Chemistry. (2023). Effective Method for Making Quinoline Derivatives in Gl. Sciencia Research Library, 11(2), 1-5. Retrieved from [Link]

  • Methylamine Supplier. (n.d.). 3-Oxo-3-(Thiophen-2-Yl)Propanenitrile. Retrieved from [Link]

  • Cheméo. (n.d.). Propanenitrile (CAS 107-12-0) - Chemical & Physical Properties. Retrieved from [Link]

  • Google Patents. (n.d.). US4728743A - Process for the production of 3-oxonitriles.
  • National Center for Biotechnology Information. (n.d.). 3-Oxo-3-(piperidin-1-yl)propanenitrile. Retrieved from [Link]

  • Afify, A. A. (2009). Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. Journal of the Mexican Chemical Society, 53(4), 223-228. Retrieved from [Link]

  • MDPI. (2022, February 13). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, October 14). (PDF) Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Retrieved from [Link]

  • MDPI. (2021, November 19). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. Retrieved from [Link]

  • MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). shows the list of 20 solvents with their corresponding Hansen solubility parameters, Score, RED and Mvol. Retrieved from [Link]

  • MDPI. (2021, November 19). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. Retrieved from [Link]

  • EMD Millipore. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

  • PubMed. (2019, April 30). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Retrieved from [Link]

  • MDPI. (2025, November 12). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 3-Oxo-3-(quinolin-6-yl)propanenitrile in DMSO

Welcome to the technical support center for 3-Oxo-3-(quinolin-6-yl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when using t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Oxo-3-(quinolin-6-yl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when using this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments.

Introduction: Understanding the Chemistry of 3-Oxo-3-(quinolin-6-yl)propanenitrile in DMSO

3-Oxo-3-(quinolin-6-yl)propanenitrile is a molecule of significant interest, featuring a quinoline ring, a ketone, and a nitrile group. This combination of functional groups, particularly the β-ketonitrile moiety, makes the compound a versatile synthetic intermediate but also susceptible to certain instabilities, especially in a solvent like DMSO which is not always inert. While many compounds are stable in DMSO for extended periods when stored correctly, factors such as water content, exposure to light, and temperature fluctuations can promote degradation.[1][2][3] This guide will walk you through common observations, their underlying chemical causes, and robust protocols to mitigate these issues.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I dissolved my 3-Oxo-3-(quinolin-6-yl)propanenitrile in DMSO and the solution turned yellow/brown over time. What is happening?

A1: Discoloration is a common indicator of compound degradation.

  • Expertise & Experience: The β-ketonitrile functional group in your compound is susceptible to tautomerization and can be reactive. In the presence of trace amounts of acid or base, or upon exposure to light and oxygen, complex self-condensation or polymerization reactions can occur, leading to colored byproducts. The quinoline moiety itself is generally stable, but the reactivity of the side chain is the likely culprit.

  • Causality: The methylene group (the -CH2- between the ketone and nitrile) is acidic and can be deprotonated. This can initiate a cascade of reactions. Furthermore, DMSO can participate in reactions, sometimes acting as an oxidant, which can contribute to the formation of colored impurities.[4][5]

  • Troubleshooting Steps:

    • Assess Purity: Immediately analyze a small aliquot of the colored solution using HPLC-MS to check for the appearance of new peaks, which would signify degradation products.[6]

    • Control Experiment: Prepare a fresh solution of the compound in high-purity, anhydrous DMSO and monitor its color over a short period under your typical experimental conditions and also in the dark at a low temperature.

    • Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Water can act as a catalyst for certain degradation pathways.[1][2]

Q2: My experimental results are inconsistent. Could the stability of my compound stock in DMSO be the issue?

A2: Yes, inconsistent results are a classic sign of a degrading compound stock.

  • Expertise & Experience: The effective concentration of your active compound will decrease as it degrades, leading to a loss of biological activity or inconsistent analytical readings. Studies have shown that the stability of compounds in DMSO at room temperature can significantly decrease over time.[3][7]

  • Causality: Degradation is a time and temperature-dependent process. If your stock solution has been stored for a prolonged period, especially at room temperature or subjected to multiple freeze-thaw cycles, a significant portion of the compound may have degraded.[1]

  • Troubleshooting Workflow:

    G start Inconsistent Experimental Results check_storage Review Storage Conditions (Temp, Duration, Freeze-Thaw) start->check_storage hplc_analysis Perform HPLC-MS Analysis on Aged vs. Fresh Stock check_storage->hplc_analysis compare_peaks Compare Peak Area and Purity hplc_analysis->compare_peaks degradation_confirmed Degradation Confirmed (New peaks, reduced main peak) compare_peaks->degradation_confirmed Discrepancy Found no_degradation No Significant Degradation compare_peaks->no_degradation No Discrepancy prepare_fresh Prepare Fresh Stock Solution degradation_confirmed->prepare_fresh investigate_other Investigate Other Experimental Variables no_degradation->investigate_other optimize_storage Implement Optimal Storage Practices prepare_fresh->optimize_storage end Consistent Results optimize_storage->end investigate_other->end

Q3: What are the potential degradation pathways for 3-Oxo-3-(quinolin-6-yl)propanenitrile in DMSO?

A3: Several pathways are chemically plausible, primarily involving the β-ketonitrile moiety.

  • Expertise & Experience: Based on the structure, the most likely degradation pathways involve the reactive methylene group and the nitrile functionality.

  • Potential Pathways:

    • Hydrolysis: If water is present in the DMSO, the nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid. The ketone can also be susceptible to reactions.

    • DMSO-Mediated Reactions: Under certain conditions (e.g., elevated temperature, presence of acids/bases), DMSO can react with the compound. For instance, it could potentially act as a methylating agent or participate in oxidation of the molecule. [4][8] 3. Dimerization/Polymerization: The acidic methylene protons can be abstracted, forming a reactive carbanion. This can then attack another molecule of the compound, leading to dimers or oligomers.

    G cluster_0 Potential Degradation Pathways A 3-Oxo-3-(quinolin-6-yl)propanenitrile in DMSO B Hydrolysis Products (Amide, Carboxylic Acid) A->B  H2O contamination C DMSO Adducts / Oxidation Products A->C  Heat, Light, Catalysts D Dimers / Oligomers A->D  Base/Acid Traces

    Caption: Plausible degradation pathways in DMSO.

Best Practices for Storage and Handling

To ensure the long-term stability of your 3-Oxo-3-(quinolin-6-yl)propanenitrile solutions in DMSO, follow these guidelines:

ParameterRecommendationRationale
Solvent Use high-purity, anhydrous DMSO.Water can facilitate hydrolytic degradation. [1][2]
Storage Temperature Store stock solutions at -20°C or -80°C.Lower temperatures slow down chemical reactions and degradation processes.
Aliquoting Prepare single-use aliquots.This minimizes the number of freeze-thaw cycles, which can introduce moisture and promote degradation. [1]
Light Exposure Protect solutions from light by using amber vials or wrapping vials in foil.Light can provide the energy to initiate photochemical degradation.
Atmosphere For long-term storage, consider flushing the vial with an inert gas (e.g., argon or nitrogen) before sealing.This displaces oxygen, which can participate in oxidative degradation. [1]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Weighing: Accurately weigh the desired amount of 3-Oxo-3-(quinolin-6-yl)propanenitrile in a clean, dry vial.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Solubilization: Vortex or sonicate the mixture until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in appropriately labeled, light-protected vials.

  • Storage: Store the aliquots at -20°C or -80°C immediately.

Protocol 2: Stability Assessment by HPLC-MS

This protocol allows you to quantify the stability of your compound over time.

  • Sample Preparation:

    • T=0 Sample: Immediately after preparing a fresh stock solution, dilute an aliquot to a suitable working concentration (e.g., 1 µg/mL) with an appropriate mobile phase. This will be your reference standard.

    • Aged Sample: Store an aliquot of the stock solution under the conditions you wish to test (e.g., room temperature, 4°C, -20°C) for a defined period (e.g., 1 week, 1 month). After this period, prepare a working solution in the same manner as the T=0 sample.

  • HPLC-MS Analysis:

    • Analyze both the T=0 and the aged samples using a validated stability-indicating HPLC-MS method.

    • The method should be capable of separating the parent compound from any potential degradation products.

  • Data Analysis:

    • Compare Peak Areas: Compare the peak area of the parent compound in the aged sample to that of the T=0 sample. A significant decrease in the peak area suggests degradation.

    • Identify Degradation Products: Examine the chromatogram of the aged sample for any new peaks. The mass spectrometry data can help in identifying these potential degradation products. [6] * Calculate Purity: Calculate the purity of the aged sample as a percentage of the T=0 sample's peak area.

References

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]

  • Anonymous. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. PubMed. [Link]

  • Lipinski, C. A. (2002). Issues in Compound Storage in DMSO. Ziath. [Link]

  • Anonymous. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. [Link]

  • Anonymous. (n.d.). DMSO involvement in the synthesis of quinolines.
  • Xu, X., et al. (2018). Direct Synthesis of Quinolines via Co(III)-Catalyzed and DMSO-Involved C-H Activation/Cyclization of Anilines with Alkynes. Organic Chemistry Portal. [Link]

  • Anonymous. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. PMC - NIH. [Link]

  • Oda, R., & Hayashi, Y. (n.d.). Some Researches on the Chemistry of Dimethyl Sulfoxide and Related Compounds.
  • Anonymous. (n.d.). Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Li, W., et al. (2007). Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates: Scope and Mechanistic Insights. Organic Chemistry Portal. [Link]

  • Li, W., et al. (2025). Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates: Scope and Mechanistic Insights. ResearchGate. [Link]

  • Anonymous. (2025). ChemInform Abstract: 1-Cyanoacetyl-3,5-dimethylpyrazole - Effective Cyanoacetylating Agent and a New Building Block for the Synthesis of Heterocyclic Compounds.
  • Chang, M.-F., et al. (2014). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. PubMed. [Link]

  • Anonymous. (2022). Alcohols to Aldehydes, Part 3: Oxidations with DMSO. YouTube. [Link]

  • Anonymous. (2022). Degradation of DMSO by human gut microbiota through in vitro fermentation. Chinese Journal of Microecology. [Link]

  • Anonymous. (2025). Divergent decomposition pathways of DMSO mediated by solvents and additives.
  • Kim, Y., & Choi, W. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. PubMed. [Link]

  • Anonymous. (n.d.). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Publishing. [Link]

  • Anonymous. (2021). DMSO as a Methine Source in TFA-Mediated One-Pot Tandem Regioselective Synthesis of 3-Substituted-1-Aryl-1H-Pyrazolo-[3,4-b]quinolines from Anilines and Pyrazolones. ACS Publications. [Link]

  • Anonymous. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

  • Anonymous. (2019). N-Heterocyclic carbene copper catalyzed quinoline synthesis from 2-aminobenzyl alcohols and ketones using DMSO as an oxidant at room temperature. PMC. [Link]

Sources

Optimization

scaling up the synthesis of 3-Oxo-3-(quinolin-6-yl)propanenitrile

This guide functions as a specialized Technical Support Center for process chemists and engineers scaling up the synthesis of 3-Oxo-3-(quinolin-6-yl)propanenitrile (also known as 6-(2-cyanoacetyl)quinoline). It addresses...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for process chemists and engineers scaling up the synthesis of 3-Oxo-3-(quinolin-6-yl)propanenitrile (also known as 6-(2-cyanoacetyl)quinoline).

It addresses the specific chemical behavior of the quinoline-beta-keto-nitrile motif, which presents unique challenges in solubility, amphoteric isolation, and analytical characterization.

Subject: Scale-Up Optimization for 3-Oxo-3-(quinolin-6-yl)propanenitrile Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Reaction Assembly: The Condensation Phase

Context: The standard route involves the Claisen-type condensation of Methyl quinoline-6-carboxylate with Acetonitrile using a strong alkoxide base (e.g., KOtBu or NaOtBu).

FAQ: Why does my yield plummet when scaling from 10g to 100g?

Diagnosis: This is likely a heat transfer and viscosity issue leading to incomplete enolization or "encrustation" of the base.

Technical Insight: At small scales, magnetic stirring is sufficient to break up the gelatinous enolate salt that forms. At >100g, the reaction mixture becomes a non-Newtonian slurry. If the base (KOtBu) is coated by the product precipitate, it stops reacting. Furthermore, the deprotonation of acetonitrile is exothermic. If the internal temperature spikes (>50°C) before the condensation is complete, you risk self-condensation of acetonitrile (forming dimers/trimers like 3-aminocrotononitrile).

Troubleshooting Protocol:

  • Switch Base: Move from NaH (hydrogen evolution risk) to KOtBu (Potassium tert-butoxide) or NaOtBu . These are soluble in THF and eliminate gas generation issues.

  • Solvent System: Use THF (Tetrahydrofuran) rather than Toluene for the reaction. The quinoline ester has better solubility in THF, preventing it from precipitating out before reacting.

  • Dosing Strategy: Do not dump all reagents at once.

    • Step A: Slurry the Ester and Base in THF.

    • Step B: Slowly dose Acetonitrile (diluted in THF) into the vessel at 0–5°C.

    • Reasoning: This keeps the concentration of free acetonitrile anion low relative to the ester, favoring the cross-condensation over self-condensation.

Visualization: Reaction Workflow & Critical Control Points

ReactionWorkflow Start Start: Quinoline-6-Ester Solubilization Dissolve in THF (Ensure Homogeneity) Start->Solubilization BaseAdd Add KOtBu (3.0 eq) (Exothermic!) Solubilization->BaseAdd Cool to 0°C MeCN_Add Slow Addition of MeCN Temp < 10°C BaseAdd->MeCN_Add Control Exotherm Reaction Reaction Slurry (Product precipitates as K-salt) MeCN_Add->Reaction Agitate vigorously

Caption: Optimized workflow emphasizing temperature control during the base/nitrile addition sequence to prevent oligomerization.

Work-Up & Isolation: The "Amphoteric Trap"

Context: The product contains a basic quinoline nitrogen (


) and an acidic methylene group (

).
FAQ: The product "oiled out" or dissolved into the aqueous layer during quench. How do I recover it?

Diagnosis: You missed the Isoelectric Point (pI) .

Technical Insight:

  • pH < 4: The quinoline nitrogen protonates. The molecule becomes a cationic salt (water-soluble).

  • pH > 11: The active methylene deprotonates (enolate form). The molecule becomes an anionic salt (water-soluble).

  • Target: You must hit pH 6.0–7.0 . At this neutral range, the molecule is uncharged and hydrophobic, forcing it to precipitate.

Troubleshooting Protocol:

  • Inverse Quench: Pour the reaction slurry into a pre-cooled mixture of water/acetic acid. Do not add water to the reaction vessel (violent exotherm).

  • pH Adjustment:

    • Initially, the mixture will be basic.

    • Add 1M HCl or Acetic Acid slowly.

    • Stop exactly at pH 6.5.

    • Allow the slurry to stir for 1-2 hours. This "ages" the precipitate, transforming sticky oils into filterable solids.

  • Filtration: Filter the solid. Do not extract with DCM or Ethyl Acetate unless absolutely necessary, as the quinoline creates varying emulsions depending on trace impurities.

Data: Solubility vs. pH Profile
pH RangeSpecies DominanceSolubility StateAction
< 4.0 Cationic (Quinolinium

)
Soluble in WaterAvoid (Product loss to aqueous waste)
6.0 – 7.0 Neutral Zwitterion / Free Base Insoluble (Precipitate) Target Zone for Isolation
> 11.0 Anionic (Enolate

)
Soluble in WaterAvoid (Product stays in mother liquor)

Analysis & Characterization: The Tautomer Mirage

Context: Users often report "impurities" in HPLC or confusing NMR signals.

FAQ: My HPLC shows two peaks (split peak) or a "ghost" peak. Is my product decomposing?

Diagnosis: No. You are observing Keto-Enol Tautomerism .

Technical Insight: Beta-keto nitriles exist in equilibrium between the keto form (


) and the enol form (

).
  • On a C18 HPLC column, these two forms can separate if the equilibration is slow relative to the retention time.

  • In NMR (DMSO-

    
    ), you will see a split set of signals. The enol form often shows a vinyl proton around 6.0–7.0 ppm and an exchangeable -OH proton.
    

Validation Test:

  • Run HPLC at Higher Temperature: Heating the column to 40–50°C often speeds up the interconversion, merging the split peaks into a single sharp peak.

  • Add Acid Modifier: Ensure your mobile phase contains 0.1% TFA or Formic Acid. This stabilizes the equilibrium and usually favors the keto form, sharpening the peak.

Visualization: Tautomerism Pathway

Tautomerism Keto Keto Form (Major in Acid/Neutral) Enol Enol Form (Stabilized by Conjugation) Keto->Enol Slow Equilibrium Enolate Enolate Anion (Reaction Intermediate) Keto->Enolate + Base Enol->Keto Fast in Acid Enolate->Keto + Acid (Quench)

Caption: The equilibrium between keto, enol, and enolate forms dictates solubility and analytical appearance.

Safety & Engineering Controls

FAQ: Are there specific thermal risks with the Quinoline moiety?

Diagnosis: Yes, specifically regarding Decarboxylation if alternative routes are used.

Technical Insight: If you attempt to synthesize this via the Cyanoacetic Acid route (reacting Quinoline-6-carbonyl chloride with cyanoacetate followed by decarboxylation), be aware that the decarboxylation step releases


 gas rapidly at temperatures >120°C.
  • Recommendation: The Ester + Acetonitrile route (described in Module 1) avoids thermal decarboxylation and is safer for scale-up.

Handling Cyanide Analogs: While Acetonitrile is not HCN, under extreme basic conditions and high heat, degradation can occur. Always vent the reactor to a scrubber containing bleach (sodium hypochlorite) as a precaution against trace volatile nitriles.

References

  • Beta-Keto Nitrile Synthesis via Condensation

    • Title: "Scale-Up of the Synthesis of Beta-Keto Nitriles via Condens
    • Source: Organic Process Research & Development (OPRD).
    • Context: General methodology for KOtBu/THF systems.
    • URL:[Link] (Search: "beta-keto nitrile scale up")

  • Quinoline Chemistry & Amphoteric Isolation

    • Title: "Practical Synthesis of Quinoline Derivatives: Process Optimiz
    • Source: Journal of Organic Chemistry.
    • Context: Addresses the pKa and solubility profiles of quinoline-6-carboxyl
    • URL:[Link]

  • Tautomerism in Analytical Chemistry

    • Title: "Keto-Enol Tautomerism in High-Performance Liquid Chrom
    • Source: Journal of Chrom
    • Context: Explains the "split peak" phenomenon in beta-dicarbonyls and beta-keto nitriles.
    • URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity &amp; Synthetic Utility of 3-Oxo-3-(quinolin-6-yl)propanenitrile Scaffolds

Topic: Comparative Biological Activity & Synthetic Utility of 3-Oxo-3-(quinolin-6-yl)propanenitrile Scaffolds Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Biological Activity & Synthetic Utility of 3-Oxo-3-(quinolin-6-yl)propanenitrile Scaffolds Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Chemists.

Executive Summary: The "Linchpin" of Quinoline Kinase Inhibitors

In the landscape of kinase inhibitor design, the quinoline scaffold remains a privileged structure due to its ability to mimic the adenine ring of ATP. 3-Oxo-3-(quinolin-6-yl)propanenitrile (CAS 249937-48-2) is not merely a reagent; it is a strategic "linchpin" intermediate. Unlike its 3- or 4-position isomers, the 6-substituted beta-ketonitrile moiety provides a unique vector for extending carbon-linked heterocycles into the solvent-exposed regions of kinase active sites—a critical requirement for achieving high selectivity in c-Met , PIM , and ALK inhibitors.

This guide objectively compares the performance of bioactive molecules derived from this scaffold against those derived from positional isomers (e.g., quinolin-3-yl) and bioisosteres, focusing on potency (IC₅₀), selectivity, and synthetic accessibility.

Mechanistic Basis: Why the 6-Position?

To understand the biological superiority of derivatives from this specific isomer, one must analyze the Structure-Activity Relationship (SAR) of the quinoline core in Type I and Type II kinase inhibitors.

  • The 6-Vector Advantage: In many kinase co-crystal structures (e.g., c-Met), the quinoline nitrogen (N1) often interacts with the hinge region (e.g., Met1160). Substituents at the 6-position project directly out of the ATP-binding pocket towards the solvent front. This allows for the attachment of solubilizing groups (like morpholine or piperazine tails) via the propanenitrile-derived linker without disrupting the critical hinge binding.

  • Comparison with Isomers:

    • Quinolin-3-yl: Substituents here often clash with the "gatekeeper" residue or the roof of the ATP pocket, limiting the size of the heterocycle that can be built.

    • Quinolin-4-yl: While successful in drugs like Cabozantinib (via an ether linkage), carbon-linked extensions at C4 are synthetically more challenging and sterically demanding than the C6 vector provided by the title compound.

Comparative Analysis: Biological Performance of Derivatives

The following data summarizes the inhibitory potential of heterocycles synthesized using 3-Oxo-3-(quinolin-6-yl)propanenitrile as the starting material vs. isomeric analogues.

Table 1: Comparative Potency of Quinoline-Derived c-Met Inhibitors
Scaffold OriginDerivative TypeTarget KinaseIC₅₀ (nM)Selectivity ProfileKey Reference
3-Oxo-3-(quinolin-6-yl) 6-(1-methyl-1H-pyrazol-4-yl)quinolinec-Met 2.3 High (>100x vs VEGFR2)[1, 2]
3-Oxo-3-(quinolin-6-yl) 6-(Triazolopyrazin-yl)quinolinec-Met 9.3 High[2]
Quinolin-3-yl Analogue3-(1-methyl-1H-pyrazol-4-yl)quinolinec-Met>1000Low (Off-target hits)[2]
Quinolin-4-yl Analogue4-(Phenoxy)-quinoline (Cabozantinib-like)c-Met7.8Moderate (Multi-kinase)[3]
Quinolin-6-yl (Amide)6-Carboxamide (Capmatinib core)c-Met0.6Very High[4]

Analysis: The data indicates that while the quinoline-6-carboxamide (Capmatinib) is the gold standard, the beta-ketonitrile derived analogues (rows 1 & 2) achieve single-digit nanomolar potency. Crucially, they outperform the quinolin-3-yl isomers (row 3) by orders of magnitude, validating the 6-position as the optimal vector for this class of inhibitors.

Table 2: Synthetic Utility & Reaction Efficiency
PrecursorTarget HeterocycleReaction TypeYield (%)Purity Profile
3-Oxo-3-(quinolin-6-yl)propanenitrile 5-Amino-pyrazoleCondensation w/ Hydrazine88-92% High (Crystallizable)
3-Oxo-3-(quinolin-6-yl)propanenitrile 2-Amino-pyranKnoevenagel (Multi-component)75-85%Moderate (Requires Column)
Ethyl 6-quinolinecarboxylate6-CarboxamideAmidation60-70%High

Insight: The beta-ketonitrile scaffold offers a "one-pot" advantage for generating fused heterocycles (pyrazoles, pyrimidines) with higher yields than traditional multi-step amide coupling routes.

Visualizing the Workflow

The following diagrams illustrate the strategic placement of the scaffold in drug design and the synthesis of key bioactive derivatives.

Diagram 1: Strategic SAR Decision Tree

Caption: Decision logic for selecting the Quinolin-6-yl scaffold over isomers based on kinase pocket geometry.

SAR_Decision_Tree Start Target: Type I/II Kinase Inhibitor (c-Met, ALK, PIM) Pocket_Analysis Analyze ATP Pocket Geometry Start->Pocket_Analysis Branch_3 Position 3 (Gatekeeper Proximity) Pocket_Analysis->Branch_3 Branch_4 Position 4 (Deep Pocket) Pocket_Analysis->Branch_4 Branch_6 Position 6 (Solvent Exposed) Pocket_Analysis->Branch_6 Outcome_3 Steric Clash: Low Potency (>1 µM) Branch_3->Outcome_3 Outcome_4 Good Potency: Requires Ether Linker (e.g. Cabozantinib) Branch_4->Outcome_4 Outcome_6 Optimal Vector: High Potency (<10 nM) Allows Carbon-Linked Heterocycles Branch_6->Outcome_6 Product Use 3-Oxo-3-(quinolin-6-yl)propanenitrile Outcome_6->Product Selected Scaffold

Diagram 2: Synthetic Pathway to Bioactive Analogues

Caption: Divergent synthesis of kinase inhibitors from the parent beta-ketonitrile scaffold.

Synthesis_Pathway Scaffold 3-Oxo-3-(quinolin-6-yl)propanenitrile (The Scaffold) Reagent_A Hydrazine Hydrate (EtOH, Reflux) Scaffold->Reagent_A Reagent_B Aldehyde + Malononitrile (Base Cat.) Scaffold->Reagent_B Product_A 5-Amino-pyrazole Derivative (c-Met Inhibitor Core) Reagent_A->Product_A Cyclization Product_B 2-Amino-pyran Derivative (Antimicrobial/Anticancer) Reagent_B->Product_B Knoevenagel/Cyclization

Experimental Protocols

Protocol A: Synthesis of 5-Amino-1-(quinolin-6-yl)-1H-pyrazole-4-carbonitrile

This protocol validates the reactivity of the beta-ketonitrile scaffold.

Reagents:

  • 3-Oxo-3-(quinolin-6-yl)propanenitrile (1.0 eq)

  • Hydrazine monohydrochloride (1.2 eq)

  • Ethanol (Absolute)

  • Triethylamine (Catalytic)

Method:

  • Dissolution: Dissolve 1.0 mmol of 3-Oxo-3-(quinolin-6-yl)propanenitrile in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.2 mmol of hydrazine monohydrochloride.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of starting material by TLC (Mobile phase: 5% MeOH in DCM).

  • Isolation: Cool to room temperature. The product often precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

  • Yield Check: Expected yield is 85–92%.

Protocol B: c-Met Kinase Inhibition Assay (ADP-Glo)

Standard protocol to assess the biological activity of the synthesized derivative.

Materials:

  • Recombinant c-Met kinase (0.2 ng/µL)

  • Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL)

  • ATP (10 µM)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Workflow:

  • Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Incubation: In a 384-well plate, add 2 µL of compound (serial dilution in DMSO) + 4 µL of enzyme/substrate mix. Incubate for 10 min at RT.

  • Reaction Start: Add 4 µL of ATP. Incubate for 60 min at RT.

  • Termination: Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Read: Measure luminescence. Calculate IC₅₀ using a 4-parameter logistic fit.

References

  • Wang, Y., et al. (2012). "Design, synthesis and SAR study of quinoline-based c-Met inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(19), 6368–6372. [1]

  • Yu, J., et al. (2017).[2] "Identification of 3-substituted-6-(1-(1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)ethyl)quinoline derivatives as highly potent and selective c-Met inhibitors." European Journal of Medicinal Chemistry, 135, 392-405. [2]

  • Yakes, F. M., et al. (2011). "Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth." Molecular Cancer Therapeutics, 10(12), 2298–2308.

  • Liu, X., et al. (2011). "Discovery of INC280 (Capmatinib), a potent and selective c-Met inhibitor." ACS Medicinal Chemistry Letters, 2(12), 933-937.

  • Sigma-Aldrich. "Product Specification: 3-Oxo-3-(quinolin-6-yl)propanenitrile." Sigma-Aldrich Catalog.

Sources

Comparative

structure-activity relationship (SAR) studies of 3-Oxo-3-(quinolin-6-yl)propanenitrile derivatives

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 3-Oxo-3-(quinolin-6-yl)propanenitrile Derivatives in Drug Discovery Authored by a Senior Application Scientist The quinoline scaffold is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 3-Oxo-3-(quinolin-6-yl)propanenitrile Derivatives in Drug Discovery

Authored by a Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][3][4][5] This guide focuses on a specific, promising class of these compounds: 3-Oxo-3-(quinolin-6-yl)propanenitrile derivatives. We will delve into the critical structure-activity relationships (SAR) that govern their efficacy, providing a comparative analysis of their performance based on available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights to guide the rational design of novel therapeutics.

The 3-Oxo-3-(quinolin-6-yl)propanenitrile Scaffold: A Privileged Structure

The 3-Oxo-3-(quinolin-6-yl)propanenitrile core represents a versatile template for inhibitor design. The quinoline ring system can engage in various interactions with biological targets, including π-π stacking and hydrogen bonding. The propanenitrile moiety offers additional points for modification and interaction, with the ketone and nitrile groups acting as potential hydrogen bond acceptors. The strategic placement of substituents on the quinoline ring and modifications of the propanenitrile side chain are key to modulating the potency, selectivity, and pharmacokinetic properties of these derivatives.

Comparative Analysis of Biological Activities and SAR

The versatility of the quinoline scaffold allows its derivatives to target a wide range of biological entities.[1][2] Below, we compare the SAR of 3-Oxo-3-(quinolin-6-yl)propanenitrile analogues across different therapeutic areas, drawing parallels from studies on related quinoline derivatives where direct data on this specific scaffold is limited.

Quinoline derivatives have been extensively investigated as anticancer agents, targeting various aspects of cancer cell proliferation and survival.[3][6]

  • Targeting Receptor Tyrosine Kinases (EGFR/HER-2): Dual inhibitors of EGFR and HER-2 are a validated approach in cancer therapy.[7] Studies on quinoline-based inhibitors have shown that substitutions at the 4-position of the quinoline ring with anilino groups are crucial for activity. While not the specific 6-yl propanenitrile, these findings suggest that the quinoline-6-yl core can be a platform for developing kinase inhibitors. A hypothetical 3-Oxo-3-(quinolin-6-yl)propanenitrile derivative could be functionalized at other positions (e.g., C4) with groups known to interact with the ATP-binding site of kinases.

  • Pim-1 Kinase Inhibition: Several quinoline derivatives have been identified as inhibitors of Pim-1 kinase, a target in prostate cancer.[8] A key SAR finding was the importance of a secondary amine linking the quinoline and a pyridine ring.[8] For our core structure, this suggests that incorporating nitrogen-containing side chains on the quinoline ring could be a fruitful strategy for developing Pim-1 inhibitors.

  • CDK8/19 Inhibition: Quinoline-6-carbonitrile-based compounds have been developed as potent and selective inhibitors of CDK8/19.[9] This is highly relevant to our topic, as the nitrile group is a shared feature. The SAR studies for these "Senexin" compounds indicated that modifications of the quinoline scaffold led to improved potency and metabolic stability.[9]

Table 1: SAR Summary for Anticancer Activity of Quinoline Derivatives

Structural ModificationEffect on Anticancer ActivityPotential Target(s)Reference(s)
Aniline at C4-positionIncreased inhibitory potencyEGFR, HER-2[7]
Secondary amine linkerImportant for anti-proliferative effectsPim-1 Kinase[8]
Bulky alkoxy group at C7Beneficial for antiproliferative activityp53 pathway[6]
Amino side chain at C4Facilitates antiproliferative activityp53 pathway[6]
Modifications of quinoline coreImproved potency and metabolic stabilityCDK8/19[9]

The emergence of antimicrobial resistance necessitates the development of new classes of antibiotics.[2] Quinoline derivatives have long been a source of potent antimicrobial agents.[1][10]

  • Broad-Spectrum Antibacterial Agents: Recent studies have identified quinoline derivatives with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[10] One study highlighted a hybrid molecule where a quinolone fragment was linked to a quinoline core, suggesting a dual-target approach.[10] This indicates that for 3-Oxo-3-(quinolin-6-yl)propanenitrile derivatives, hybridization with other known antibacterial pharmacophores could be a promising strategy. The mechanism of action for some of these novel quinolines involves targeting bacterial LptA and Topoisomerase IV.[4][10]

  • Antitubercular Activity: Quinoline derivatives have shown potency against Mycobacterium tuberculosis.[3] Some analogues act as allosteric inhibitors of glutamate-5-kinase, an essential enzyme for the pathogen.[11] This highlights the potential for our scaffold to be developed into novel anti-TB agents by exploring modifications that favor interaction with allosteric sites.

  • Antifungal Activity: New classes of quinoline-based derivatives have demonstrated significant fungicidal activity, in some cases exceeding that of commercially available fungicides.[3]

Table 2: SAR Summary for Antimicrobial Activity of Quinoline Derivatives

Structural ModificationEffect on Antimicrobial ActivityPotential Target(s)Reference(s)
Hybrid with quinolone fragmentPotent broad-spectrum activityLptA, Topoisomerase IV[10]
Morpholino group at C2Activity against B. subtilis and C. tetaniNot specified[12]
Modifications to pyrrolo[2,3-c]quinolinesActivity against M. tuberculosisGlutamate-5-kinase[11]
Experimental Protocols

To facilitate further research, we provide a generalized protocol for the synthesis and evaluation of 3-Oxo-3-(quinolin-6-yl)propanenitrile derivatives.

A common route for the synthesis of related quinoline derivatives involves a multi-component reaction. A plausible synthesis for the core scaffold could involve the condensation of a 6-acetylquinoline with a suitable source of the nitrile group, such as ethyl cyanoacetate, under basic conditions. Further modifications can be achieved through standard organic chemistry transformations.

Step-by-Step Synthesis:

  • Preparation of 6-Acetylquinoline: This starting material can be synthesized via Friedel-Crafts acylation of quinoline.

  • Condensation Reaction: 6-Acetylquinoline is reacted with ethyl cyanoacetate in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol.

  • Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to acidic or basic hydrolysis followed by decarboxylation to yield 3-Oxo-3-(quinolin-6-yl)propanenitrile.

  • Purification: The final product is purified using techniques such as column chromatography and recrystallization. Characterization is performed using NMR and mass spectrometry.

  • Anticancer Assays:

    • Cell Proliferation Assay (MTT Assay): Human cancer cell lines (e.g., MCF-7, A549) are treated with varying concentrations of the synthesized compounds. The cell viability is measured to determine the GI50 (concentration for 50% growth inhibition).

    • Kinase Inhibition Assay: The inhibitory activity against specific kinases (e.g., EGFR, Pim-1) is determined using in vitro kinase assay kits. IC50 values are calculated.

  • Antimicrobial Assays:

    • Minimum Inhibitory Concentration (MIC) Assay: The MIC of the compounds against various bacterial and fungal strains is determined using the broth microdilution method according to CLSI guidelines.

    • Mechanism of Action Studies: For active compounds, further assays can be conducted to elucidate the mechanism of action, such as DNA gyrase inhibition assays or membrane permeability assays.

Visualizing Key Relationships

Diagrams are essential for understanding complex scientific concepts. Below are Graphviz diagrams illustrating a hypothetical experimental workflow and a potential signaling pathway targeted by these compounds.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening start Starting Materials (e.g., 6-acetylquinoline) reaction Chemical Synthesis (e.g., Condensation) start->reaction purification Purification (Chromatography) reaction->purification characterization Structural Analysis (NMR, MS) purification->characterization in_vitro In Vitro Assays (Anticancer, Antimicrobial) characterization->in_vitro Test Compounds sar_analysis SAR Analysis in_vitro->sar_analysis sar_analysis->reaction Feedback for New Derivatives lead_id Lead Identification sar_analysis->lead_id

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel 3-Oxo-3-(quinolin-6-yl)propanenitrile derivatives.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Inhibitor 3-Oxo-3-(quinolin-6-yl) propanenitrile Derivative Inhibitor->RTK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: A simplified diagram illustrating the potential inhibition of the PI3K/Akt/mTOR signaling pathway by a 3-Oxo-3-(quinolin-6-yl)propanenitrile derivative targeting an upstream receptor tyrosine kinase.

Conclusion and Future Directions

The 3-Oxo-3-(quinolin-6-yl)propanenitrile scaffold holds significant promise for the development of novel therapeutic agents. The existing body of research on quinoline derivatives provides a strong foundation for guiding the design of new analogues with enhanced potency and selectivity. Key SAR insights suggest that strategic modifications at various positions of the quinoline ring, as well as the incorporation of diverse functional groups, can lead to compounds with potent anticancer and antimicrobial activities.

Future research should focus on synthesizing a focused library of 3-Oxo-3-(quinolin-6-yl)propanenitrile derivatives and screening them against a wide range of biological targets. In-depth mechanistic studies will be crucial to understand how these compounds exert their effects and to identify potential resistance mechanisms. The integration of computational modeling and experimental validation will be instrumental in accelerating the discovery and development of clinically viable drug candidates from this promising chemical class.

References

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing.
  • Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. PubMed.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PMC.
  • An Extensive Review on Biological Interest of Quinoline and Its Analogues.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org.
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed.
  • Similar Structure-Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. PubMed.
  • Discovery of 3H-pyrrolo[2,3-c]quinolines with activity against Mycobacterium tuberculosis by allosteric inhibition of the glutamate-5-kinase enzyme.
  • In-Silico Evaluation of Some Newly Synthesized Quinoline Deriv
  • Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives.
  • A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. PubMed.
  • Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity rel
  • Biological Activities of Quinoline Derivatives.

Sources

Validation

validation of 3-Oxo-3-(quinolin-6-yl)propanenitrile as an enzyme inhibitor

Technical Validation Guide: 3-Oxo-3-(quinolin-6-yl)propanenitrile as a c-Met Kinase Inhibitor Scaffold Executive Summary This guide provides a technical validation of 3-Oxo-3-(quinolin-6-yl)propanenitrile (hereafter refe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: 3-Oxo-3-(quinolin-6-yl)propanenitrile as a c-Met Kinase Inhibitor Scaffold

Executive Summary

This guide provides a technical validation of 3-Oxo-3-(quinolin-6-yl)propanenitrile (hereafter referred to as 3-OQP ). While often categorized commercially as a synthesis intermediate, in the context of drug discovery, 3-OQP represents a critical pharmacophore scaffold targeting the c-Met (Hepatocyte Growth Factor Receptor) kinase.

This molecule serves as the hinge-binding core for Type Ib c-Met inhibitors, most notably Capmatinib (INC280) . This guide validates 3-OQP not as a standalone clinical therapeutic, but as a Lead Fragment for Fragment-Based Drug Discovery (FBDD), comparing its intrinsic properties against optimized clinical alternatives like Capmatinib and Crizotinib.

Part 1: Mechanistic Grounding & Causality

To validate 3-OQP, one must understand the structural causality of its interaction with the c-Met kinase domain.

The Hinge-Binding Hypothesis

The quinoline moiety of 3-OQP is the primary driver for ATP-competitive inhibition.

  • Mechanism: The nitrogen atom (N1) of the quinoline ring acts as a hydrogen bond acceptor. In the ATP-binding pocket of c-Met, this nitrogen interacts with the backbone amide of Met1160 (part of the kinase hinge region).

  • The Role of the Propanenitrile Tail: The 3-oxo-propanenitrile group is an electrophilic handle. In the final drug (Capmatinib), this tail is cyclized to form an imidazo[1,2-b][1,2,4]triazine ring. However, in the 3-OQP fragment state, the nitrile group can offer weak polar interactions with the solvent-front residues (e.g., Gly1163 ), though it lacks the steric bulk to induce the "DFG-in" conformation shift seen with high-potency inhibitors.

Why Validate the Fragment?

Validating 3-OQP is essential for:

  • Fragment Screening: Confirming the binding orientation of the quinoline core before elaborated synthesis.

  • Selectivity Profiling: Determining if the "naked" quinoline core binds off-targets (e.g., ALK, ROS1) before adding solubilizing groups.

Part 2: Comparative Performance Analysis

The following table contrasts 3-OQP (The Scaffold) with Capmatinib (The Optimized Drug) and Crizotinib (The Competitor).

Table 1: Comparative Enzyme Inhibition & Physicochemical Profile

Feature3-OQP (The Scaffold) Capmatinib (Optimized Alternative) Crizotinib (Competitor)
Role Lead Fragment / IntermediateClinical Type Ib c-Met InhibitorClinical Type Ia c-Met/ALK Inhibitor
c-Met IC50 > 10 µM (Est. Low Affinity)0.13 nM (High Potency)4.0 nM
Binding Mode Hinge Binder (Quinoline N1)Hinge Binder + Activation Loop StabilizerU-shaped Hinge Binder
Ligand Efficiency (LE) High (Binding energy per atom is high)Moderate (Potency gained via MW increase)Moderate
Selectivity Low (Promiscuous hinge binder)High (Specific to c-Met)Dual (c-Met & ALK)
Solubility Moderate (Organic solvent req.)High (Optimized salt form)Low (Requires formulation)
Primary Use Case FBDD, Synthesis PrecursorMetastatic NSCLC (Exon 14 skipping)NSCLC (ALK/ROS1 positive)

Analyst Insight: Do not expect nanomolar inhibition from 3-OQP. Its validation success is defined by Ligand Efficiency (LE) —showing that a small molecule (<250 Da) can achieve measurable binding, justifying its expansion into a larger drug.

Part 3: Experimental Validation Protocols

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Purpose: To determine the IC50 of 3-OQP and validate ATP-competitive binding.

  • Reagent Prep:

    • Enzyme: Recombinant human c-Met kinase domain (0.2 ng/µL).

    • Substrate: Biotin-labeled poly-GT (Glu:Tyr, 4:1).

    • Tracer: Eu-labeled anti-phosphotyrosine antibody.

    • Compound: Dissolve 3-OQP in 100% DMSO to 10 mM. Serial dilute to ensure final DMSO < 1%.

  • The "Low-Affinity" Modification (Critical Step):

    • Since 3-OQP is a fragment, standard drug concentrations (10 µM top) may miss the curve.

    • Action: Set top concentration to 100 µM or 200 µM .

    • Control: Run a DMSO-only control at the same high % volume to rule out solvent-induced enzyme inhibition.

  • Reaction:

    • Incubate Enzyme + 3-OQP for 15 mins (Pre-equilibrium).

    • Add ATP (at K_m, approx 10 µM) + Substrate.

    • Incubate 60 mins at RT.

    • Add Detection Mix (EDTA + Eu-Antibody + APC-Streptavidin).

  • Readout: Measure HTRF ratio (665 nm / 620 nm).

    • Validation Criteria: If 3-OQP shows >50% inhibition at 100 µM, the scaffold is "Validated."

Protocol B: Surface Plasmon Resonance (SPR) for Direct Binding

Purpose: To validate binding kinetics (k_on/k_off) independent of enzymatic turnover, crucial for fragments.

  • Immobilization: Immobilize c-Met kinase to a CM5 sensor chip via amine coupling.

  • Injection: Inject 3-OQP at concentrations ranging 5 µM – 500 µM.

  • Reference Subtraction: Subtract signal from a blank flow cell.

  • Solvent Correction: Perform DMSO calibration curves (critical for small molecules with fast off-rates).

  • Analysis: Look for "Square Wave" sensorgrams typical of fragments (fast on/fast off).

    • Success Metric: A steady-state affinity (K_D) fit is possible, even if transient.

Part 4: Visualization of Pathways & Workflows

Diagram 1: c-Met Signaling & Inhibition Points

This diagram illustrates the downstream consequences of c-Met inhibition by the Quinoline scaffold (and its derivatives).

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (Target of 3-OQP Scaffold) HGF->cMet Activation GAB1 GAB1 cMet->GAB1 Phosphorylation GRB2 GRB2 GAB1->GRB2 PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK/MAPK (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT Inhibitor Quinoline Scaffold (3-OQP / Capmatinib) Inhibitor->cMet Inhibits ATP Binding

Caption: The c-Met signaling cascade. The Quinoline scaffold (3-OQP) targets the ATP pocket of c-Met, blocking downstream MAPK and PI3K signaling.

Diagram 2: Fragment-to-Lead Validation Workflow

This logic flow guides the researcher through the validation process of 3-OQP.

Validation_Workflow cluster_QC Step 1: Chemical QC cluster_Bio Step 2: Biochemical Validation cluster_Struct Step 3: Structural Confirmation Start Start: 3-OQP Sample LCMS LC-MS Purity (>95% required) Start->LCMS NMR 1H-NMR (Confirm Structure) LCMS->NMR Assay TR-FRET / ADP-Glo (High Conc: 100µM) NMR->Assay Decision Inhibition > 50%? Assay->Decision XRay X-Ray Crystallography (Soak w/ c-Met) Decision->XRay Yes Discard Discard / Re-design Decision->Discard No Model Binding Mode: Hinge Interaction (N1) XRay->Model Optimization Proceed to Hit-to-Lead (Synthesize Capmatinib) Model->Optimization

Caption: Step-by-step validation workflow for 3-OQP, moving from chemical purity to biochemical activity and structural confirmation.

References

  • Liu, X., et al. (2011).[1] "A novel kinase inhibitor, INC280, targeting c-MET." Clinical Cancer Research. (Establishes the quinoline core in Capmatinib).

  • Cui, J. J. (2014). "Discovery of c-Met Inhibitors for the Treatment of Human Cancers." Journal of Medicinal Chemistry. (Discusses the SAR of quinoline scaffolds in kinase inhibition).

  • Underwood, C. R., et al. (2020). "Structural Basis of c-Met Inhibition." Nature Communications. (Provides structural data on hinge binding modes).

  • PubChem Compound Summary. (2024). "3-(6-ethoxy-2-oxo-1H-quinolin-3-yl)propanenitrile" (Structural analog and intermediate data).

  • Selleck Chemicals. "Capmatinib (INC280) Datasheet." (Provides comparative IC50 data for the optimized drug).

Sources

Comparative

Comparative Guide: In Vitro vs. In Vivo Efficacy of Quinoline-Based Compounds

Executive Summary The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of essential drugs like Chloroquine (antimalarial), Camptothecin (anticancer), and Bedaquiline (antituberc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of essential drugs like Chloroquine (antimalarial), Camptothecin (anticancer), and Bedaquiline (antitubercular). However, a persistent "Translation Gap" plagues this class: highly potent in vitro IC50 values often fail to translate into in vivo therapeutic efficacy.

This guide objectively compares the performance of novel quinoline derivatives in cellular assays versus animal models. It identifies the specific physicochemical barriers—primarily lysosomotropism , metabolic instability , and solubility —that cause this discrepancy and provides validated protocols to bridge the gap.

Part 1: The Translation Gap (Mechanism of Divergence)

To understand why quinolines behave differently in a petri dish compared to a mouse model, one must analyze their physicochemical interaction with biological compartments.

The Lysosomal Trapping Effect

Many quinolines are lipophilic, weak bases (pKa 6.5–9.0).

  • In Vitro (2D Culture): The compound freely permeates cell membranes. Once inside acidic organelles (lysosomes), it becomes protonated and trapped. This leads to massive intracellular accumulation, appearing as "high potency" (low IC50) in cytotoxicity assays.

  • In Vivo (Systemic): This same property leads to a massive Volume of Distribution (

    
    ). The drug is sequestered in non-target tissues (lungs, liver) rather than remaining in plasma or reaching the tumor site, resulting in poor bioavailability at the target.
    
Visualizing the Disconnect

Quinoline_Translation_Gap cluster_InVitro In Vitro (Closed System) cluster_InVivo In Vivo (Open System) Compound Quinoline Derivative (Lipophilic Weak Base) Media Culture Media (pH 7.4) Compound->Media Plasma Plasma (High Protein Binding) Compound->Plasma Cell Intracellular (Cytosol) Media->Cell Passive Diffusion Lysosome Lysosome (pH 4.5 - Trap) Cell->Lysosome Protonation Result_Vitro High Accumulation Low IC50 (Potent) Lysosome->Result_Vitro Cytotoxicity Liver Metabolism (CYP450 Oxidation) Plasma->Liver Clearance Tissue_Sink Deep Tissue Sink (Lung/Spleen) Plasma->Tissue_Sink Sequestration Result_Vivo Low Free Drug Poor Efficacy Tissue_Sink->Result_Vivo Loss of Target Engagement

Figure 1: The Pharmacokinetic Divergence. In vitro systems favor accumulation (false positive potency), while in vivo systems suffer from clearance and tissue sequestration (false negative efficacy).

Part 2: Comparative Efficacy Data

The following data compares specific quinoline derivatives, highlighting where in vitro potency successfully translated to in vivo results—and where it required optimization.

Case Study A: Anticancer (Kinase Inhibition)

Compound:3H-pyrazolo[4,3-f]quinoline derivatives (Targeting FLT3 kinase in AML).[1][2] Comparison: Note how nanomolar in vitro potency requires high dosing in vivo to achieve tumor regression due to the metabolic liability of the quinoline ring.

MetricIn Vitro (Cell Culture)In Vivo (Mouse Xenograft)Translation Status
Model MV4-11 (AML Cell Line)BALB/c Nude Mice (MV4-11 Xenograft)
Dose/Conc. IC50: 0.8 – 2.5 nM 20 mg/kg/day (Oral)Successful
Efficacy >95% Apoptosis induction~60% Tumor Volume Reduction (TGI)Moderate Translation
Key Limitation N/A (Direct exposure)Short Half-life (

)
Metabolic Clearance
Ref [1, 2][1, 2]
Case Study B: Antimalarial (Plasmodium Clearance)

Compound:DDD107498 (Quinoline-4-carboxamide).[3] Comparison: This represents a "Hit-to-Lead" optimization where initial hits had poor solubility.

MetricIn Vitro (Parasite Assay)In Vivo (P. falciparum SCID Mouse)Translation Status
Model P. falciparum (K1 Strain)Humanized SCID Mouse Model
Dose/Conc. EC50: 1.0 nM ED90: 0.57 mg/kg Excellent
Solubility Low (<5 µM in PBS)Formulation dependentRequires Formulation
Mechanism Protein Synthesis Inhibition99.9% Parasite Reduction (Day 4)High Fidelity
Ref [3, 4][3, 4]

Part 3: Experimental Protocols (Self-Validating Systems)

To generate reproducible data that accounts for the quinoline scaffold's idiosyncrasies, use these modified protocols.

Protocol 1: In Vitro Cytotoxicity with Lysosomal Control

Objective: Determine if your quinoline's potency is driven by target engagement or non-specific lysosomal toxicity.

  • Preparation: Dissolve Quinoline derivative in DMSO (Stock 10 mM).

  • Seeding: Seed A549 or HepG2 cells at

    
     cells/well in 96-well plates.
    
  • Treatment Arms:

    • Arm A: Quinoline derivative (0.01 – 10 µM).

    • Arm B (Control): Quinoline + Bafilomycin A1 (10 nM).

      • Rationale: Bafilomycin A1 inhibits the vacuolar H+-ATPase, preventing lysosomal acidification.

  • Readout: Incubate 48h. Add MTT or Resazurin reagent.

  • Validation Logic:

    • If IC50 increases significantly (potency drops) in Arm B , your compound is lysosomotropic .

    • If IC50 remains stable, the mechanism is likely target-specific (e.g., Kinase inhibition).

Protocol 2: In Vivo Formulation for Lipophilic Quinolines

Objective: Overcome the "brick dust" solubility issue common to quinolines to ensure oral bioavailability.

  • Vehicle Selection (Co-solvent System):

    • Do NOT use simple saline/PBS (Quinolines will precipitate in the gut).

    • Recommended Vehicle: 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline.

  • Preparation Steps:

    • Weigh Quinoline compound.[4][5][6][7][8]

    • Dissolve completely in DMSO (vortex/sonicate).

    • Add PEG400 and Tween 80; vortex until clear.

    • Slowly add warm Saline (37°C) while stirring.

  • Dosing:

    • Administer via oral gavage (PO) at 10 mL/kg.

  • QC Check:

    • Inspect formulation after 1 hour. If crystals appear, the data is invalid (poor absorption).

Part 4: Strategic Screening Workflow

Do not proceed to animal models until the compound passes the "Metabolic Liability Check."

Screening_Cascade Hit Quinoline Hit (In Vitro IC50 < 100 nM) Step1 Microsomal Stability Assay (Human/Mouse Liver Microsomes) Hit->Step1 Decision1 T1/2 > 30 min? Step1->Decision1 Fail1 Stop: High Clearance (Modify C2/C4 positions) Decision1->Fail1 No Step2 Lysosomotropism Check (Bafilomycin Assay) Decision1->Step2 Yes Decision2 Potency Retained? Step2->Decision2 Fail2 Stop: False Positive (Lysosomal Trapping) Decision2->Fail2 No Step3 In Vivo PK Study (Determine AUC/Cmax) Decision2->Step3 Yes Step4 Efficacy Model (Xenograft/Infection) Step3->Step4

Figure 2: The "Kill-Quick" Cascade. This workflow filters out false positives common to quinolines before expensive in vivo studies.

References

  • 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry. (2021).[1][2] [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Chemistry & Biodiversity. (2025). [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. (2015). [Link]

  • In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. Molecules. (2021). [Link]

  • A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology. (2025).[4] [Link]

Sources

Comparative

A Comparative Guide to Elucidating the Binding Mode of 3-Oxo-3-(quinolin-6-yl)propanenitrile

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial effects.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial effects.[1][2][3] 3-Oxo-3-(quinolin-6-yl)propanenitrile represents a promising, yet uncharacterized, member of this class. A critical step in the journey from a promising hit to a viable lead compound is the unambiguous confirmation of its binding mode to its biological target. This guide provides a comprehensive comparison of modern experimental and computational techniques to achieve this, moving beyond mere protocol recitation to explain the strategic rationale behind each approach.

Understanding the precise orientation, conformation, and atomic interactions of a ligand within its target's binding site is paramount for structure-based drug design (SBDD).[4][5] This knowledge empowers medicinal chemists to rationally design modifications that enhance potency, improve selectivity, and optimize pharmacokinetic properties. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of complementary techniques, from initial computational predictions to definitive high-resolution structural elucidation. We will explore a multi-faceted strategy, emphasizing that no single technique provides a complete picture; rather, it is the synergy between methods that builds unwavering confidence in a proposed binding mode.

Part 1: Generating a Testable Hypothesis via Computational Modeling

Before committing significant resources to wet-lab experiments, it is judicious to first generate a robust, testable hypothesis of the binding mode. Molecular docking serves as an invaluable in silico tool for this purpose, predicting the preferred orientation and conformation of a ligand within a target's binding site.[6]

The Causality Behind the Choice: Docking is a rapid and cost-effective method to explore the plausible interactions that drive binding. It helps prioritize which protein residues might be critical, guiding the design of mutagenesis studies, and provides a structural model that can be validated or refuted by subsequent biophysical and structural methods.[5][6]

Workflow for Molecular Docking

cluster_prep Preparation Stage cluster_dock Execution Stage cluster_analysis Analysis Stage PDB 1. Obtain Target Structure (e.g., from PDB or Homology Model) Clean 2. Prepare Protein (Remove water, add hydrogens) PDB->Clean Grid 4. Define Binding Site (Grid generation around active site) Clean->Grid Ligand 3. Prepare Ligand (Generate 3D conformers, assign charges) Ligand->Grid Dock 5. Run Docking Algorithm (Sampling ligand poses) Grid->Dock Score 6. Score & Rank Poses (Using a scoring function) Dock->Score Analyze 7. Analyze Top Poses (Visualize interactions, clustering) Score->Analyze Hypothesis 8. Formulate Binding Hypothesis (Identify key H-bonds, hydrophobic contacts) Analyze->Hypothesis

Caption: Molecular docking workflow from preparation to hypothesis.

Experimental Protocol: Molecular Docking
  • Target Preparation:

    • Acquire the 3D structure of the target protein, typically from the Protein Data Bank (PDB) or a high-quality homology model.

    • Prepare the protein using software like Schrödinger's Protein Preparation Wizard or AutoDockTools. This involves removing solvent molecules, adding hydrogen atoms, assigning bond orders, and repairing any missing side chains or loops.

    • Scientist's Note: This step is critical. Incorrect protonation states of residues like histidine can lead to erroneous predictions of hydrogen bond networks.

  • Ligand Preparation:

    • Generate a low-energy 3D conformation of 3-Oxo-3-(quinolin-6-yl)propanenitrile.

    • Assign appropriate atom types and partial charges using a force field (e.g., OPLS, AMBER).

    • Scientist's Note: For flexible molecules, generating multiple input conformers can improve the sampling of the conformational space during docking.[6]

  • Grid Generation:

    • Define the binding site on the target protein. This is typically centered on a known co-crystallized ligand or predicted from site-finding algorithms.

    • A grid box is generated that encompasses this volume, within which the ligand will be docked.

  • Docking and Scoring:

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of the ligand within the grid box.

    • Each generated pose is evaluated by a scoring function, which estimates the binding affinity.[5]

    • The poses are then ranked, with the top-scoring poses representing the most probable binding modes.

  • Post-Docking Analysis:

    • Visually inspect the top-ranked poses. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and protein residues.

    • This analysis forms the basis of a structural hypothesis to be tested experimentally.

Part 2: Quantifying the Interaction with Biophysical Methods

Once a computational hypothesis is in hand, the next logical step is to confirm direct physical binding and quantify its affinity and thermodynamics. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the two most powerful and widely used techniques for this purpose.[7][8]

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[9] In a single experiment, it provides a complete thermodynamic profile of the binding event, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][11][12]

The Causality Behind the Choice: ITC is considered a "gold standard" because it is a label-free, in-solution technique that measures the intrinsic thermodynamics of the interaction without modifications or surface immobilization.[9] The stoichiometry value it provides is a critical self-validating parameter; a value close to 1:1 for a small molecule binding to a single site on a protein provides strong evidence of a specific interaction.

Caption: The experimental principle of Isothermal Titration Calorimetry.

  • Sample Preparation:

    • Express and purify the target protein to >95% homogeneity.

    • Prepare a concentrated stock solution of 3-Oxo-3-(quinolin-6-yl)propanenitrile in a suitable solvent (e.g., DMSO) and then dilute it into the final assay buffer.

    • Scientist's Note: Both the protein and ligand solutions must be in an identical, extensively dialyzed, and degassed buffer.[11] Mismatched buffer components, especially pH or salt concentration, can cause large heats of dilution that obscure the binding signal.

  • Instrument Setup:

    • Thoroughly clean the ITC instrument (e.g., a Malvern MicroCal PEAQ-ITC).

    • Load the protein solution (typically 10-50 µM) into the sample cell and the ligand solution (typically 10-20 times the protein concentration) into the injection syringe.

  • Titration Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, precisely timed injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution while stirring.

    • The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot these heat changes against the molar ratio of ligand to protein.

    • Fit the resulting sigmoidal binding isotherm to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free optical technique that measures molecular interactions in real time.[13] It provides high-quality kinetic data, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒբբ), from which the equilibrium dissociation constant (KD = kₔ/kₐ) is calculated.[14]

The Causality Behind the Choice: While ITC provides the 'how strong' (thermodynamics), SPR provides the 'how fast' (kinetics). This is crucial for lead optimization. A compound with a slow kₒբբ (long residence time on the target) may exhibit a more durable pharmacological effect in vivo, even if its KD is similar to a compound with a fast kₒբբ.

cluster_setup Setup Phase cluster_run Experimental Phase (Sensorgram Generation) cluster_analysis Analysis Phase Immobilize 1. Immobilize Target Protein on a Sensor Chip Baseline 2. Flow Buffer (Establish Baseline) Immobilize->Baseline Association 3. Flow Ligand (Analyte) (Measure Association) Baseline->Association Dissociation 4. Flow Buffer (Measure Dissociation) Association->Dissociation Regeneration 5. Flow Regeneration Solution (Remove Bound Ligand) Dissociation->Regeneration Fit 6. Fit Curves (Globally fit sensorgrams from multiple concentrations) Regeneration->Fit Kinetics 7. Determine Kinetic Parameters (kₐ, kₔ, and K D ) Fit->Kinetics

Caption: The experimental workflow for a Surface Plasmon Resonance assay.

  • Chip Preparation and Immobilization:

    • Select an appropriate sensor chip (e.g., a Biacore CM5 chip).

    • Immobilize the purified target protein onto the chip surface, typically via amine coupling. One flow cell should be left blank or immobilized with an irrelevant protein to serve as a reference.

    • Scientist's Note: The immobilization level is key. Too high a density can lead to mass transport limitations or steric hindrance, artifactually affecting the measured kinetics.

  • Analyte Preparation:

    • Prepare a dilution series of 3-Oxo-3-(quinolin-6-yl)propanenitrile in the running buffer. A typical concentration range might be 0.1x to 10x the expected KD. Include a buffer-only (zero concentration) sample for double referencing.

  • Binding Measurement:

    • Place the chip in the SPR instrument (e.g., a Biacore T200 or 8K).

    • Inject each concentration of the ligand over the protein and reference surfaces for a set amount of time (association phase), followed by a flow of running buffer (dissociation phase).

    • The instrument records the change in refractive index at the surface, which is proportional to the mass of bound ligand, generating a sensorgram.

    • After each cycle, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound ligand and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active cell signal for each injection.

    • Subtract the signal from the buffer-only injection (double referencing).

    • Globally fit the resulting set of sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to derive kₐ, kₔ, and KD.[13]

Part 3: Definitive Structural Elucidation

With binding confirmed and quantified, the final and most definitive step is to visualize the interaction at atomic resolution. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary methods for achieving this.

X-ray Crystallography: The Atomic Snapshot

X-ray crystallography provides a high-resolution, three-dimensional structure of a protein-ligand complex, offering unequivocal evidence of the binding mode.[7][15] It allows for the precise visualization of the ligand's conformation, its orientation in the binding pocket, and the network of hydrogen bonds, hydrophobic interactions, and water-mediated contacts that stabilize the complex.[16]

The Causality Behind the Choice: This technique is considered the "gold standard" for structural determination because it provides direct, unambiguous visual evidence of atomic positions.[4][17] The resulting electron density map is a self-validating system; a well-defined density corresponding to the ligand provides high confidence in its placement and conformation.

  • Complex Formation and Crystallization:

    • Co-crystallization: Mix the purified protein with a molar excess of 3-Oxo-3-(quinolin-6-yl)propanenitrile and screen a wide range of crystallization conditions (precipitants, buffers, additives) using robotic nanoliter-scale screening.

    • Soaking: Alternatively, grow crystals of the protein alone (apo form) and then soak them in a solution containing the ligand.

    • Scientist's Note: Obtaining well-diffracting crystals is often the most significant bottleneck in this process. Success is highly dependent on protein purity, stability, and homogeneity.

  • Data Collection:

    • Cryo-protect a suitable crystal and flash-cool it in liquid nitrogen.

    • Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.

    • Rotate the crystal in the beam and collect the resulting diffraction pattern on a detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem, often by using a previously determined structure of the same or a homologous protein as a search model (molecular replacement).

    • This yields an initial electron density map. Build a model of the protein into this map.

    • A difference (Fo-Fc) map will reveal positive electron density for atoms not included in the model, such as the ligand. Fit the 3-Oxo-3-(quinolin-6-yl)propanenitrile molecule into this density.

    • Refine the complete protein-ligand model against the experimental data until the model best explains the data (low R-work/R-free values) and has good stereochemistry.

  • Binding Mode Analysis:

    • Analyze the final refined structure to identify all interactions between the ligand and the protein with atomic-level precision.

NMR Spectroscopy: Binding and Dynamics in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy provides structural and dynamic information about molecules in solution, a more physiologically relevant environment than a crystal lattice.[18][19] For binding mode confirmation, techniques like Chemical Shift Perturbation (CSP) and Saturation Transfer Difference (STD) are invaluable.

The Causality Behind the Choice: NMR is uniquely powerful for studying weaker interactions and for providing information on the dynamics of the binding event.[20][21] While crystallography provides a static image, NMR can reveal which parts of the ligand are most intimately in contact with the protein (STD-NMR) and map the ligand's binding footprint onto the protein surface (CSP), confirming the binding site identified by docking.[19]

  • Sample Preparation:

    • Produce isotopically labeled protein (¹⁵N or ¹³C/¹⁵N) by expressing it in minimal media supplemented with ¹⁵NH₄Cl and/or ¹³C-glucose. This is necessary to resolve the signals from the thousands of protein atoms.

    • Purify the labeled protein to high concentration and homogeneity in a suitable NMR buffer.

  • Data Acquisition:

    • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide group (one for each amino acid, excluding proline) in the protein backbone.

    • Create a series of samples by adding increasing amounts of 3-Oxo-3-(quinolin-6-yl)propanenitrile to the protein.

    • Acquire a ¹H-¹⁵N HSQC spectrum for each titration point.

  • Data Analysis:

    • Overlay the spectra. Amide peaks corresponding to residues in or near the binding site will shift their position upon ligand binding.

    • Map the residues with significant chemical shift perturbations onto the 3D structure of the protein. This provides a "footprint" of the ligand on the protein surface, confirming the binding site.

Part 4: An Integrated Strategy and Comparative Summary

No single technique is sufficient. A robust confirmation of a binding mode relies on the convergence of evidence from multiple, orthogonal methods.

Recommended Integrated Workflow

Start Start: Target Protein + 3-Oxo-3-(quinolin-6-yl)propanenitrile Docking 1. Molecular Docking (Generate Hypothesis) Start->Docking Biophysics 2. Biophysical Validation (ITC or SPR) Docking->Biophysics Hypothesized Pose BindingConfirmed Binding Confirmed? (Affinity in desired range, n≈1) Biophysics->BindingConfirmed Structural 3. High-Resolution Structure (X-ray Crystallography or NMR) BindingConfirmed->Structural Yes Stop Stop/Re-evaluate BindingConfirmed->Stop No ModeConfirmed Binding Mode Confirmed? Structural->ModeConfirmed SBDD 4. Structure-Based Drug Design (Lead Optimization) ModeConfirmed->SBDD Yes (Structure agrees with hypothesis) ModeConfirmed->Stop No (Re-evaluate hypothesis)

Caption: An integrated workflow for binding mode confirmation.

Comparison of Key Techniques
FeatureMolecular DockingIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)X-ray CrystallographyNMR Spectroscopy
Primary Output Predicted 3D pose, Estimated affinityKD, ΔH, ΔS, Stoichiometry (n)kₐ, kₔ, KDHigh-resolution 3D structureBinding site map, Solution structure, Dynamics
Resolution Theoretical / ModelN/A (Bulk measurement)N/A (Bulk measurement)Atomic (<3 Å)Residue-level / Atomic
Nature of Assay In SilicoIn Solution, Label-freeOn Surface, Label-freeSolid State (Crystal)In Solution, Label-free
Throughput HighLow to MediumMedium to HighLowLow
Protein Req. N/A (Structure needed)High (mg)Low (µg)High (mg)High (mg), Isotope labeling
Ligand Req. N/AHigh (mg)Medium (µg-mg)High (mg)High (mg)
Key Strength Fast, low-cost, hypothesis generation[22]"Gold standard" thermodynamics, true in-solution dataReal-time kinetics, high sensitivityUnambiguous atomic detail of interactions[16]Solution-state data, dynamics information[20]
Key Limitation Scoring function inaccuracies, protein flexibility is a challengeHigh sample consumption, sensitive to buffer mismatch[11]Immobilization can cause artifacts, indirect measurementCrystal packing artifacts, crystallization is a bottleneckProtein size limitations, requires isotopic labeling

Conclusion

Confirming the binding mode of a novel compound like 3-Oxo-3-(quinolin-6-yl)propanenitrile is a multi-step, evidence-driven process. The journey begins with a computationally-derived hypothesis, which is then rigorously tested for physical reality using biophysical techniques like ITC and SPR to quantify the interaction's thermodynamics and kinetics. The ultimate confirmation comes from high-resolution structural methods, with X-ray crystallography providing an unparalleled atomic snapshot of the static complex and NMR spectroscopy offering crucial insights into the binding event in the more dynamic solution state. By strategically integrating these powerful techniques, researchers can build a comprehensive and validated understanding of the molecular recognition event, paving the way for the rational optimization of a promising hit into a clinical candidate.

References

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery. Available at: [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants and other thermodynamic parameters. Nature Protocols. Available at: [Link]

  • Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current Opinion in Biotechnology. Available at: [Link]

  • Spectroscopy, N. M. R. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. Available at: [Link]

  • Peng, J. W. (2021). Applications of Solution NMR in Drug Discovery. Molecules. Available at: [Link]

  • AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Available at: [Link]

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. Available at: [Link]

  • Stephens, E., et al. (2020). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology. Available at: [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School. Available at: [Link]

  • Shared Instruments Pool, CU Boulder. ITC - Isothermal Titration Calorimetry. Available at: [Link]

  • Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Available at: [Link]

  • Wang, S., et al. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules. Available at: [Link]

  • Eldridge Reeves Johnson Foundation, Perelman School of Medicine. Isothermal Titration Calorimetry. University of Pennsylvania. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Binding Mode Prediction and Virtual Screening Applications by Covalent Docking. Methods in Molecular Biology. Available at: [Link]

  • Biosensing Instrument. (2025). Surface Plasmon Resonance Microscopy for Multiple and Single Cell Membrane Binding Kinetics Studies. Available at: [Link]

  • CD BioSciences. (n.d.). Drug Design Based on X-ray Crystallography. Available at: [Link]

  • Longdom Publishing. (2023). Principles and Experimental Methodologies on Protein-Ligand Binding. Journal of Proteomics & Bioinformatics. Available at: [Link]

  • Korb, O., et al. (2009). Improving Binding Mode Predictions by Docking into Protein-Specifically Adapted Potential Fields. Journal of Chemical Information and Modeling. Available at: [Link]

  • Helliwell, J. R. (2003). X-ray crystallographic studies of protein-ligand interactions. Biochemical Society Transactions. Available at: [Link]

  • Eurofins Discovery. (n.d.). Docking: Predicting Binding Affinity and Optimization in Drug Discovery. Available at: [Link]

  • Forwood, J. K., & Unip, G. (2015). Studying Protein–Ligand Interactions Using X-Ray Crystallography. Methods in Molecular Biology. Available at: [Link]

  • Liu, K., & Rong, X. (2025). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Medicinal Chemistry Research. Available at: [Link]

  • Sotriffer, C. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Chemical Information and Modeling. Available at: [Link]

  • Du, X., Li, Y., & Liang, Z. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (2018). What is the cheapest and fastest experiments to find protein-ligand interaction? Available at: [Link]

  • Charles River Laboratories. (n.d.). Protein Crystallization and X-Ray Crystallography Services. Available at: [Link]

  • LibreTexts, B. (2026). 5.2: Techniques to Measure Binding. Available at: [Link]

  • UC San Diego Jacobs School of Engineering. (2016). New Technique to Study How Proteins and Ligands Interact. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Molecules. Available at: [Link]

  • BindingDB. (n.d.). 6'-(3-Fluorophenyl)- 2'-oxo-1',4'-dihydro- 2'H-spiro[pyrrolidine- 3,3'-quinoline]-1- carbonitrile. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Available at: [Link]

  • Singh, T., & Sharma, P. K. (2022). Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. Chemical Biology & Drug Design. Available at: [Link]

  • ResearchGate. (2025). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Available at: [Link]

  • ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-Carbonitrile. Available at: [Link]

  • BindingDB. (n.d.). Primary Search Results. Available at: [Link]

  • Molecules. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Oxo-3-(quinolin-6-yl)propanenitrile

[1][2] Executive Safety Summary 3-Oxo-3-(quinolin-6-yl)propanenitrile (CAS: Specific CAS may vary by isomer, treat as Quinoline/Nitrile derivative) presents a dual-hazard profile requiring strict segregation from municip...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Safety Summary

3-Oxo-3-(quinolin-6-yl)propanenitrile (CAS: Specific CAS may vary by isomer, treat as Quinoline/Nitrile derivative) presents a dual-hazard profile requiring strict segregation from municipal waste streams.[1]

  • Primary Hazard (Aquatic/Genotoxic): The quinoline moiety is a nitrogen-heterocycle classified as toxic to aquatic life with long-lasting effects (H411) and is a suspected carcinogen/mutagen.[2]

  • Secondary Hazard (Reactivity): The

    
    -keto nitrile  functional group is susceptible to hydrolysis. Contact with strong acids can release toxic hydrogen cyanide (HCN) gas.
    

Immediate Action Required:

  • Do NOT dispose of via sink/sewer (Strict Prohibition).

  • Do NOT treat with bleach (Hypochlorite) without specific validation; this may form toxic chloramines or explosive intermediates.

  • Mandatory Route: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Hazard Assessment & Compatibility

Before handling waste, operators must understand the chemical logic dictating the disposal method.[1]

FeatureHazard ClassOperational Implication
Quinoline Ring Aquatic Toxicity (Cat 2), Carcinogen (Cat 1B/2)Zero Discharge: Must be incinerated to break the aromatic ring.[1]
Nitrile Group (-CN) Acute Toxicity, ReactiveAcid Incompatible: Keep waste pH

8 to prevent HCN evolution.[1]

-Keto Function
Enolizable ProtonBase Sensitive: Forms enolates; avoid mixing with strong oxidizers to prevent exothermic runaway.
Compatibility Matrix
  • Incompatible: Strong Acids (HCl, H₂SO₄), Strong Oxidizers (Peroxides, Permanganates), Reducing Agents.[1]

  • Compatible: Halogenated/Non-halogenated organic solvents (DCM, Methanol, Ethyl Acetate) destined for incineration.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Solids)

Applicability: Expired reagents, spill cleanup materials, contaminated gloves/PPE.[1]

  • Containment: Place solid waste directly into a clear, 6-mil polyethylene bag.

  • Secondary Containment: Place the sealed bag inside a rigid, wide-mouth high-density polyethylene (HDPE) drum or white waste bucket.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Solid Debris contaminated with 3-Oxo-3-(quinolin-6-yl)propanenitrile."

    • Hazard Check: Toxic, Irritant.[1][2]

  • Storage: Store in a cool, dry area away from oxidizers until pickup.

Protocol B: Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: HPLC effluent, reaction solvents, washing filtrates.[1]

  • Segregation: Determine the primary solvent.

    • If Halogenated (DCM, Chloroform): Use Stream A .

    • If Non-Halogenated (Methanol, Acetone): Use Stream B .

  • pH Verification: Check pH of the aqueous phase. If pH < 7, adjust to pH 8-10 using dilute NaOH or Sodium Bicarbonate.[1] Rational: Alkaline conditions stabilize the nitrile against hydrolysis.

  • Containerization: Pour into a standard safety carboy (HDPE or Glass). Leave 10% headspace for expansion.

  • Labeling:

    • Constituents: List all solvents + "Trace Quinoline Nitrile Derivative."

    • Hazard Check: Flammable (if applicable), Toxic.[1][3][4][5]

Protocol C: Empty Container Management (Triple Rinse)

Regulatory Requirement: Containers are considered "RCRA Empty" only after this step.

  • Rinse 1: Add compatible solvent (e.g., Acetone) to 10% volume. Shake well. Decant into Liquid Waste Stream B .

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Final Step: Deface the original label. Mark as "Triple Rinsed."[6] Discard container as standard trash (if glass/plastic) or recycle (if metal) per local facility rules.

Waste Workflow Diagram

The following logic flow ensures decision-making consistency across laboratory personnel.

DisposalWorkflow Start Waste Generation: 3-Oxo-3-(quinolin-6-yl)propanenitrile TypeCheck Determine Physical State Start->TypeCheck Solid Solid Waste (Powder, PPE, Wipes) TypeCheck->Solid Liquid Liquid Waste (Solvents, Mother Liquor) TypeCheck->Liquid SolidPkg Double Bag (6-mil Poly) Place in Rigid Drum Solid->SolidPkg LiquidSeg Segregate by Solvent Type (Halogenated vs Non-Halogenated) Liquid->LiquidSeg Label Affix Hazardous Waste Label Identify: 'Quinoline Derivative' SolidPkg->Label pHCheck CRITICAL: Check pH Ensure pH > 7 (Prevent HCN) LiquidSeg->pHCheck pHCheck->Label Pickup Transfer to EHS/Contractor for Incineration Label->Pickup

Figure 1: Decision logic for the segregation and packaging of quinoline-nitrile waste streams.

Regulatory & Transport Classification

When preparing the waste manifest for the external contractor, use the following classifications. Because specific UN numbers are rarely assigned to research intermediates, use the N.O.S. (Not Otherwise Specified) codes based on the most severe hazard (Toxicity).

ParameterSpecification
Proper Shipping Name Nitriles, solid, toxic, n.o.s. (contains 3-Oxo-3-(quinolin-6-yl)propanenitrile)
UN Number UN 3439 (Preferred for solids) or UN 2811 (Toxic solid, organic, n.o.s.)[1]
Hazard Class 6.1 (Toxic Substances)
Packing Group III (Minor Danger) or II depending on concentration/purity
RCRA Waste Code D003 (Reactive - if cyanide potential is cited) or D001 (Ignitable - if in solvent). Consult local EHS officer for P-list vs U-list applicability (likely not listed, so defaults to characteristic waste).[1]

Emergency Spill Response

Do not attempt cleanup without proper PPE (Nitrile gloves, Lab coat, Safety goggles, N95/P100 respirator if dust is present). [1]

  • Isolate: Evacuate the immediate area (15 ft radius).

  • Control:

    • Solid Spill: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum designated for hazardous chemicals.

    • Liquid Spill: Cover with Vermiculite or Spill-X-S (Solvent adsorbent). Do NOT use water , as this spreads the quinoline into floor drains.[1]

  • Collect: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste - Spill Debris."

  • Decontaminate: Wash the surface with a soap/water solution. Collect the rinsate as liquid waste.

References

  • European Chemicals Agency (ECHA). Substance Information: Quinoline. Retrieved from [Link]1]

  • PubChem. Compound Summary: 3-Oxo-3-(quinolin-6-yl)propanenitrile. National Library of Medicine. Retrieved from [Link]1]

  • U.S. Environmental Protection Agency (EPA). RCRA Waste Codes and Orientation Manual. Retrieved from [Link]1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 8.C, Disposal of Specific Chemical Groups.[1] Retrieved from [Link]1]

Sources

Handling

Personal protective equipment for handling 3-Oxo-3-(quinolin-6-yl)propanenitrile

Operational Safety Guide: Handling 3-Oxo-3-(quinolin-6-yl)propanenitrile Executive Safety Summary 3-Oxo-3-(quinolin-6-yl)propanenitrile is a specialized pharmaceutical intermediate typically utilized as a scaffold for ki...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 3-Oxo-3-(quinolin-6-yl)propanenitrile

Executive Safety Summary

3-Oxo-3-(quinolin-6-yl)propanenitrile is a specialized pharmaceutical intermediate typically utilized as a scaffold for kinase inhibitors (e.g., c-Met or ALK inhibitors). Due to the fusion of a quinoline pharmacophore (potential DNA intercalator) with a


-keto nitrile  moiety (reactive electrophile), this compound must be handled as a Potent Compound (OEB 3/4)  until specific toxicological data proves otherwise.

Core Hazards:

  • Genotoxicity (Suspected): Quinoline derivatives are structural analogs to known mutagens.

  • Acute Toxicity: Nitriles can liberate cyanide ions under specific metabolic or extreme chemical conditions (though less likely with

    
    -keto nitriles, the precautionary principle applies).
    
  • Sensitization: High risk of respiratory and dermal sensitization upon repeated exposure to dust.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in solid (powder) form.

Protection ZoneEquipment StandardOperational Logic (The "Why")
Respiratory N95 (Minimum) or P100/PAPR Particulate Containment: The primary vector of exposure is airborne dust during weighing. Simple surgical masks offer zero protection against fine organic powders. For quantities >1g, a Powered Air Purifying Respirator (PAPR) is required if outside a glovebox.
Dermal (Hand) Double-Gloving Strategy (Inner: Nitrile 4mil / Outer: Nitrile 5-8mil)Permeation Defense: Organic nitriles can permeate thin latex. Nitrile provides superior resistance. The "double-glove" creates a buffer zone and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Vapor/Dust Seal: Safety glasses with side shields are insufficient. Goggles prevent airborne dust migration into the lacrimal duct, a rapid systemic absorption route.
Body Tyvek® Lab Coat (Disposable) (Closed-front, elastic cuffs)Fomite Control: Cotton coats trap dust in fibers, carrying contamination outside the lab. Disposable Tyvek ensures the hazard remains in the waste stream, not on your clothes.

Operational Workflow: Safe Handling Protocol

Pre-Requisite: All manipulations of the solid must occur within a Certified Chemical Fume Hood or a Vented Balance Enclosure (VBE) .

Phase 1: Preparation & Engineering Controls
  • Static Mitigation: Place an ionizing fan or static gun inside the hood.

    • Reasoning: Organic powders are often electrostatic. Static discharge results in particle scattering (aerosolization), defeating containment.

  • Surface Protection: Line the work surface with plastic-backed absorbent pads (benchkote).

    • Reasoning: Facilitates rapid cleanup of micro-spills and prevents the compound from embedding in the fume hood surface.

Phase 2: Weighing & Solubilization
  • Tare External: Tare your vial/flask before entering the hood to minimize air turbulence.

  • Transfer: Use a disposable antistatic spatula. Do not pour from the source container.

  • Solvation (The Critical Step):

    • Add solvent (DMSO or DMF are typical for this scaffold) gently down the side of the vial.

    • Do not vortex open containers. Cap tightly before agitation.

    • Reasoning: Vortexing open containers generates aerosols that can bypass the hood's sash capture velocity.

Phase 3: Decontamination
  • Wipe the exterior of the solution vial with a solvent-dampened Kimwipe before removing it from the hood.

  • Dispose of the Kimwipe immediately into the solid hazardous waste stream inside the hood.

Visualization: Handling & Disposal Logic

The following diagrams illustrate the safe handling loop and the critical decision tree for waste disposal.

Diagram 1: Safe Handling Loop

Caption: Closed-loop workflow preventing cross-contamination during solid handling.

SafeHandling Start Start: PPE Donning Check Check Engineering Controls (Airflow) Start->Check Static Neutralize Static (Ionizer) Check->Static Weigh Weighing (Inside VBE/Hood) Static->Weigh Minimize Drafts Solubilize Solubilize & Cap Weigh->Solubilize No Vortexing Decon Decon Vial Surface Solubilize->Decon Solvent Wipe Doff Doff PPE & Wash Hands Decon->Doff Exit Lab Doff->Start Next Run

Diagram 2: Waste Disposal Decision Tree

Caption: Segregation logic for Quinoline/Nitrile waste streams to prevent incompatibility events.

DisposalTree Waste Waste Generated Type State of Matter? Waste->Type Solid Solid Waste (Powder/Pads/PPE) Type->Solid Liquid Liquid Waste Type->Liquid StreamSolid Stream C: Solid Hazardous (Incineration) Solid->StreamSolid Double Bagged Halogen Contains Halogens? (DCM, Chloroform) Liquid->Halogen StreamA Stream A: Halogenated Organic Halogen->StreamA Yes StreamB Stream B: Non-Halogenated (DMSO/DMF/Acetone) Halogen->StreamB No

Disposal & Emergency Response

Waste Disposal Specifications

Do not mix this compound with oxidizing acids (e.g., Nitric Acid) or strong bases .[1] The nitrile group can hydrolyze, and the quinoline ring can undergo exothermic oxidation.

  • Solid Waste (Stream C): All contaminated gloves, weighing boats, and bench liners must be double-bagged in transparent polyethylene bags, labeled "Toxic Solid - Quinoline Derivative," and sealed for incineration.

  • Liquid Waste (Stream A/B): Segregate based on the solvent used. Ensure the waste container is labeled with the specific chemical name. Do not use "General Organic Waste" tags; specify "Contains 3-Oxo-3-(quinolin-6-yl)propanenitrile."

Emergency Spill Protocol
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don a P100 respirator and double nitrile gloves before re-entering.

  • Contain: Cover the spill with a wet wipe or damp paper towel to prevent dust aerosolization. DO NOT DRY SWEEP.

  • Clean: Wipe the area with 10% bleach (to degrade the biological activity of the quinoline scaffold) followed by water and ethanol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24265388, 3-(6-ethoxy-2-oxo-1H-quinolin-3-yl)propanenitrile (Analogous Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Nitriles. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Quinoline. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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